molecular formula C12H8ClNO3 B104101 1-(4-Chlorophenoxy)-2-nitrobenzene CAS No. 39145-47-6

1-(4-Chlorophenoxy)-2-nitrobenzene

Cat. No.: B104101
CAS No.: 39145-47-6
M. Wt: 249.65 g/mol
InChI Key: KVYVAGCVKWBOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenoxy)-2-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYVAGCVKWBOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021694
Record name p-Chlorophenyl-o-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39145-47-6
Record name 1-(4-Chlorophenoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39145-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenoxy)-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorophenyl-o-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenoxy)-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenoxy)-2-nitrobenzene chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-(4-Chlorophenoxy)-2-nitrobenzene. Designed for professionals in research and development, this document synthesizes available data with established chemical principles to offer a thorough understanding of this specific diaryl ether.

Introduction and Nomenclature

This compound is a substituted diaryl ether characterized by a 4-chlorophenoxy group attached to a nitrobenzene ring at the ortho position relative to the nitro group. This substitution pattern imparts specific chemical properties and reactivity to the molecule, making it a potential building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 2091-61-4[1]
Molecular Formula C₁₂H₈ClNO₃[1]
Synonyms Benzene, 1-chloro-2-(4-nitrophenoxy)-; Ether, o-chlorophenyl p-nitrophenyl; 2-Chloro-1-(4-nitrophenoxy)benzene; o-Chlorophenyl p-nitrophenyl ether; 2'-Chloro-4-nitrobiphenyl ether

Physicochemical Properties

Experimental data for this compound is limited in the public domain. The following table includes computed data from reputable chemical databases, which can serve as a valuable estimation for experimental design.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 249.65 g/mol PubChem[1]
Appearance (Predicted) Crystalline solid-
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility Predicted to be soluble in most organic solvents; low solubility in water.Inferred from structure
XLogP3-AA (Computed) 3.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound

In the case of this compound, the synthesis would likely involve the reaction of 1-chloro-2-nitrobenzene with 4-chlorophenol in the presence of a base. The nitro group in the ortho position to the chlorine atom in 1-chloro-2-nitrobenzene activates the ring for nucleophilic attack by the 4-chlorophenoxide ion.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

Disclaimer: This is a generalized protocol and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chlorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add 1.1 to 1.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature to form the 4-chlorophenoxide salt.

  • Addition of Aryl Halide: To the phenoxide solution, add 1 equivalent of 1-chloro-2-nitrobenzene.

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

SynthesisWorkflow Reactants 4-Chlorophenol + 1-Chloro-2-nitrobenzene ReactionMixture Reaction Mixture Reactants->ReactionMixture Base Base (e.g., K₂CO₃) in Polar Aprotic Solvent Base->ReactionMixture Heating Heating (80-150 °C) ReactionMixture->Heating Workup Aqueous Work-up Heating->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification Extraction->Purification Product 1-(4-Chlorophenoxy)- 2-nitrobenzene Purification->Product

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the nitro group, the ether linkage, and the chloro-substituent on the phenoxy ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is a common strategy in the synthesis of more complex molecules, as the resulting aniline derivative can undergo a wide range of further reactions.

  • Nucleophilic Aromatic Substitution: While the diaryl ether itself is generally stable, the nitro-substituted ring remains susceptible to further nucleophilic attack under harsh conditions, although less so than the starting 1-chloro-2-nitrobenzene.

  • Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution on the nitrobenzene ring. The phenoxy group is an activating, ortho-, para-director. The overall outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile. The 4-chlorophenoxy ring is also susceptible to electrophilic attack, with the chlorine atom being a deactivating ortho-, para-director.

ReactivityDiagram cluster_0 Key Functional Groups and Their Influence cluster_1 Potential Reactions Nitro_Group Nitro Group (ortho) Strong electron-withdrawing group Activates the ring for SNAr Reducible to an amino group Reduction Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) Nitro_Group->Reduction EAS Electrophilic Aromatic Substitution Nitro_Group->EAS meta-directing deactivating Ether_Linkage Diaryl Ether Linkage Generally stable Can be cleaved under harsh conditions SNAr Further Nucleophilic Aromatic Substitution (under harsh conditions) Ether_Linkage->SNAr Chloro_Group Chloro Group (para) Electron-withdrawing (inductive) Ortho, para-director for EAS Chloro_Group->EAS ortho, para-directing deactivating

Caption: Reactivity profile of this compound.

Potential Applications in Drug Development and Research

While specific studies on the biological activity of this compound are not widely reported, its structural motifs are present in various biologically active molecules.

  • Scaffold for Bioactive Molecules: Diaryl ethers are a common scaffold in many pharmaceuticals. The ability to functionalize both aromatic rings of this compound, particularly after reduction of the nitro group, makes it a potentially versatile intermediate for the synthesis of compound libraries for drug screening.

  • Antimicrobial and Anticancer Research: Nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting antimicrobial and anticancer properties. The biological activity of such compounds is often attributed to the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules. The diverse biological activities of nitro compounds suggest that derivatives of this compound could be explored for similar applications.[2][3]

Safety and Toxicology

Detailed toxicological data for this compound is not available. The following information is based on general knowledge of related chloronitrobenzene compounds and should be treated with caution. A comprehensive risk assessment should be conducted before handling this chemical.

  • General Hazards: Similar to other chloronitroaromatic compounds, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

  • Toxicological Profile:

    • Acute Toxicity: No data available.

    • Chronic Toxicity: No data available.

    • Carcinogenicity: No data available.

    • Mutagenicity: No data available.

Given the lack of specific data, it is prudent to handle this compound as a potentially hazardous substance.

Conclusion

This compound is a diaryl ether with potential as a synthetic intermediate. While experimental data on its physicochemical properties and biological activity are limited, its synthesis can be plausibly achieved through nucleophilic aromatic substitution. Its reactivity is governed by the nitro, ether, and chloro functionalities, offering various avenues for further chemical modification. Future research is needed to fully characterize this compound and explore its potential applications in drug discovery and other areas of chemical science.

References

  • PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). Retrieved from [Link]

  • ResearchGate. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Retrieved from [Link]

  • OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution: The ortho/para ipso attack, orientation in other ring systems. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Retrieved from [Link]

  • Malaviya National Institute of Technology Library. (n.d.). Ullmann's encyclopedia of industrial chemistry, vol. B 2 : unit operations I. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Diaryl ether formation via nitro displacement with 4-methylphenol and potassium carbonate on 4-nitro-N-methylphthalimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Ullmann's Encyclopedia of industrial chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • SpringerLink. (2026). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of azoxybenzenes from nitrobenzenes by the visible light irradiation using flow microreactors. Retrieved from [Link]

  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Chlorophenoxy)-2-nitrobenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Chlorophenoxy)-2-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's structural identification, synthesis protocols, chemical behavior, and its strategic importance as a building block in the synthesis of complex organic molecules.

Compound Identification and Core Properties

Correctly identifying a chemical entity is the foundational step for all subsequent research and development. The nomenclature of diaryl ethers can be ambiguous; the title compound, this compound, specifies a precise isomeric arrangement: a nitro group at the ortho-position to the ether linkage and a chloro group at the para-position on the phenoxy ring.

The formal IUPAC name for this structure is This compound . It is also commonly referred to as 4-Chlorophenyl 2-nitrophenyl ether . It is crucial to distinguish it from its isomers, such as 1-chloro-2-(4-nitrophenoxy)benzene (CAS No. 2091-61-4)[1][2] or 1-(4-chlorophenoxy)-4-nitrobenzene (CAS No. 1836-74-4)[3], as the positional differences of the substituents dramatically alter its chemical and physical properties.

Table 1: Chemical Identifiers and Core Properties

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 2216-12-8 (Parent: 2-Nitrodiphenyl ether)[4]
Molecular Formula C₁₂H₈ClNO₃[2]
Molecular Weight 249.65 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)[O-]N/A
InChI Key VNHGETRQQSYUGZ-UHFFFAOYSA-N (Parent)[4]
Appearance Typically a yellow to brown solid[4]
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.[4]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, a class of reactions that includes the Ullmann condensation.[5] This method is highly effective due to the electronic properties of the starting materials.

Causality of Experimental Design: The synthesis involves the reaction of an activated aryl halide with a phenoxide. In this case, 2-chloronitrobenzene serves as the ideal electrophile. The strong electron-withdrawing nature of the nitro group (-NO₂) at the ortho position significantly activates the aryl chloride towards nucleophilic attack by depleting electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex). The nucleophile is the phenoxide generated from 4-chlorophenol by deprotonation with a suitable base.

Experimental Protocol: Ullmann-type Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Chloronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI) or copper powder (catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of CuI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask, sufficient to dissolve the reactants.

  • Reactant Addition: Add 2-chloronitrobenzene (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water to remove residual DMF and inorganic salts.

  • Purification:

    • Dissolve the crude solid in a suitable solvent like toluene or ethyl acetate.

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a solvent system such as ethanol/water to yield the pure this compound.

Workflow Visualization

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification R1 2-Chloronitrobenzene P1 Heat to 140-150°C (8-12 hours under N2) R1->P1 R2 4-Chlorophenol R2->P1 R3 K2CO3 (Base) R3->P1 R4 CuI (Catalyst) R4->P1 R5 DMF (Solvent) R5->P1 W1 Cool & Quench with Water P1->W1 W2 Vacuum Filtration W1->W2 W3 Solvent Extraction W2->W3 W4 Drying & Concentration W3->W4 W5 Recrystallization W4->W5 FP Pure 1-(4-Chlorophenoxy)- 2-nitrobenzene W5->FP

Caption: Ullmann condensation workflow for synthesis.

Chemical Reactivity and Strategic Utility

The chemical reactivity of this compound is dominated by its nitro group, making it a valuable and versatile synthetic intermediate.

Reduction of the Nitro Group

The most significant transformation is the reduction of the ortho-nitro group to an amine, yielding 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8).[6][7] This reaction is a critical step because the resulting aniline is a precursor to a wide range of heterocyclic compounds and other complex molecules.

Common reduction methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst. This is a clean and efficient method.

  • Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

The resulting 2-(4-chlorophenoxy)aniline is a stable compound used as a key intermediate in the synthesis of pharmaceuticals, such as the tetracyclic antidepressant Amoxapine .[7][8]

Other Reactions

While the nitro group reduction is primary, the aromatic rings can undergo further electrophilic substitution, although the positions are directed by the existing substituents. The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr). Photolytic cleavage of 2-nitrophenyl ethers is also a known reaction, often proceeding through complex pathways involving hemiacetal intermediates, which is of interest in the field of photolabile protecting groups.[9][10][11]

Applications in Drug Development and Agrochemicals

The diaryl ether (DE) scaffold is a privileged structure in medicinal and agricultural chemistry due to its conformational flexibility and metabolic stability.[12][13][14] Compounds containing this motif exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and herbicidal properties.[12][14]

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its transformation into 2-(4-chlorophenoxy)aniline opens a gateway to synthesizing more complex, biologically active molecules.

Synthetic Pathway to Key Scaffolds

The transformation of the title compound is a strategic step in multi-step syntheses. The resulting aniline can undergo various subsequent reactions:

  • Cyclization Reactions: To form nitrogen-containing heterocycles like phenothiazines or benzodiazepines.

  • Amide or Sulfonamide Formation: To build larger molecular frameworks.

  • Diazotization: To introduce other functional groups via Sandmeyer-type reactions.

G A 1-(4-Chlorophenoxy)- 2-nitrobenzene B Reduction (e.g., H2, Pd/C) A->B C 2-(4-Chlorophenoxy)aniline (CAS: 2770-11-8) B->C D Further Synthetic Steps (e.g., Cyclization, Acylation) C->D E Pharmaceuticals (e.g., Amoxapine Precursors) D->E F Agrochemicals D->F G Advanced Materials D->G

Caption: Synthetic utility pathway.

Safety and Handling

As with all nitroaromatic compounds, this compound and its related ethers should be handled with care.[4]

  • Toxicity: Nitro compounds can be toxic and may cause irritation upon contact with skin and eyes. Inhalation of dust should be avoided.[15]

  • Reactivity: Ethers can form explosive peroxides over time if exposed to air and light, although this is less common with aromatic ethers. They may also react violently with strong oxidizing agents.[15]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.[15]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

References

  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. DOI: 10.1021/acs.jafc.0c03369. Available from: [Link]

  • ResearchGate. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. Available from: [Link]

  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]

  • PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Apicule. (n.d.). 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8) API Intermediate Manufacturers. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(4-Chlorophenoxy)-2-nitrobenzene: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Chlorophenoxy)-2-nitrobenzene, a diaryl ether with potential significance in synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, and synthetic methodologies. In light of the existing ambiguities in public chemical databases, this guide also clarifies the nomenclature of its isomers to ensure scientific precision.

Executive Summary

This compound belongs to the class of diaryl ethers, a structural motif present in a variety of biologically active molecules. The precise arrangement of the chloro and nitro substituents on the phenyl rings dictates its chemical reactivity and potential pharmacological profile. This guide will establish the foundational knowledge of this specific isomer, providing a basis for its further investigation and application in research and development.

Nomenclature and Isomeric Distinction

A critical aspect of working with substituted aromatic compounds is the precise identification of isomers. The name "this compound" specifies a distinct connectivity, which must be differentiated from its isomers that may exhibit different physical and chemical properties.

Key Isomers and Their Identifiers:

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not consistently availableC₁₂H₈ClNO₃249.65
1-Chloro-2-(4-nitrophenoxy)benzene2091-61-4[1]C₁₂H₈ClNO₃249.65[1]
1-(4-Chlorophenoxy)-4-nitrobenzene1836-74-4[2]C₁₂H₈ClNO₃249.65[2]
4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene22544-02-1C₁₂H₇Cl₂NO₃284.09

It is imperative for researchers to verify the identity of the specific isomer through analytical characterization to ensure the validity of their experimental results. This guide will focus on the titular compound, this compound.

Molecular Structure and Formula

The molecular structure of this compound is characterized by two benzene rings linked by an ether oxygen. One ring is substituted with a nitro group at the 2-position, and the other with a chlorine atom at the 4-position relative to the ether linkage.

Structural and Molecular Identifiers:

IdentifierValue
Molecular Formula C₁₂H₈ClNO₃
Molecular Weight 249.65 g/mol
SMILES C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)[O-]
InChI InChI=1S/C12H8ClNO3/c13-9-3-1-8(2-4-9)17-12-7-6-10(5-11(12)14)15(16)17/h1-7H

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Define atoms with high-contrast text C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="-0.85,0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.85,0.8!", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="0,-1.5!", fontcolor="#EA4335"]; C7 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.3,-3.25!", fontcolor="#202124"]; C9 [label="C", pos="1.3,-3.25!", fontcolor="#202124"]; C10 [label="C", pos="-1.3,-4.75!", fontcolor="#202124"]; C11 [label="C", pos="1.3,-4.75!", fontcolor="#202124"]; C12 [label="C", pos="0,-5.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="0,-7!", fontcolor="#34A853"]; N1 [label="N", pos="2.6,0.8!", fontcolor="#4285F4"]; O2 [label="O", pos="3.4,1.6!", fontcolor="#EA4335"]; O3 [label="O", pos="3.4,0!", fontcolor="#EA4335"];

// Define bonds C1 -- C5; C5 -- C6; C6 -- C4; C4 -- C1; C1 -- C2 [style=invis]; // for positioning C2 -- C3 [style=invis]; // for positioning C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C10; C10 -- C12; C12 -- C11; C11 -- C9; C9 -- C7; C12 -- Cl1; C5 -- N1; N1 -- O2 [label="+"]; N1 -- O3 [label="-"];

// Aromatic rings node [shape=none, label=""]; edge [style=dashed]; C1 -- C4 -- C6 -- C5 -- C1; C7 -- C9 -- C11 -- C12 -- C10 -- C8 -- C7; }

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The primary synthetic route to diaryl ethers such as this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

General Synthesis Protocol: Ullmann Condensation

The synthesis of this compound would typically involve the reaction of 4-chlorophenol with 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene in the presence of a copper catalyst and a base. The use of an activated aryl halide (e.g., with a nitro group ortho or para to the leaving group) enhances the reaction rate.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical):

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenol (1.0 eq), 1-chloro-2-nitrobenzene (1.0 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Ullmann_Condensation_Workflow Reactants Combine Reactants: 4-Chlorophenol 1-Chloro-2-nitrobenzene Cu Catalyst Solvent Base Add Base (e.g., K2CO3) Reactants->Base Heat Heat under Inert Atmosphere Base->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure 1-(4-Chlorophenoxy) -2-nitrobenzene Purify->Product

Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.

Reactivity

The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the nitro group and the chloro substituent.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common step in the synthesis of more complex molecules, as the resulting aniline is a versatile intermediate.

  • Nucleophilic Aromatic Substitution: The presence of the ortho-nitro group activates the benzene ring towards nucleophilic aromatic substitution, although the ether linkage itself is generally stable.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the nitro-substituted ring will be more deshielded due to the electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon bearing the nitro group (C2) will be significantly deshielded. The carbon atoms ortho and para to the nitro group will also show downfield shifts. The carbon attached to the chlorine atom (C4') will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-O-C ether linkage.

  • N-O Stretching (NO₂): Strong, asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

  • Aromatic C-O-C Stretching: A strong band is anticipated in the region of 1200-1270 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, will indicate the presence of the chloro group.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 249, with a characteristic M+2 peak at m/z 251 due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Applications in Drug Development

Diaryl ether and nitroaromatic moieties are found in numerous pharmacologically active compounds. While specific biological activity for this compound is not extensively documented, its structural features suggest potential as a scaffold or intermediate in drug discovery.

  • Antimicrobial and Antifungal Agents: Many nitroaromatic compounds exhibit antimicrobial properties. For instance, climbazole, an antifungal agent, contains a 4-chlorophenoxy moiety.[3]

  • Enzyme Inhibitors: The diaryl ether linkage is a key structural component in inhibitors of various enzymes.

  • Synthetic Intermediate: Perhaps the most significant role for this compound in drug development is as a chemical intermediate. The ability to selectively modify the nitro and chloro groups allows for the construction of more complex molecular architectures for targeted therapeutic applications. For example, related nitroaromatic compounds are used as precursors in the synthesis of various pharmaceuticals.[4]

Safety and Handling

As with all nitroaromatic and chlorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. It is expected to be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a diaryl ether with a defined molecular structure and predictable chemical properties. While specific experimental data for this particular isomer is sparse in the public domain, its synthesis can be approached through established methods like the Ullmann condensation. Its potential as a synthetic intermediate in the development of novel therapeutic agents is noteworthy, warranting further investigation into its reactivity and biological activity. Researchers are advised to perform thorough analytical characterization to confirm the identity of this and related isomers in their studies.

References

  • PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [1]

  • PubChem. 1-(4-Chlorophenoxy)-4-nitrobenzene. National Center for Biotechnology Information. [2]

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene.

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [4]

  • PubChem. Climbazole. National Center for Biotechnology Information. [3]

Sources

Navigating the Spectroscopic Maze: The Challenge of Isomeric Identity for 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A definitive spectroscopic analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene, a molecule of interest to researchers in materials science and drug discovery, is currently hampered by a significant challenge: the pervasive ambiguity and lack of specific experimental data for this particular isomer. While the demand for a comprehensive technical guide on its spectral characteristics—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is clear, a thorough investigation reveals a landscape of closely related isomers that frequently leads to misidentification and a dearth of reliable, compound-specific data. This report outlines the complexities encountered in sourcing validated spectral information for this compound and underscores the critical importance of precise isomeric identification in scientific research.

The primary obstacle in compiling a spectral guide for this compound is the common confusion with its structural isomers. Molecules such as 1-chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), 1-chloro-4-(4-nitrophenoxy)benzene (CAS 1836-74-4), and 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS 22544-02-1) are frequently cited in chemical databases. However, verified experimental spectral data explicitly linked to this compound remains elusive.

The Isomeric Conundrum

The precise arrangement of the chloro, nitro, and phenoxy groups on the benzene rings is crucial for determining the molecule's chemical and physical properties, which in turn are reflected in its unique spectral fingerprint. The differentiation between these isomers is non-trivial, and the absence of a dedicated CAS (Chemical Abstracts Service) number for this compound in many public databases exacerbates the challenge of isolating its specific data.

A visual representation of the isomeric challenge is presented below:

G Target This compound (Target Compound) Data Available Spectral Data Target->Data Data Needed Isomer1 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) Isomer1->Data Often Miscited For Target Isomer2 1-Chloro-4-(4-nitrophenoxy)benzene (CAS: 1836-74-4) Isomer2->Data Often Miscited For Target Isomer3 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS: 22544-02-1) Isomer3->Data Often Miscited For Target

Foreword: The Architectural Blueprint of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Key Starting Materials for the Synthesis of Heterocyclic Compounds

In the landscape of modern drug discovery and materials science, heterocyclic compounds represent the most prolific and versatile class of molecules. Statistically, over 85% of all biologically active compounds, including a staggering 59% of FDA-approved small-molecule drugs, feature a heterocyclic core.[1][2] This prevalence is not coincidental; the incorporation of heteroatoms (typically nitrogen, oxygen, or sulfur) into cyclic structures imparts unique physicochemical properties, conformational rigidity, and specific hydrogen bonding capabilities that are essential for molecular recognition and biological function.[3][4][5]

The art and science of synthesizing these vital scaffolds hinge on a critical, foundational decision: the choice of the starting material. The selection of an appropriate precursor is not merely a matter of retrosynthetic analysis; it is a strategic choice that dictates reaction pathways, influences yield and purity, and ultimately determines the feasibility of a synthetic campaign. A well-chosen starting material is a versatile linchpin, a molecular hub from which a diverse array of heterocyclic systems can be efficiently constructed.

This guide eschews a simplistic cataloging of reactions. Instead, it is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why certain classes of starting materials are so powerful. We will explore the inherent reactivity of these core synthons, dissect the logic behind seminal named reactions, and provide field-proven protocols that are not just recipes, but self-validating experimental systems. Our focus is on the causality behind the chemistry—the reason a particular base is chosen, the rationale for a specific solvent, and the mechanistic underpinnings that ensure a reaction proceeds to the desired product. This is the core knowledge that transforms a synthetic chemist into a molecular architect.

The Versatile 1,4-Dicarbonyl Compounds: Masters of Five-Membered Heterocycles

The 1,4-dicarbonyl moiety is arguably one of the most powerful and intuitive starting points for the synthesis of five-membered aromatic heterocycles. Its defining feature is the ideal spacing of two electrophilic carbonyl carbons, perfectly poised to react with a dinucleophilic reagent to forge the requisite five-membered ring. This fundamental reactivity is the cornerstone of the Paal-Knorr synthesis, a reaction first reported in 1884 that remains a synthetically invaluable method for preparing furans, pyrroles, and thiophenes.[6]

The Paal-Knorr Synthesis: A Unified Pathway to Furans, Pyrroles, and Thiophenes

The true elegance of the Paal-Knorr synthesis lies in its convergent nature. From a single 1,4-diketone precursor, one can access three distinct classes of heterocycles simply by varying the cyclization agent.[6][7]

  • Furan Synthesis (X = O): Achieved via acid-catalyzed dehydration.

  • Pyrrole Synthesis (X = NR): Occurs upon reaction with a primary amine or ammonia.[8]

  • Thiophene Synthesis (X = S): Requires a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[6]

The choice of a 1,4-diketone as the starting material is strategic. The proximity of the two carbonyl groups facilitates an intramolecular cyclization that is kinetically and thermodynamically favorable.

The reaction proceeds through a common conceptual pathway: activation of a carbonyl, intramolecular nucleophilic attack by the second carbonyl (or its derivative), and subsequent dehydration/aromatization.

For furan synthesis , the mechanism involves the protonation of one carbonyl group, which enhances its electrophilicity.[6] The other carbonyl tautomerizes to its enol form, which then acts as the nucleophile, attacking the protonated carbonyl in the rate-determining step.[8] A final dehydration of the resulting hemiacetal yields the aromatic furan ring.[6]

Paal_Knorr_Furan start 1,4-Diketone protonated Protonated Carbonyl start->protonated H⁺ enol Enol Intermediate start->enol Tautomerization p1 protonated->p1 enol->p1 hemiacetal Cyclized Hemiacetal p2 hemiacetal->p2 H⁺ furan Furan p1->hemiacetal Intramolecular Attack (RDS) p2->furan -H₂O

Caption: Paal-Knorr Furan Synthesis Workflow.

For pyrrole synthesis , the amine acts as the external nucleophile, attacking both carbonyls sequentially to form a di-amino intermediate which then cyclizes and eliminates two molecules of water to form the stable pyrrole ring.[8]

Data Presentation: Scope of the Paal-Knorr Synthesis
Starting MaterialReagentHeterocyclic ProductKey Features
1,4-DiketoneH₂SO₄, P₂O₅, or Lewis AcidSubstituted FuranVersatile, mild to strong acidic conditions can be used.[6]
1,4-DiketoneR-NH₂, NH₄OAcSubstituted PyrroleWide range of amines can be used (alkyl, aryl, amino, etc.).[6]
1,4-DiketoneP₄S₁₀, Lawesson's ReagentSubstituted ThiopheneRequires potent sulfurizing/dehydrating agents.[6]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol illustrates a classic Paal-Knorr furan synthesis using acetonylacetone (2,5-hexanedione) as the 1,4-dicarbonyl starting material.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • p-Toluenesulfonic acid (p-TsOH) or Zinc Chloride (ZnCl₂) (anhydrous)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Methodology:

  • System Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical as the removal of water is the thermodynamic driving force for the reaction, shifting the equilibrium towards the furan product.

  • Reagent Charging: To the flask, add acetonylacetone (1.0 eq) and toluene (approx. 5-10 mL per gram of diketone). The toluene serves as an azeotropic solvent to facilitate water removal.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.02-0.05 eq) or anhydrous ZnCl₂. p-TsOH is a strong protic acid catalyst, while ZnCl₂ is a Lewis acid; both function to activate a carbonyl group for nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. Monitor progress via TLC (Thin Layer Chromatography) by observing the disappearance of the starting diketone.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This step is crucial to prevent product degradation during concentration.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude 2,5-dimethylfuran can be purified by distillation if necessary, although the product is often of high purity after the extractive workup.

The Duality of α-Haloketones: Electrophiles at Two Centers

α-Haloketones are exceptionally valuable building blocks in heterocyclic chemistry due to the presence of two distinct, adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[9] This dual reactivity allows them to engage in sequential reactions with a wide variety of nucleophiles, leading to the formation of numerous important heterocyclic systems, including thiazoles, furans, and imidazoles.[9][10][11]

Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring, a scaffold found in numerous pharmaceuticals, including Vitamin B1 and various antibiotics.[12][13][] The reaction involves the condensation of an α-haloketone with a thioamide.[15][16][17]

The logic of this reaction is a beautiful illustration of sequential nucleophilic attack.

  • S-Alkylation (Sₙ2): The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone in a classic Sₙ2 displacement of the halide.[13][15] This step is highly efficient due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the α-carbon.

  • Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular condensation. The nitrogen atom attacks the electrophilic carbonyl carbon.[15]

  • Dehydration: A final dehydration step yields the aromatic thiazole ring.

Hantzsch_Thiazole start α-Haloketone + Thioamide intermediate S-Alkylated Intermediate start->intermediate Sₙ2 Attack cyclized Cyclized Intermediate (Thiazoline) intermediate->cyclized Intramolecular N-Attack on C=O thiazole Thiazole cyclized->thiazole Dehydration (-H₂O)

Caption: Hantzsch Thiazole Synthesis Workflow.

Feist-Benary Furan Synthesis: An Alternative Route to Furans

While the Paal-Knorr synthesis is a powerful method for furan construction, the Feist-Benary synthesis offers a complementary approach using α-haloketones and β-dicarbonyl compounds.[18][19][20] This reaction is typically catalyzed by a mild base like pyridine or triethylamine.[18][21]

  • Enolate Formation: The base deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.

  • C-Alkylation (Sₙ2): The enolate attacks the α-carbon of the haloketone, displacing the halide and forming a new C-C bond.[18]

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a base- or acid-catalyzed cyclization followed by dehydration to furnish the furan product.[18] The choice of a mild base is critical to prevent unwanted side reactions, such as hydrolysis of ester groups often present in the β-dicarbonyl substrate.[18]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol demonstrates a robust and high-yielding synthesis using 2-bromoacetophenone and thiourea.[15]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard glassware for heating and filtration

Methodology:

  • Reagent Combination: In a suitable reaction vessel (e.g., a 20 mL scintillation vial or round-bottom flask), combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq). The use of excess thiourea helps to ensure the complete consumption of the more expensive haloketone.

  • Solvent Addition: Add methanol (approx. 10 mL per gram of haloketone) and a magnetic stir bar. Methanol is a good solvent for both reactants and facilitates the reaction.

  • Reaction Execution: Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for 30-60 minutes. The reaction is often rapid. Monitor by TLC.

  • Product Precipitation and Isolation:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution (approx. 4 volumes relative to the methanol used). This step serves two purposes: it neutralizes the HBr byproduct formed during the reaction and causes the poorly water-soluble thiazole product to precipitate.[15]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the filter cake thoroughly with water to remove any inorganic salts and unreacted thiourea.

    • Spread the collected solid on a tared watchglass and allow it to air-dry or dry in a vacuum oven. The product is typically obtained in high yield and purity.

The Power of Multicomponent Reactions: 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are cornerstone starting materials in heterocyclic synthesis, primarily due to their unique reactivity profile.[22][23] The central methylene group is flanked by two electron-withdrawing carbonyls, rendering its protons significantly acidic and easily removed by a base to form a stable, nucleophilic enolate. This predictable reactivity makes them ideal partners in multicomponent reactions (MCRs), where multiple starting materials combine in a single pot to form complex products with high atom economy.

Hantzsch Pyridine Synthesis: Building the Pyridine Core

The Hantzsch pyridine synthesis is a quintessential MCR that efficiently constructs the medicinally important 1,4-dihydropyridine and pyridine scaffolds.[24][25] It involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[25][26] The resulting 1,4-dihydropyridines are themselves an important class of drugs (e.g., calcium channel blockers like Nifedipine) and can be easily oxidized to the corresponding aromatic pyridines.[24][27]

The reaction proceeds through a convergent mechanism involving two key intermediates that are formed in situ:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).[24][27]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a nucleophilic enamine.[24][27]

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.[24][27] The entire sequence is a masterclass in orchestrating reactivity within a single pot.

Hantzsch_Pyridine aldehyde Aldehyde knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq) enamine Enamine ketoester2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition enamine->michael_adduct dhp 1,4-Dihydropyridine michael_adduct->dhp Cyclization & -H₂O pyridine Pyridine dhp->pyridine [Oxidation]

Caption: Convergent Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes the synthesis of a classic Hantzsch 1,4-dihydropyridine ester.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate or aqueous ammonia

  • Ethanol

  • Standard glassware for reflux

Methodology:

  • Reagent Mixing: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a slight excess of ammonium acetate (approx. 1.2 eq) or an equivalent amount of aqueous ammonia.

  • Solvent: Add ethanol as the solvent. Ethanol is an excellent choice as it dissolves all reactants and is a relatively green solvent.[27]

  • Reaction: Heat the mixture to reflux for 2-4 hours. The product, being poorly soluble in the cool ethanol-water mixture, will often begin to crystallize out of the solution upon cooling.

  • Isolation:

    • Cool the reaction mixture in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven. The product is typically obtained in good yield and high purity without the need for column chromatography. This procedural simplicity is a key advantage of the Hantzsch synthesis.[24]

The Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald reaction is a powerful, one-pot, multicomponent synthesis of polysubstituted 2-aminothiophenes.[28][29][30] These structures are valuable intermediates in the synthesis of dyes, agrochemicals, and a wide range of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine.[31] The reaction brings together a carbonyl compound (ketone or aldehyde), an active methylene compound (typically an α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[28][30]

Mechanistic Causality:

The generally accepted mechanism proceeds through three key stages:[28]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[28][32] The choice of base (e.g., morpholine, piperidine, triethylamine) is crucial for this step's efficiency.[28]

  • Sulfur Addition: Elemental sulfur, activated by the base, adds to the α-carbon of the unsaturated nitrile.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.

Experimental Protocol: General One-Pot Gewald Synthesis

This protocol provides a general guideline that can be adapted for various substrates.

Materials:

  • Carbonyl compound (e.g., cyclohexanone) (1.0 eq)

  • Active methylene compound (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (powdered) (1.2 eq)

  • Base (e.g., morpholine or triethylamine) (10-20 mol%)

  • Solvent (e.g., ethanol or methanol)

Methodology:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

  • Solvent and Catalyst: Add the solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl) and the base. The base catalyzes the initial condensation, and secondary amines like morpholine can also help activate the elemental sulfur.[28]

  • Reaction Conditions: Stir the reaction mixture at a gentle heat (typically 40-50 °C). Excessive heat can lead to side reactions.[28] The progress of the reaction should be monitored by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture. If the product crystallizes, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be triturated with a solvent like cold ethanol or hexane to induce crystallization or purified by column chromatography.

Troubleshooting:

  • Low Yield: If the Knoevenagel condensation is inefficient, consider a stronger base or a two-step procedure where the α,β-unsaturated nitrile is isolated first before reacting it with sulfur and base.[28] Microwave irradiation has also been shown to improve yields and reduce reaction times, especially for sterically hindered ketones.[28]

References

  • Science Trivial. Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. α-Haloketones as versatile building blocks in organic synthesis. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Semantic Scholar. ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT. Available from: [Link]

  • Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]

  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Rasayan Journal. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

  • National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

  • ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • ResearchGate. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Available from: [Link]

  • LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. Available from: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

  • ACS Publications. Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)–H Bond Functionalization. Available from: [Link]

  • National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • PubMed. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]

  • Wikipedia. Feist–Benary synthesis. Available from: [Link]

  • ResearchGate. Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Available from: [Link]

  • ACS Publications. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Available from: [Link]

  • R Discovery. Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Available from: [Link]

  • ResearchGate. Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Available from: [Link]

  • IntechOpen. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • National Institutes of Health. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Available from: [Link]

  • Cengage. Amines and Heterocycles. Available from: [Link]

  • ScienceScholar. A review on green multicomponent synthesis of heterocyclic compounds. Available from: [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]

  • Master Organic Chemistry. Enamines. Available from: [Link]

  • RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]

  • YouTube. Imines and Enamines in Heterocycles and Biochemistry. Available from: [Link]

  • PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

Sources

Understanding the Solute: Physicochemical Profile of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenoxy)-2-nitrobenzene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip you with the foundational principles and practical methodologies to approach this challenge with scientific rigor.

A thorough understanding of the solute's molecular structure and properties is paramount to predicting its solubility behavior. This compound possesses key features that dictate its interactions with different solvents.

Molecular Structure:

Caption: Molecular structure of this compound.

Key structural characteristics include two aromatic rings linked by an ether bond, a chloro-substituent, and a nitro group. These features contribute to a molecule with significant nonpolar surface area from the benzene rings, along with polar characteristics arising from the ether linkage and the highly polar nitro group. The chlorine atom adds to the molecule's hydrophobicity.

Predicted Physicochemical Properties:

While extensive experimental data is sparse, computational models provide valuable insights into the properties of this compound and related compounds.

PropertyPredicted Value/InformationSource
Molecular FormulaC12H8ClNO3[1]
Molecular Weight249.65 g/mol [1][2]
XLogP33.9 - 4.5[1][2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count3[2]
AppearanceLikely a solid at room temperature[3]
Water SolubilityLow[3][4][5]

The high XLogP3 value suggests a significant lipophilic character, indicating that this compound will generally be more soluble in nonpolar organic solvents than in polar solvents like water. The absence of hydrogen bond donors and the presence of three acceptors (the ether oxygen and the two oxygens of the nitro group) will influence its interactions with protic and aprotic solvents.

Theoretical Underpinnings of Solubility: A Mechanistic Approach

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[6] A more nuanced approach involves considering the thermodynamics of the dissolution process, which can be broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy).

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For dissolution to occur, the energy released in step three should be comparable to or greater than the energy required for steps one and two.

Thermodynamic Models for Solubility Prediction:

For a more quantitative prediction, thermodynamic models can be employed. These models often utilize a thermodynamic cycle that combines machine learning predictions of activity coefficients, fusion enthalpy, and melting point temperature to estimate solubility.[7][8] The activity coefficient, in particular, is a crucial parameter that accounts for the non-ideal behavior of the solute in a given solvent.[9] While a deep dive into the mathematics of these models is beyond the scope of this guide, it is important to recognize that computational tools leveraging these principles can provide valuable initial estimates of solubility in a range of solvents.[10][11]

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available data, experimental determination is crucial. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Assessment

A rapid initial screening can categorize the compound's solubility in a range of common laboratory solvents.

Protocol:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.

  • Observe for complete dissolution. If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble or sparingly soluble in that solvent at room temperature.

  • If the compound does not dissolve at room temperature, gently warm the mixture to assess the effect of temperature on solubility.

Recommended Solvents for Screening:

  • Nonpolar: Hexanes, Toluene

  • Slightly Polar: Diethyl Ether, Dichloromethane

  • Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Aqueous: Water (as a negative control)

This initial screen will inform the selection of solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique for determining the solubility of a compound in a specific solvent at a given temperature.[6]

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Agitate the mixture at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A shaker bath is ideal for this purpose.

  • After the equilibration period, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by withdrawal of the supernatant is recommended.

  • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination:

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Withdraw a known volume of the supernatant C->D E Quantify solute concentration (e.g., HPLC, NMR) D->E F Solubility Determined E->F

Caption: Workflow for the shake-flask method of solubility determination.

Leveraging Solubility for Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent system.[12][13] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.[14]

Single-Solvent Recrystallization

Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[12]

  • Dry the crystals to remove residual solvent.

Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility properties. It involves using a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[15]

Protocol:

  • Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Slowly add the "bad" solvent dropwise to the hot solution until it becomes faintly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly, leading to the formation of pure crystals.

  • Collect and dry the crystals as described for single-solvent recrystallization.

Logical Flow for Recrystallization Solvent Selection:

G node_process node_process Start Select a potential solvent Test_Hot Is the compound soluble in the hot solvent? Start->Test_Hot Test_Cold Is the compound insoluble in the cold solvent? Test_Hot->Test_Cold Yes Failure_Hot Try a more polar solvent Test_Hot->Failure_Hot No Success Ideal single solvent for recrystallization Test_Cold->Success Yes Failure_Cold Try a less polar solvent or consider a mixed-solvent system Test_Cold->Failure_Cold No Consider_Mixed Consider a mixed-solvent system

Caption: Decision-making process for selecting a recrystallization solvent.

Concluding Remarks

The solubility of this compound is a critical parameter for its synthesis, purification, and application in various research and development settings. This guide has provided a robust framework for approaching solubility from both a theoretical and a practical standpoint. By understanding the physicochemical properties of the molecule, applying sound experimental techniques, and leveraging solubility principles for purification, researchers can confidently work with this compound and generate reliable, reproducible data.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • How to determine the solubility of a substance in an organic solvent?
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • How To Determine Solubility Of Organic Compounds? YouTube.
  • Method for determining solubility of slightly soluble organic compounds.
  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Solubility. University of Toronto Scarborough.
  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. ChemBK.
  • 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. CAS Common Chemistry.
  • 1-Chloro-4-(4-nitrophenoxy)benzene. PubChem.
  • BENZENE, 1,4-DICHLORO-2-NITRO-.
  • 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). PubChemLite.
  • Tips & Tricks: Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystalliz
  • 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. SIELC Technologies.
  • Recrystalliz
  • 1-Chloro-4-nitrobenzene. PubChem.
  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.
  • 1-Chloro-2-nitrobenzene.
  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.
  • 1-Chloro-2-(4-nitrophenoxy)benzene. PubChem.
  • Benzene,2-chloro-1-(4-chlorophenoxy)-4-nitro-. Alfa Chemistry.

Sources

A Comprehensive Safety and Handling Guide for 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the hazards and essential safety protocols for the handling of 1-(4-Chlorophenoxy)-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a deeper understanding of the toxicological mechanisms and the causality behind recommended safety procedures. By integrating mechanistic insights with practical, field-proven protocols, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this hazardous compound.

Introduction: Understanding the Compound

This compound is a nitroaromatic ether that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in nucleophilic aromatic substitution (SNAr) reactions makes it a valuable building block for complex molecular architectures. However, the very features that make it reactive also contribute to its significant health and safety hazards. The presence of a nitro group and a chlorinated aromatic ring system necessitates a thorough understanding of its toxicological profile and strict adherence to safety protocols. This guide will provide the foundational knowledge to handle this compound responsibly.

Hazard Identification and Mechanistic Toxicology

A comprehensive understanding of the hazards associated with this compound is paramount. The following table summarizes its classification under the Globally Harmonized System (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage1H318: Causes serious eye damage
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation
The "Why" Behind the Hazards: A Mechanistic Perspective

To truly appreciate the risks, it is essential to understand the biochemical basis of this compound's toxicity. The toxicological effects are not solely due to the parent compound but are also a consequence of its metabolic transformation within the body.[2][3][4]

The metabolism of nitroaromatic compounds like this compound can proceed via two main pathways: reduction of the nitro group and conjugation with glutathione.[1][5] The reduction of the nitro group, often carried out by gut microflora and hepatic enzymes, can lead to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives.[2][6] These intermediates are capable of inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[2][4] This leads to symptoms of cyanosis, fatigue, dizziness, and at high concentrations, can be life-threatening.[4][7]

Furthermore, the reduction pathway can ultimately lead to the formation of chloroanilines.[5][8][9] 4-Chloroaniline, a potential metabolite, is a known carcinogen.[10] This metabolic activation to a carcinogenic species underscores the long-term health risks associated with exposure.

The presence of the chloro and nitro groups on the aromatic rings also makes the compound susceptible to detoxification via glutathione conjugation.[1][5] While this is a detoxification pathway, extensive exposure can deplete cellular glutathione stores, leaving the cells vulnerable to oxidative stress from reactive intermediates.

Risk Assessment: A Systematic Approach to Safety

Before any experiment involving this compound, a thorough risk assessment is mandatory. This process should be systematic and documented. The following diagram illustrates a logical workflow for a comprehensive chemical risk assessment.

RiskAssessment cluster_prep Preparation cluster_assess Assessment cluster_control Control Measures cluster_review Review & Refine start Identify Need for New Protocol involving this compound gather_info Gather Information: - SDS - Literature on Hazards - Properties of other reactants start->gather_info identify_hazards Identify Hazards: - Chemical (Toxicity, Reactivity) - Procedural (Temperature, Pressure) gather_info->identify_hazards assess_exposure Assess Exposure Potential: - Inhalation - Dermal Contact - Ingestion identify_hazards->assess_exposure evaluate_risk Evaluate Risk Level (Low, Medium, High) assess_exposure->evaluate_risk select_controls Select Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE evaluate_risk->select_controls implement_controls Implement Controls and Develop Detailed SOP evaluate_risk->implement_controls select_controls->implement_controls conduct_experiment Conduct Experiment (Following SOP) implement_controls->conduct_experiment review_process Review and Document: - Any incidents or near-misses? - Effectiveness of controls conduct_experiment->review_process update_sop Update SOP as needed review_process->update_sop update_sop->start For new or modified protocols SNAr_Workflow cluster_prep Preparation (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Purification weigh_reagents 1. Weigh Reagents: - this compound - Phenol - K₂CO₃ setup_glassware 2. Assemble dry glassware under inert atmosphere weigh_reagents->setup_glassware add_reagents 3. Add reagents to flask: - Phenol - K₂CO₃ - DMF setup_glassware->add_reagents add_substrate 4. Add this compound solution dropwise add_reagents->add_substrate heat_reaction 5. Heat reaction mixture (e.g., 80°C) add_substrate->heat_reaction monitor_reaction 6. Monitor by TLC heat_reaction->monitor_reaction cool_reaction 7. Cool to room temperature monitor_reaction->cool_reaction quench_reaction 8. Quench with water cool_reaction->quench_reaction extract_product 9. Extract with ethyl acetate quench_reaction->extract_product wash_organics 10. Wash with brine extract_product->wash_organics dry_organics 11. Dry with MgSO₄ wash_organics->dry_organics filter_solid 12. Filter and concentrate dry_organics->filter_solid purify_product 13. Purify by column chromatography filter_solid->purify_product

Caption: Workflow for a typical SNAr reaction.

Detailed Step-by-Step Methodology with Integrated Safety Causality

Step 1: Preparation (in a certified chemical fume hood)

  • Action: Don all required PPE (nitrile gloves, chemical splash goggles, face shield, lab coat).

  • Causality: Direct handling of the solid this compound poses a risk of dermal and respiratory exposure. The use of a fume hood is essential to control potential dust and vapors.

  • Action: Weigh this compound, the substituted phenol, and potassium carbonate in separate, labeled containers within the fume hood.

  • Causality: Weighing solids can generate dust. Performing this in a fume hood prevents inhalation of the toxic powder.

Step 2: Reaction Setup

  • Action: Assemble dry glassware (round-bottom flask, condenser, magnetic stir bar) in the fume hood.

  • Causality: Using dry glassware is crucial for the success of many organic reactions. Assembling in the hood minimizes the chance of contamination and exposure.

  • Action: Add the substituted phenol, potassium carbonate, and anhydrous DMF to the reaction flask.

  • Causality: DMF is a skin-absorbable solvent. Confining this transfer to the fume hood is critical.

Step 3: Reaction

  • Action: While stirring, add the this compound to the reaction mixture.

  • Causality: The addition may be exothermic. A controlled addition allows for better temperature management.

  • Action: Heat the reaction to the desired temperature using a heating mantle with a temperature controller.

  • Causality: Using a heating mantle instead of a Bunsen burner prevents the ignition of flammable organic solvents.

  • Action: Monitor the reaction progress by taking small aliquots for Thin Layer Chromatography (TLC) analysis.

  • Causality: Minimizing the frequency and volume of sampling reduces the potential for exposure.

Step 4: Work-up and Purification

  • Action: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Causality: Quenching a hot reaction mixture can be dangerous and lead to uncontrolled boiling.

  • Action: Carefully pour the cooled reaction mixture into water to quench the reaction.

  • Causality: This step should be done slowly to control any potential exotherm.

  • Action: Perform liquid-liquid extraction with ethyl acetate.

  • Causality: All extraction steps should be performed in the fume hood to avoid inhalation of solvent vapors. The separatory funnel should be vented frequently to release pressure.

  • Action: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Causality: Rotary evaporation must be done with a cold trap to capture volatile organic compounds and prevent their release into the atmosphere.

  • Action: Purify the crude product by column chromatography.

  • Causality: Packing and running a chromatography column should be done in a fume hood to manage solvent vapors.

Emergency Procedures

Spills:

  • Evacuate the area and alert others.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Fire:

  • Use a dry chemical, carbon dioxide, or foam extinguisher. [9]* Do not use water, as it may spread the fire. [9]* If the fire is large or cannot be controlled, evacuate the area and call emergency services.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [11]Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. [11]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. [12]

Conclusion

This compound is a valuable chemical intermediate, but its utility is matched by its significant hazards. A thorough understanding of its toxicological mechanisms, coupled with a disciplined approach to risk assessment and the implementation of robust safety protocols, is essential for its safe use. By treating this compound with the respect it deserves, researchers can harness its synthetic potential while ensuring a safe and healthy working environment.

References

  • Rickert, D. E., & Held, S. D. (1990). Metabolism of chloronitrobenzenes by isolated rat hepatocytes. Drug Metabolism and Disposition, 18(1), 5-9. ([Link])

  • Sunnyside Corporation. (2024). Savogran Strypeeze Safety Data Sheet. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1996). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2001). SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). ([Link])

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. ([Link])

  • Public Health England. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). SAFETY. Retrieved from [Link]

  • UK Health Security Agency. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]

  • He, Z., & Spain, J. C. (1997). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. Applied and Environmental Microbiology, 63(8), 3051-3055. ([Link])

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. Retrieved from [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

  • Gorla, S. K., & Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(10), 1701-1721. ([Link])

  • Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. ([Link])

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the researcher, scientist, and drug development professional, the integrity of a chemical intermediate is the bedrock of successful synthesis and, ultimately, the quality of the final active pharmaceutical ingredient (API). 1-(4-Chlorophenoxy)-2-nitrobenzene, a key building block in the synthesis of numerous pharmaceuticals, is no exception. Its stability is not a passive characteristic but an active parameter that must be understood and controlled. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this critical intermediate. We will delve into the molecular characteristics that dictate its stability, explore potential degradation pathways based on established chemical principles, and provide robust protocols for its handling, storage, and stability assessment.

Molecular Profile and Inherent Stability

This compound is a diaryl ether, a class of compounds generally recognized for their high thermal and chemical stability. This robustness is attributed to the strength of the ether linkage and the resonance stabilization afforded by the two aromatic rings. However, the presence of a nitro group and chloro substituents introduces specific electronic effects that influence its reactivity and potential degradation pathways.

The nitro group, being strongly electron-withdrawing, deactivates the nitro-substituted ring towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the phenoxy group is an activating group. This electronic interplay is key to its synthetic utility and also to understanding its stability.

Key Structural Features Influencing Stability:

  • Diaryl Ether Linkage: Generally stable and resistant to hydrolysis under neutral conditions.

  • Nitroaromatic System: The C-NO2 bond can be susceptible to cleavage under high energy conditions (e.g., high temperature or UV light). The nitro group also makes the molecule susceptible to reduction.

  • Chlorine Substituents: The aryl chlorides are generally stable but can participate in certain degradation reactions, particularly under photolytic conditions.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[1][2][3][4] By subjecting the compound to stress conditions more severe than it would encounter during routine handling and storage, we can predict its long-term stability and identify potential degradation products.[1][2][3][4] A typical forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

Potential Degradation Pathways

Based on the structure of this compound and knowledge of related compounds, several degradation pathways can be postulated:

  • Hydrolysis: While the diaryl ether bond is generally stable, under forcing acidic or basic conditions, cleavage is possible, which would yield 4-chlorophenol and 2-nitrophenol. However, studies on similar structures like 1,4-dichloro-2-nitrobenzene show it to be stable to hydrolysis in acidic, neutral, and alkaline solutions, suggesting that this compound is also likely resistant to hydrolysis under typical conditions.[5]

  • Oxidation: The molecule could be susceptible to oxidation, potentially leading to hydroxylation of the aromatic rings or other oxidative degradation products.

  • Photodegradation: Aromatic nitro compounds are often sensitive to light. Photodegradation of a related compound, 1,4-dichloro-2-nitrobenzene, is expected, with an estimated half-life of about a week.[5] This suggests that this compound is also likely susceptible to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, homolytic cleavage of the C-NO2 bond is a common degradation pathway for nitroaromatic compounds.

The following diagram illustrates the potential degradation pathways for this compound.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A C12H7Cl2NO3 B Hydrolysis (Acid/Base) A->B Ether Cleavage C Oxidation (e.g., H2O2) A->C Ring Oxidation D Photolysis (UV/Vis Light) A->D Photochemical Reaction E Thermal Stress (High Temperature) A->E Bond Homolysis F 4-Chlorophenol + 2-Nitrophenol B->F G Hydroxylated Derivatives C->G H De-nitrated/De-chlorinated Species D->H I C-NO2 Cleavage Products E->I

Caption: Potential degradation pathways of this compound under various stress conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and quality of this compound, the following storage and handling protocols are recommended, based on information from safety data sheets for this and structurally related compounds.

Storage Conditions

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place.[6]To minimize the rate of potential thermally induced degradation.
Light Keep container tightly closed in a dry and well-ventilated place.[6][7] Store in a dark area.To protect from photolytic degradation.
Atmosphere Store in a tightly closed container.[6][7][8]To prevent exposure to moisture and atmospheric oxygen. For long-term storage, consider an inert atmosphere (e.g., nitrogen, argon).
Container Use a tightly sealed, light-resistant container made of a compatible material.To prevent photodegradation and contamination.
Handling Precautions
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[7][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Avoid contact with skin and eyes.[6] In case of contact, wash the affected area immediately with plenty of water.

  • Prevent the build-up of electrostatic charge.[6]

  • Keep away from sources of ignition as the compound is combustible.[9]

  • Avoid contact with incompatible materials.

Incompatible Materials

This compound should be stored away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases [8]

  • Reducing agents [8]

  • Alkali metals [8]

Experimental Protocol for Stability Assessment

The following is a general protocol for a forced degradation study of this compound. This protocol should be adapted based on the specific analytical capabilities and regulatory requirements.

Objective

To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials
  • This compound, high purity

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • Calibrated oven for thermal stress

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • C18 HPLC column

Experimental Workflow

The following diagram outlines the workflow for the stability assessment.

Caption: Experimental workflow for the forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N or 1 N). Keep the solution at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Repeat the procedure in step 2 using a solution of NaOH.

  • Neutral Hydrolysis: Repeat the procedure in step 2 using water instead of acid or base.

  • Oxidative Degradation: Mix the stock solution with a solution of H2O2 (e.g., 3%). Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

  • Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80°C) in a calibrated oven. Also, expose the stock solution to a similar temperature.

  • Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all the degradation products.

Data Presentation

The results of the forced degradation study should be summarized in a table.

Table 2: Summary of Forced Degradation Results (Hypothetical)

Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 N HCl at 60°C24 hours< 5%1Minor degradation observed.
0.1 N NaOH at 60°C24 hours~10%2Significant degradation with two major products.
3% H2O2 at RT24 hours~8%1One major degradation product formed.
Photolytic (ICH Q1B)-~15%>3Significant degradation with multiple products.
Thermal (80°C)48 hours< 5%1Minor degradation observed.

Conclusion

This compound is a chemically stable molecule under standard storage conditions. However, it is susceptible to degradation under specific stress conditions, particularly photolysis and strong basic conditions. A thorough understanding of its stability profile through forced degradation studies is crucial for the development of robust synthetic processes and stable formulations. The implementation of the recommended storage and handling protocols will ensure the long-term integrity of this important chemical intermediate, thereby contributing to the quality and safety of the final pharmaceutical products.

References

  • Forced Degrad
  • ECHA. (n.d.).
  • ECHEMI. (n.d.). 1-Chloro-2-(4-nitrophenoxy)
  • New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary.
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2014). Nitrobenzene (Certified ACS)
  • Sigma-Aldrich. (2025).
  • CPAChem. (2022).
  • OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 1-Chloro-2-nitrobenzene.
  • BioProcess International. (n.d.).
  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene.
  • Cole-Parmer. (n.d.).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene.
  • SGS. (n.d.).
  • Pharma Focus Asia. (2023).
  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3).

Sources

A Technical Guide to the Research Landscape of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenoxy)-2-nitrobenzene is a diaryl ether with a substitution pattern that suggests a potential for diverse biological activities, positioning it as a molecule of interest in medicinal chemistry and drug development. While direct research on this specific compound is limited, its structural motifs—the diphenyl ether core, the electron-withdrawing nitro group, and the halogen substituent—are present in numerous compounds with well-documented pharmacological properties. This technical guide provides a comprehensive literature review of the research surrounding this compound, drawing insights from analogous structures to forecast its potential therapeutic applications and guide future research. We will delve into its synthesis, physicochemical properties, and the inferred biological activities based on the extensive research conducted on related diphenyl ether and 2-phenoxyaniline derivatives. This guide aims to serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

Introduction: The Therapeutic Potential of Diaryl Ethers

The diphenyl ether scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] These molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1] The versatility of the diphenyl ether core allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties. The subject of this guide, this compound, combines this core with a 4-chloro substituent on one phenyl ring and a 2-nitro group on the other. This specific arrangement of functional groups suggests several avenues for biological interaction and warrants a thorough investigation of its potential as a therapeutic agent.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through several established synthetic routes, with the Ullmann condensation being a prominent method.[3] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[3][4]

General Synthetic Protocol: Ullmann Condensation

A plausible synthetic route for this compound is the Ullmann condensation of 1-chloro-2-nitrobenzene with 4-chlorophenol.[3]

Reaction:

1-chloro-2-nitrobenzene + 4-chlorophenol --(Cu catalyst, Base, High Temperature)--> this compound

Step-by-Step Methodology:

  • To a reaction vessel, add 1-chloro-2-nitrobenzene, 4-chlorophenol, a copper catalyst (e.g., copper(I) iodide), and a suitable base (e.g., potassium carbonate).

  • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture to a high temperature (often exceeding 210°C) and maintain it for several hours.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).

  • Upon completion, cool the reaction mixture and perform a work-up to isolate the crude product. This typically involves filtration to remove the catalyst and extraction with an organic solvent.

  • Purify the crude product using column chromatography to obtain pure this compound.

Diagram of Ullmann Condensation Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene Reaction Vessel Reaction Vessel 1-chloro-2-nitrobenzene->Reaction Vessel 4-chlorophenol 4-chlorophenol 4-chlorophenol->Reaction Vessel Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Vessel Base Base Base->Reaction Vessel High Temperature High Temperature High Temperature->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Work-up Work-up Reaction Vessel->Work-up Reaction Purification Purification Work-up->Purification Crude Product Final Product 1-(4-Chlorophenoxy)- 2-nitrobenzene Purification->Final Product Pure Product G cluster_pathway MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Phenoxyaniline Derivative Phenoxyaniline Derivative Phenoxyaniline Derivative->MEK Inhibition

Caption: Potential inhibitory action of phenoxyaniline derivatives on the MAPK/ERK signaling pathway.

Future Research Directions

The analysis of related compounds strongly suggests that this compound is a molecule with significant, yet unexplored, therapeutic potential. Future research should focus on the following areas:

  • Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound, followed by thorough physicochemical characterization.

  • In Vitro Biological Screening: A comprehensive screening of the compound's activity against a panel of microbial strains, cancer cell lines, and inflammatory markers.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify the key structural features required for optimal activity and to develop lead compounds for further optimization.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models of disease to assess their therapeutic efficacy and safety profiles.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, a comprehensive review of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The diphenyl ether core, combined with the chloro and nitro substituents, suggests a high probability of significant biological activity. This technical guide serves as a call to action for the research community to explore the synthesis, biological evaluation, and drug development potential of this intriguing molecule. The insights provided herein, drawn from the rich chemistry and pharmacology of related compounds, lay a solid foundation for future studies that could unlock new therapeutic avenues.

References

  • Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. International Journal of Nanomedicine, 11, 3481–3495. [Link]

  • Partridge, M. W. (1953). Derivatives of Diphenyl Ether as Antituberculous Compounds. Journal of Pharmacy and Pharmacology, 4(1), 533-538. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. [Link]

  • Khan, K. M., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 138-142. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link] [4]16. Google Patents. (1998). US6162832A - 2-Phenoxyaniline derivatives.

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

  • Calogero, F., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3586. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378. [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. (2013). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.

Sources

Methodological & Application

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a cornerstone of organic synthesis for over a century.[1][2][3] Named after its discoverer, Fritz Ullmann, this reaction facilitates the formation of carbon-heteroatom bonds, particularly the synthesis of diaryl ethers.[1][4][5] Despite the advent of palladium-catalyzed methods like the Buchwald-Hartwig reaction, the Ullmann condensation remains highly relevant, especially in industrial applications, due to the lower cost and reduced toxicity of copper catalysts.[6][7]

This application note provides a detailed guide for the synthesis of 1-(4-chlorophenoxy)-2-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of the reaction, offer a robust and optimized protocol, discuss common challenges and troubleshooting strategies, and provide visual aids to clarify the experimental workflow and catalytic cycle.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The Ullmann condensation for diaryl ether synthesis traditionally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1][4] The reaction proceeds through a series of steps that are crucial to understand for effective troubleshooting and optimization.

While the precise mechanism can vary depending on the specific ligands and reaction conditions, a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. However, some modern ligand systems may operate through alternative mechanisms.[8][9]

The core steps are generally understood as:

  • Formation of the Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion. This phenoxide then reacts with the Cu(I) catalyst to generate a copper(I) phenoxide species. The choice of base is critical; weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to avoid side reactions.[7][10]

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step of the reaction. The reactivity of the aryl halide follows the order I > Br > Cl > F.[11] Electron-withdrawing groups on the aryl halide can accelerate this step.[6][10]

  • Reductive Elimination: The final step is the reductive elimination from the resulting Cu(III) intermediate, which forms the desired diaryl ether product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.

The Role of Ligands

Modern Ullmann condensations often employ ligands to stabilize the copper catalyst, increase its solubility, and facilitate the reaction under milder conditions.[12] Common ligands include diamines, amino acids, and phenanthrolines.[12][13] These ligands can accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation.

Below is a diagram illustrating the generally accepted catalytic cycle for the Ullmann condensation.

Ullmann_Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide [Ar'O-Cu(I)] CuI->CuPhenoxide + Ar'OH, Base CuIII_Intermediate Cu(III) Intermediate [Ar'-O-Cu(III)-Ar] CuPhenoxide->CuIII_Intermediate + Ar-X (Aryl Halide) (Oxidative Addition) CuIII_Intermediate->CuI - Ar-O-Ar' (Diaryl Ether) (Reductive Elimination) Product Diaryl Ether (Ar-O-Ar') CuIII_Intermediate->Product ArOH Phenol (Ar'OH) ArOH->CuI ArX Aryl Halide (Ar-X) ArX->CuPhenoxide

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for the synthesis of this compound from 1-chloro-2-nitrobenzene and 4-chlorophenol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂157.56≥99%Sigma-Aldrich
4-ChlorophenolC₆H₅ClO128.56≥99%Acros Organics
Copper(I) Iodide (CuI)CuI190.45≥99.5%Strem Chemicals
L-ProlineC₅H₉NO₂115.13≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousFisher Scientific
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Anhydrous, ≥99.9%EMD Millipore
TolueneC₇H₈92.14Anhydrous, ≥99.8%J.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexaneC₆H₁₄86.18ACS GradeVWR
Celite®N/AN/AN/ASigma-Aldrich
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Schlenk line or glovebox (recommended for optimal results)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Safety Precautions
  • 1-Chloro-2-nitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood.

  • 4-Chlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-chloro-2-nitrobenzene (10.0 g, 63.5 mmol), 4-chlorophenol (9.0 g, 70.0 mmol), copper(I) iodide (0.61 g, 3.2 mmol, 5 mol%), L-proline (0.73 g, 6.35 mmol, 10 mol%), and anhydrous potassium carbonate (17.5 g, 126.9 mmol).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[14]

  • Solvent Addition and Reaction:

    • Under a positive flow of inert gas, add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Begin vigorous stirring and heat the reaction mixture to 120 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 300 mL of cold water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Purge with inert gas start->setup reaction Reaction: - Add DMSO - Heat to 120°C for 12-24h setup->reaction workup Workup: - Cool and quench with water - Extract with ethyl acetate reaction->workup purification Purification: - Dry and concentrate organic layer - Column chromatography workup->purification product Pure Product: This compound purification->product

Caption: A flowchart of the experimental procedure for the synthesis.

Troubleshooting and Process Optimization

Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized CuI)[14]- Presence of oxygen or moisture[14]- Insufficient heating or reaction time- Use fresh, high-purity CuI.[14]- Ensure a strictly inert atmosphere using Schlenk techniques or a glovebox. Use anhydrous solvents.[14]- Optimize temperature and reaction time. Consider a higher boiling point solvent like NMP if necessary.[4]
Formation of Side Products - Homocoupling of the aryl halide- Decomposition at high temperatures- Lower the reaction temperature if possible.[14]- Use a more active ligand to allow for milder conditions.[13]
Dehalogenation of Starting Material - Presence of trace water or other proton sources- Thoroughly dry all reagents and solvents.[14]
Difficult Purification - Similar polarity of product and starting materials- Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The Ullmann condensation remains a powerful and cost-effective method for the synthesis of diaryl ethers like this compound. By understanding the underlying mechanism and carefully controlling reaction parameters such as catalyst quality, atmosphere, and temperature, researchers can consistently achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and other chemical industries.

References

  • Benchchem. Optimizing Ullmann Condensation Reactions. Technical Support Center.
  • Rahman, M. L., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. 2020.
  • TCI Chemicals. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • American Chemical Society. Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. ACS Fall. 2022.
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Wikipedia. Ullmann condensation.
  • Beilstein-Institut. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. 2012.
  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. 2017.
  • SynArchive. Ullmann Condensation.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Taillefer, M., et al. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Wikipedia. Ullmann reaction.
  • John Wiley & Sons, Inc. Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books.

Sources

Advanced Synthesis of Functionalized Diaryl Ethers via Copper-Catalyzed C-O Cross-Coupling Using 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and high-performance polymers. While classical Ullmann condensations provided the foundational chemistry for their synthesis, these methods are often hampered by harsh reaction conditions, including high temperatures and stoichiometric copper usage.[1][2][3] Modern advancements in transition-metal catalysis have led to the development of milder and more efficient copper-catalyzed protocols for C-O bond formation.[4][5][6] This application note provides a comprehensive technical guide and detailed protocols for the synthesis of complex diaryl ethers utilizing 1-(4-chlorophenoxy)-2-nitrobenzene as an activated aryl halide substrate. We delve into the mechanistic underpinnings of the catalytic cycle, offer step-by-step experimental procedures, and present troubleshooting insights to empower researchers in drug discovery and materials science. The protocols described herein leverage a ligand-assisted copper(I) iodide system, demonstrating a robust and versatile method for constructing elaborate molecular frameworks.

Introduction and Scientific Context

The Ullmann condensation, first reported over a century ago, represents the archetypal copper-promoted synthesis of diaryl ethers from an aryl halide and a phenol.[2] However, the classical approach demands temperatures often exceeding 200°C and large quantities of copper metal, limiting its functional group tolerance and overall utility.[1][3] The evolution of this reaction through the introduction of soluble copper(I) salts, in conjunction with rationally designed ligands, has revolutionized the field.[7][8] These modern catalytic systems significantly lower the activation energy barrier, allowing the reaction to proceed under much milder conditions with a broader substrate scope.

This guide focuses on the use of This compound as the aryl halide partner. This substrate is particularly noteworthy for two reasons:

  • It already possesses a diaryl ether linkage, making it a valuable building block for synthesizing more complex, poly-aromatic ether structures.

  • The presence of a nitro group in the ortho position strongly activates the C-Cl bond toward nucleophilic attack, facilitating the coupling reaction under more accessible conditions compared to unactivated aryl chlorides.[1][9]

By coupling this activated substrate with various phenolic nucleophiles, researchers can efficiently access a library of functionalized triaryl ether derivatives or other complex diaryl ethers relevant to medicinal chemistry programs, such as those targeting NaV1.7 inhibitors or exhibiting herbicidal activity.[4][10]

The Catalytic Cycle: Mechanistic Insights

The efficacy of modern Ullmann-type C-O coupling reactions hinges on a well-defined catalytic cycle involving a copper(I) species. The addition of a ligand is crucial for enhancing the solubility and reactivity of the copper catalyst and preventing its disproportionation or aggregation.[8][11] While several mechanistic pathways have been proposed, a widely accepted cycle involves Cu(I)/Cu(III) intermediates.[12][13][14]

The key steps are as follows:

  • Phenoxide Formation: A base (e.g., K₃PO₄, Cs₂CO₃) deprotonates the phenol (Ar'-OH) to generate the corresponding phenoxide (Ar'-O⁻), which is the active nucleophile.[4][6]

  • Copper Phenoxide Formation: The phenoxide coordinates to the ligand-bound copper(I) halide complex (L-Cu(I)-X), displacing the halide to form a copper(I) phenoxide intermediate (L-Cu(I)-OAr').

  • Oxidative Addition: The activated aryl halide, this compound (Ar-Cl), undergoes oxidative addition to the copper(I) center. This is often the rate-determining step and results in a transient, high-valent copper(III) intermediate (L-Cu(III)(Ar)(OAr')).[14]

  • Reductive Elimination: The final diaryl ether product (Ar-O-Ar') is formed via reductive elimination from the copper(III) complex, regenerating the active ligand-bound copper(I) catalyst (L-Cu(I)-Cl), which can then re-enter the catalytic cycle.

Copper-Catalyzed C-O Coupling Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs CuI_L L-Cu(I)-X Cu_Phenoxide L-Cu(I)-OAr' CuI_L->Cu_Phenoxide + Ar'O⁻ - X⁻ CuIII_Intermediate L-Cu(III)(Ar)(OAr')X Cu_Phenoxide->CuIII_Intermediate + Ar-Cl (Oxidative Addition) CuIII_Intermediate->CuI_L - Ar-O-Ar' (Reductive Elimination) Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product Phenol Ar'-OH Base Base Base->Cu_Phenoxide Deprotonation ArylHalide Ar-Cl (1-(4-Chlorophenoxy) -2-nitrobenzene) ArylHalide->Cu_Phenoxide Salt Base-H⁺X⁻

Figure 1: Proposed catalytic cycle for the ligand-assisted copper-catalyzed synthesis of diaryl ethers.

Experimental Application & Protocols

This section provides a detailed, field-tested protocol for the coupling of this compound with 4-methoxyphenol. This specific example was chosen to demonstrate the synthesis of a triaryl ether core structure with distinct electronic properties.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Supplier SuggestionNotes
This compound64359-60-8249.65Sigma-AldrichSubstrate (Aryl Halide)
4-Methoxyphenol150-76-5124.14Acros OrganicsNucleophile
Copper(I) Iodide (CuI)7681-65-4190.45Strem ChemicalsCatalyst, >99% purity recommended
Picolinic Acid98-98-6123.11Alfa AesarLigand
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.27Fisher ScientificBase, anhydrous
Dimethyl Sulfoxide (DMSO)67-68-578.13Sigma-AldrichSolvent, anhydrous grade (<50 ppm H₂O)
Ethyl Acetate141-78-688.11VWRFor extraction and chromatography
Hexanes110-54-386.18VWRFor chromatography
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49LabChemFor reaction quench
Brine (Saturated aq. NaCl)7647-14-558.44-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent

Equipment: Oven-dried screw-cap reaction tube (13x100 mm) with a PTFE-lined cap, magnetic stir plate and stir bar, standard glassware for work-up, rotary evaporator, silica gel for column chromatography.

Step-by-Step Synthesis Protocol

Reaction: Synthesis of 1-(4-methoxyphenoxy)-2-nitro-4'-(chlorophenoxy)benzene

  • Preparation: To an oven-dried 13x100 mm screw-cap reaction tube containing a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), this compound (249.7 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenol (149.0 mg, 1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (424.5 mg, 2.0 mmol, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the tube with the PTFE-lined cap. Evacuate the tube and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the reaction tube.

  • Reaction: Place the sealed tube on a pre-heated stir plate set to 110°C. Allow the reaction to stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (ensure to re-purge with inert gas).

  • Quenching and Work-up: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the tube to room temperature. Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. Add 25 mL of saturated aqueous NH₄Cl solution and shake.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure diaryl ether product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Summary of Reaction Parameters and Expected Yields

The following table provides representative data for the coupling of this compound with various phenols under the optimized conditions described above.

Phenol NucleophileProduct StructureTypical Yield (%)Reaction Time (h)Notes
4-MethoxyphenolTriaryl ether with -OMe85-92%18Electron-donating groups on the phenol generally react well.
PhenolUnsubstituted triaryl ether88-95%18Baseline reaction, typically high yielding.
4-CyanophenolTriaryl ether with -CN75-82%24Electron-withdrawing groups are tolerated but may require longer reaction times.[4]
2,6-DimethylphenolSterically hindered triaryl ether60-70%24Hindered phenols are more challenging substrates but can be coupled effectively.[6]

Experimental Workflow and Troubleshooting

Visual Workflow

The diagram below outlines the complete experimental process from initial setup to final analysis, providing a clear visual guide for laboratory execution.

Figure 2: Step-by-step experimental workflow for diaryl ether synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized CuI).2. Wet solvent or reagents.3. Insufficiently inert atmosphere.1. Use fresh, high-purity CuI. Consider purchasing from a supplier that packages under argon.2. Use anhydrous grade solvent and dry the base (K₃PO₄) in an oven before use.3. Ensure the evacuate/backfill cycle is performed carefully. Use a balloon of N₂/Ar.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.3. Sterically hindered or deactivated substrate.1. Extend the reaction time to 36 or 48 hours.2. Increase the temperature to 120-130°C.3. Increase catalyst and ligand loading to 10 mol% and 20 mol%, respectively.
Side Product Formation 1. Homocoupling of the phenol.2. Degradation of starting material at high temperature.1. Ensure the inert atmosphere is maintained to prevent oxidative homocoupling.2. Attempt the reaction at a slightly lower temperature (e.g., 90-100°C) for a longer duration.

Conclusion

The copper-catalyzed C-O cross-coupling reaction is a powerful and indispensable tool for the synthesis of diaryl ethers. The protocol detailed in this note, utilizing the activated aryl halide this compound, provides a reliable and high-yielding pathway to complex poly-aromatic ether structures. By understanding the underlying mechanism and adhering to meticulous experimental technique, particularly regarding the exclusion of air and moisture, researchers can successfully employ this methodology to advance projects in drug discovery and materials science. The use of an inexpensive copper catalyst and a simple, commercially available ligand makes this approach both economically attractive and highly practical for broad application.[4][6]

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available from: [Link] (Note: While this is a general review, its principles are widely cited and relevant). A more specific search result is needed for direct linking. The provided search results offer several relevant reviews.

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available from: [Link]

  • Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3536-3571. Available from: [Link]

  • Shukla, D., & Davis, T. A. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 47(37), 10404-10406. Available from: [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2016). Cu-nanoparticle catalyzed O-arylation of phenols with aryl halides via Ullmann coupling. RSC Advances, 6(92), 89679-89725. Available from: [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Available from: [Link]

  • Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22449-22452. Available from: [Link]

  • Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available from: [Link]

  • Wentland, M. P. (1975). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 53(21), 3206-3211. Available from: [Link]

  • van der Vlugt, J. I. (2012). The Mechanism of the Modified Ullmann Reaction. Angewandte Chemie International Edition, 51(43), 10704-10706. Available from: [Link]

  • Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22449-22452. Available from: [Link]

  • Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103.
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 14, 2026, from [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N and C-O Bond Formation. Chemical Reviews, 108(8), 3054-3131. (Note: A foundational review, specific link from search results is preferred). The provided search results offer several relevant articles on ligands.
  • Samuelson, A. G. (2011). Copper Promoted Synthesis of Diaryl Ethers. Journal of Chemical Sciences, 123(1), 29-36. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. Semantic Scholar. Available from: [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 14, 2026, from [Link]

  • Hartwig, J. F., et al. (2023). Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. Available from: [Link]

  • Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available from: [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. Available from: [Link]

  • Li, J., et al. (2018). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 20(1), 109-113. Available from: [Link]

  • Jutand, A., et al. (2010). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 29(10), 2283-2295. Available from: [Link]

  • Hartwig, J. F., et al. (2023). Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition. Available from: [Link]

  • Freund, E., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 2260-2277. Available from: [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Saito, S., & Koizumi, Y. (2005). Copper-Catalyzed Coupling of Aryl Halides and Nitrite Salts: A Mild Ullmann-Type Synthesis of Aromatic Nitro Compounds. Angewandte Chemie International Edition, 44(28), 4362-4365. Available from: [Link]

  • Park, H., et al. (2014). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Bulletin of the Korean Chemical Society, 35(1), 277-280. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved January 14, 2026, from [Link]

  • Brown, M. F., et al. (2014). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 57(19), 8073-8089. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 1-(4-Chlorophenoxy)-2-nitrobenzene as a Pesticide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diphenyl Ether Intermediates in Agrochemical Synthesis

1-(4-Chlorophenoxy)-2-nitrobenzene is a key chemical intermediate belonging to the diphenyl ether family. Its structural motif, featuring a nitro group ortho to the ether linkage and a chlorine atom on the phenoxy ring, makes it a versatile precursor for the synthesis of a range of potent herbicides. The electronic properties conferred by the nitro and chloro substituents are pivotal for the biological activity of the final pesticide products, which primarily function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This guide provides an in-depth exploration of the synthesis, characterization, and further derivatization of this compound, offering detailed protocols for researchers and professionals in the field of agrochemical development.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization. The following table summarizes key data for this intermediate.

PropertyValueSource(s)
Molecular Formula C₁₂H₈ClNO₃
Molecular Weight 249.65 g/mol
CAS Number 2091-61-4[1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point 62 °C (for a related isomer)[2]
Boiling Point 199-203 °C at 6 Torr (for a related isomer)[2]
Solubility Soluble in most organic solvents, low solubility in water.[General chemical principles]
¹H NMR Expected aromatic protons in the range of 6.8-8.2 ppm.[3][4]
¹³C NMR Expected aromatic carbons in the range of 115-160 ppm.[5]
IR Spectroscopy Characteristic peaks for C-O-C ether linkage (~1240 cm⁻¹), Ar-NO₂ (~1520 and 1340 cm⁻¹), and C-Cl (~750 cm⁻¹).[6][7]
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 249.[8]

Synthesis Protocol for this compound via Ullmann Condensation

The formation of the diaryl ether linkage is most effectively achieved through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation.[9] This protocol details a laboratory-scale synthesis of this compound from 1-chloro-2-nitrobenzene and 4-chlorophenol.

Reaction Principle

The Ullmann condensation involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the halide on the other aromatic ring with the aid of the copper catalyst.

Materials and Reagents
  • 1-Chloro-2-nitrobenzene (C₆H₄ClNO₂)

  • 4-Chlorophenol (C₆H₅ClO)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric Acid (HCl), 2 M

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Detailed Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-2-nitrobenzene (15.76 g, 0.1 mol), 4-chlorophenol (14.14 g, 0.11 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and copper(I) iodide (1.90 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. The color of the mixture will typically darken as the reaction progresses.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is considered complete when the starting materials are no longer visible by TLC (typically 12-24 hours).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 500 mL of 2 M hydrochloric acid and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with toluene (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Workflow for the Synthesis of a Diphenyl Ether Herbicide

The following diagram illustrates the synthetic pathway from the starting materials to a representative diphenyl ether herbicide, showcasing the role of this compound as a key intermediate.

G cluster_0 Part 1: Synthesis of the Intermediate cluster_1 Part 2: Derivatization to a Pesticide 1_chloro_2_nitrobenzene 1-Chloro-2-nitrobenzene ullmann Ullmann Condensation (CuI, K₂CO₃, DMF) 1_chloro_2_nitrobenzene->ullmann 4_chlorophenol 4-Chlorophenol 4_chlorophenol->ullmann intermediate This compound ullmann->intermediate reduction Nitro Group Reduction (e.g., Fe/HCl or Hydrazine Hydrate) intermediate->reduction amino_intermediate 2-Amino-1-(4-chlorophenoxy)benzene reduction->amino_intermediate final_coupling Coupling with a Sulfonyl Chloride Derivative amino_intermediate->final_coupling pesticide Diphenyl Ether Herbicide (e.g., Fomesafen analogue) final_coupling->pesticide

Caption: Synthetic workflow from starting materials to a diphenyl ether herbicide.

Protocol for the Synthesis of 2-Amino-1-(4-chlorophenoxy)benzene

The reduction of the nitro group to an amine is a critical step in the synthesis of many diphenyl ether herbicides. This protocol is adapted from a patented procedure for a similar compound.[1][10]

Reaction Principle

The nitro group is reduced to a primary amine using a reducing agent such as iron in acidic medium or, as detailed here, hydrazine hydrate in the presence of a catalyst.

Materials and Reagents
  • This compound

  • Ethanol

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Activated Carbon

  • Hydrazine Hydrate (85% solution)

  • Sodium Hydroxide solution (30%)

  • Standard laboratory glassware for reflux and workup

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (24.96 g, 0.1 mol), ethanol (150 mL), ferric chloride hexahydrate (1.0 g), and activated carbon (1.0 g).

  • pH Adjustment: Adjust the pH of the mixture to approximately 7.5 by adding a 30% sodium hydroxide solution.

  • Addition of Reducing Agent: Heat the mixture to reflux (approximately 80-90 °C). Slowly add 85% hydrazine hydrate (15 g, ~0.25 mol) dropwise over a period of 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Filter the hot reaction mixture to remove the catalyst and activated carbon.

    • Wash the filter cake with a small amount of hot ethanol.

    • Combine the filtrates and remove the ethanol by distillation.

    • To the residue, add water and stir for 30 minutes.

    • Transfer to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-1-(4-chlorophenoxy)benzene.

Representative Protocol for the Synthesis of a Fomesafen Analogue

Fomesafen is a commercial herbicide synthesized from a related diphenyl ether intermediate.[11] This protocol illustrates the final step in the synthesis of a Fomesafen-like molecule from the amino-diphenyl ether intermediate.[12][13]

Reaction Principle

The amino group of the diphenyl ether intermediate is acylated with a specific sulfonyl chloride to form the final herbicide product. This reaction typically requires a base to neutralize the HCl byproduct.

Materials and Reagents
  • 2-Amino-1-(4-chlorophenoxy)benzene

  • A suitable sulfonyl chloride (e.g., methanesulfonyl chloride)

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane or pyridine)

  • Standard laboratory glassware

Detailed Step-by-Step Methodology
  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-Amino-1-(4-chlorophenoxy)benzene (0.1 mol) in anhydrous pyridine (100 mL).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add methanesulfonyl chloride (0.11 mol) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Pour the reaction mixture into ice-cold 2 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final diphenyl ether herbicide.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Diphenyl ether herbicides, including those derived from this compound, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants.

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide Diphenyl Ether Herbicide Inhibition X Herbicide->Inhibition Inhibition->PPO

Caption: Inhibition of PPO by diphenyl ether herbicides.

By blocking PPO, protoporphyrinogen IX accumulates in the plant cells. In the presence of light, this accumulated compound leads to the formation of highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to the death of the weed.

Hazard and Safety Assessment

  • Starting Materials:

    • 1-Chloro-2-nitrobenzene: Toxic if swallowed or in contact with skin, suspected of causing cancer, and toxic to aquatic life.[8]

    • 1-Chloro-4-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[12][13]

    • 4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Product (this compound): Based on its structure, this compound should be handled as a hazardous substance. It is likely to be toxic and an irritant. The nitroaromatic and chlorinated functionalities suggest potential for long-term health effects.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

To ensure the purity and identity of synthesized this compound, a combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the ether linkage, nitro group, and aromatic C-H bonds.

References

  • CAS Common Chemistry. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]

  • Google Patents. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers.
  • Google Patents. CN106187787B - A kind of preparation method of 2- amino -4- chlorodiphenyl ether.
  • CPAChem. Safety data sheet - 1-Chloro-4-nitrobenzene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]

  • PubChemLite. 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). [Link]

  • ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). [Link]

  • Globe Thesis. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. [Link]

  • PubChem. Fomesafen. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene. [Link]

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene. [Link]

  • Google Patents.
  • Google Patents. CN1363548A - Bietherifying process for synthesizing oxyfluorfen.
  • Google Patents.
  • Google Patents. CN101891623B - Method for preparing oxyfluorfen.
  • Google Patents. CN102372594A - Application of reaction in preparing oxyfluorfen and in other organic synthesis.
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Clark University. INFRARED SPECTROSCOPY (IR). [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. Benzene, 1-chloro-4-nitro-. [Link]

Sources

Application Notes and Protocols for the Utilization of 1-(4-Chlorophenoxy)-2-nitrobenzene in the Synthesis of Advanced Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Diaryl Ether Intermediate

1-(4-Chlorophenoxy)-2-nitrobenzene is a pivotal chemical intermediate whose structural architecture—a diaryl ether scaffold functionalized with both a reactive nitro group and a stabilizing chloro group—makes it a highly valuable precursor in the synthesis of a range of high-performance colorants. While not a colorant itself, its true utility is unlocked through strategic chemical transformations that convert it into key building blocks for both azo and phenoxazine dye classes. The presence of the ether linkage provides flexibility and stability to the final dye molecule, while the chloro and nitro groups offer handles for subsequent chemical modifications that tune the final color and performance properties.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and the underlying chemical principles for its synthesis, activation, and conversion into vibrant dyes. The methodologies are presented to ensure reproducibility and provide researchers with the foundational knowledge to adapt these processes for novel colorant development.

Part 1: Synthesis of the Core Intermediate via Ullmann Condensation

The industrial synthesis of this compound is predominantly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann ether synthesis).[1][2] This reaction forms the critical C-O ether bond by coupling an aryl halide with a phenol. The reaction requires elevated temperatures and is facilitated by a copper catalyst and a base to deprotonate the phenol.[3]

Causality of Experimental Design:
  • Catalyst: Copper (I) salts (e.g., CuI, CuCl) are typically more effective than copper metal, as they are more soluble and initiate the catalytic cycle more readily. The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide.[1][2]

  • Solvent: High-boiling, polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene are used to achieve the high temperatures necessary for the reaction to proceed at a practical rate.[1]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for deprotonating the 4-chlorophenol, forming the more nucleophilic phenoxide ion required for the reaction.

  • Activation: The aryl halide (1,2-dichloro-4-nitrobenzene or 1-chloro-2-nitrobenzene) is "activated" by the electron-withdrawing nitro group, which makes the carbon atom attached to the halogen more electrophilic and susceptible to nucleophilic aromatic substitution.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Chloro-2-nitrobenzene

  • 4-Chlorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Chloride (CuCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), anhydrous potassium carbonate (1.5 eq), and Copper(I) Chloride (0.1 eq).

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 3-5 mL per gram of 4-chlorophenol).

  • Reaction: Begin stirring and heat the mixture to 150-160°C under a gentle flow of nitrogen. Maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene to dissolve the product and filter the mixture to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution to remove any unreacted phenol, followed by water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a pale yellow solid.

Synthesis Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Ullmann Condensation cluster_workup Product Isolation A Combine Reactants: - 1-Chloro-2-nitrobenzene - 4-Chlorophenol - K₂CO₃ (Base) - CuCl (Catalyst) B Add NMP Solvent A->B C Heat to 150-160°C under N₂ atmosphere B->C D Stir for 12-18 hours C->D E Monitor by TLC D->E F Cool & Filter Salts E->F G Aqueous Wash (NaOH, H₂O, Brine) F->G H Dry & Concentrate G->H I Recrystallize H->I J J I->J Final Product: This compound

Caption: Workflow for Ullmann Ether Synthesis.

Part 2: Activation via Reduction to 2-(4-chlorophenoxy)aniline

The conversion of the inert nitro group into a reactive primary amine is the single most critical step to enable dye synthesis. This transformation converts this compound into 2-(4-chlorophenoxy)aniline, a versatile precursor for diazotization reactions. Several methods can achieve this reduction, with the choice often depending on scale, cost, and available equipment.[4][5]

Comparison of Reduction Methodologies
MethodReductant/CatalystTypical YieldAdvantagesDisadvantages
Béchamp Reduction Iron powder / HCl or Acetic Acid>90%Cost-effective, scalable, reliable for aromatic nitro groups.[4]Produces significant iron sludge waste, can be exothermic.
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C>95%Very clean reaction with high yields, water is the only byproduct.[4]Requires specialized high-pressure hydrogenation equipment, handling of flammable H₂ gas.[4]
Transfer Hydrogenation Ammonium formate, Pd/C85-95%Avoids the need for high-pressure hydrogen gas, safer to handle.[4]Can be more expensive than the Béchamp method.

For its robustness and scalability, the Béchamp reduction using iron in an acidic medium is detailed below.

Experimental Protocol: Reduction to 2-(4-chlorophenoxy)aniline

Materials:

  • This compound

  • Iron Powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a slurry of this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add fine iron powder (approx. 3.0 eq) to the slurry. Heat the mixture to a gentle reflux (approx. 80-90°C).

  • Acidification: Slowly add concentrated HCl (approx. 0.5 eq) dropwise via an addition funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC. The reaction mixture will change color as the yellow nitro compound is consumed.

  • Neutralization & Filtration: Cool the reaction to room temperature. Carefully add a saturated solution of sodium carbonate until the mixture is basic (pH ~8-9) to precipitate iron hydroxides. Filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic (ethyl acetate) layer. Separate the layers and extract the aqueous layer one more time with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 2-(4-chlorophenoxy)aniline as a crude oil or solid.

Reduction Workflow Diagram

Start Start: 1-(4-Chlorophenoxy) -2-nitrobenzene A Slurry in EtOH/H₂O with Iron Powder Start->A B Heat to Reflux A->B C Slowly Add Conc. HCl B->C D Maintain Reflux 3-5h Monitor by TLC C->D E Cool & Neutralize with Na₂CO₃ D->E F Filter through Celite E->F G Extract with Ethyl Acetate F->G H Wash, Dry & Concentrate G->H End Product: 2-(4-chlorophenoxy) aniline H->End

Caption: Béchamp reduction of the nitro intermediate.

Part 3: Application in Azo Dye & Pigment Synthesis

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo (-N=N-) groups.[6] Their synthesis is a robust two-step process. 2-(4-chlorophenoxy)aniline serves as the "diazo component."

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[6]

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich "coupling component" (such as a phenol, naphthol, or aniline derivative) to form the stable azo compound.[7][8]

The specific structure of the coupling component is the primary determinant of the final color. The chloro and phenoxy substituents from the parent intermediate modify the electronic properties of the diazonium salt, which can enhance properties like lightfastness and thermal stability.[9]

Experimental Protocol: Synthesis of a Representative Azo Dye

Materials:

  • 2-(4-chlorophenoxy)aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (as the coupling component)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

Step A: Diazotization

  • Amine Solution: Dissolve 2-(4-chlorophenoxy)aniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C. Stir for an additional 20-30 minutes after addition is complete. The resulting clear solution contains the diazonium salt.

Step B: Azo Coupling 3. Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool this solution to 0-5°C in an ice bath. 4. Coupling Reaction: Slowly add the cold diazonium salt solution from Step A to the cold 2-naphthol solution with continuous, rapid stirring. A brightly colored precipitate (the azo dye) should form immediately. 5. Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion. 6. Isolation: Collect the solid dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. 7. Drying: Dry the product in a vacuum oven at 60-70°C.

Azo Dye Synthesis Pathway

cluster_diazo Part A: Diazotization cluster_coupling Part B: Azo Coupling Amine 2-(4-chlorophenoxy)aniline Reagents_A NaNO₂ + HCl 0-5°C Amine->Reagents_A Diazonium Diazonium Salt (Reactive Electrophile) Reagents_A->Diazonium Reaction Combine & Stir at 0-5°C Diazonium->Reaction Coupler 2-Naphthol Solution (Nucleophile) Coupler->Reaction AzoDye Precipitated Azo Dye Reaction->AzoDye

Caption: Two-stage synthesis of an azo dye.

Part 4: Application in Phenoxazine Dye Synthesis

Phenoxazine dyes are a class of heterocyclic compounds known for their strong fluorescence and are used in applications like laser dyes and biological stains.[10][11] The this compound structure provides the core diaryl ether backbone necessary for forming the central oxazine ring.

The synthesis often involves the condensation of an aminophenol derivative with a substituted catechol or resorcinol, or through the cyclization of ortho-aminophenoxy compounds.[12] While specific protocols are highly varied, the general principle involves forming the N,O-heterocycle from precursors where the diaryl ether linkage, derived from intermediates like this compound, is already established. The synthesis is more complex than for azo dyes and often requires multi-step procedures.[13]

Conceptual Pathway to Phenoxazine Core

A 2-Amino-diaryl ether (from intermediate) C Condensation & Oxidative Cyclization A->C B o-Quinone or related species B->C D Phenoxazine Core Structure C->D

Caption: Formation of the phenoxazine ring system.

Conclusion

This compound stands as a testament to the strategic importance of well-designed chemical intermediates. Through a straightforward sequence of Ullmann condensation, nitro group reduction, and subsequent diazotization or cyclization reactions, this single molecule provides access to multiple classes of commercially significant colorants. The protocols and principles outlined in this guide demonstrate the robust and versatile nature of this diaryl ether, providing a solid foundation for researchers in the fields of dye chemistry, materials science, and chemical process development.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved January 14, 2026.
  • Wikipedia. (n.d.).
  • ChemRxiv. (2022). In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. Retrieved January 14, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2 - Benchchem. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Structures of the most popular phenoxazine dyes currently used in... Retrieved January 14, 2026.
  • Alfa Chemistry. (n.d.). CAS 135-12-6 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene - DYES. Retrieved January 14, 2026.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 14, 2026.
  • PMC. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved January 14, 2026.
  • Thermo Fisher Scientific - ES. (n.d.). Ullmann Reaction. Retrieved January 14, 2026.
  • Google Patents. (n.d.). WO2010003970A2 - Phenoxazine dyes. Retrieved January 14, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: Reduction of 3-Chloro-4-(isopentyloxy)nitrobenzene to the Aniline. Retrieved January 14, 2026.
  • ijirset. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved January 14, 2026.
  • University Website. (n.d.). The Synthesis of Azo Dyes. Retrieved January 14, 2026.
  • Journal Publication. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved January 14, 2026.
  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). Retrieved January 14, 2026.
  • PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved January 14, 2026.
  • Google Patents. (n.d.). US3894014A - Production of oxazine dyes. Retrieved January 14, 2026.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved January 14, 2026.
  • Nantong Luosen Chemical Co., Ltd. (n.d.). Chemical Intermediate_Products. Retrieved January 14, 2026.
  • Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved January 14, 2026.
  • Google Patents. (n.d.). EP0741168A1 - Sulphur dyes. Retrieved January 14, 2026.
  • Google Patents. (n.d.). EP1047739A1 - Dye based aqueous pigment dispersions. Retrieved January 14, 2026.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved January 14, 2026.
  • CORE. (2023). Trends in the synthesis and application of some reactive dyes: A review. Retrieved January 14, 2026.
  • Benchchem. (n.d.). Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine. Retrieved January 14, 2026.
  • European Patent Office. (2006). AQUEOUS SOLUTIONS OF DIRECT DYES - EP 1888694 B1. Retrieved January 14, 2026.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Google Patents. (n.d.). US3189398A - Anthraquinone dye. Retrieved January 14, 2026.
  • PubChem - NIH. (n.d.). Cationic azo dyes based on aminobenzoic acid - Patent US-6048968-A. Retrieved January 14, 2026.
  • ATK CHEMICAL COMPANY LIMITED. (n.d.). Buy 1-(4-Chlorophenoxy)-4-nitrobenzene. Retrieved January 14, 2026.
  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... Retrieved January 14, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Chloroaniline in Dye and Pigment Manufacturing. Retrieved January 14, 2026.
  • HC Colour Ahmedabad. (n.d.).
  • MDPI. (n.d.).

Sources

Application Note: A Strategic Approach to the Synthesis of Phenothiazine Derivatives from 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to a proposed synthetic pathway for phenothiazine derivatives, starting from the non-traditional precursor, 1-(4-chlorophenoxy)-2-nitrobenzene. Phenothiazines are a critical class of heterocyclic compounds with extensive applications in medicinal chemistry. Traditional syntheses typically commence from diphenylamines or diphenyl sulfides. This document outlines a strategic two-step process: first, the chemoselective reduction of the nitroarene to its corresponding aniline, followed by a direct thionation and electrophilic cyclization. This latter step is presented as a logical adaptation of the classical Bernthsen phenothiazine synthesis. We provide detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices to equip researchers with a robust framework for accessing this important scaffold from an alternative starting material.

Introduction and Strategic Overview

The phenothiazine core, a tricyclic aromatic system containing nitrogen and sulfur heteroatoms, is a privileged scaffold in drug discovery. Derivatives have found profound utility as antipsychotic, antihistaminic, and antiemetic agents.[1] The development of novel and efficient synthetic routes to access this core structure is therefore of significant interest to the scientific community.

Established methodologies for phenothiazine synthesis predominantly rely on two key strategies:

  • Thionation of Diphenylamines: This classic approach, often referred to as the Bernthsen reaction, involves heating a substituted diphenylamine with elemental sulfur, typically with a catalyst like iodine, to induce cyclization.[2][3][4][5]

  • Cyclization of Diaryl Sulfides: A more modern and versatile method involves the intramolecular cyclization of appropriately substituted diaryl sulfides. A prominent example is the Smiles rearrangement of 2-amino-2'-nitrodiphenyl sulfides, which provides a powerful, regioselective route to the phenothiazine ring system.[2][6][7]

This guide addresses a unique synthetic challenge: the preparation of a phenothiazine derivative beginning with This compound . This starting material, a diaryl ether, is not a standard precursor. Our proposed strategy leverages the inherent reactivity of this molecule to forge a plausible and efficient pathway to the target scaffold.

The overall synthetic workflow is envisioned as a two-part process:

  • Reduction of the Nitro Group: The nitro group serves as a powerful directing group and an essential precursor to the amine functionality required for cyclization. Its selective reduction is the critical first step.

  • Adapted Bernthsen Cyclization: The resulting 2-(4-chlorophenoxy)aniline intermediate is subjected to high-temperature thionation to construct the central thiazine ring.

This approach is designed to be both practical for a laboratory setting and mechanistically insightful for the practicing chemist.

Overall Synthetic Workflow

The proposed transformation from the starting diaryl ether to the final phenothiazine derivative is illustrated below.

G cluster_0 Overall Process A This compound B 2-(4-Chlorophenoxy)aniline A->B Step 1: Nitro Group Reduction C 2-Chloro-10H-phenothiazine (or isomeric product) B->C Step 2: Thionation & Cyclization

Caption: High-level overview of the proposed two-step synthesis.

Part 1: Synthesis of the Amine Intermediate

Principle and Rationale

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. A variety of methods are available, including catalytic hydrogenation (e.g., H₂/Pd/C) and chemical reduction using metals in acidic media (e.g., Fe/HCl, Zn/AcOH, SnCl₂/HCl).[8][9][10]

For laboratory-scale synthesis, reduction with Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is often preferred. This method offers several advantages:

  • High Chemoselectivity: It reliably reduces nitro groups without affecting other potentially reducible functionalities like aryl chlorides or the diaryl ether linkage.

  • Mild Conditions: The reaction typically proceeds efficiently at moderate temperatures.

  • Practicality: The procedure is straightforward, and the resulting amine hydrochloride salt often precipitates, simplifying initial purification.

Detailed Protocol 1: Reduction of this compound

Objective: To synthesize 2-(4-chlorophenoxy)aniline.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.QuantityNotes
This compound249.651.010.0 g (40.1 mmol)Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.653.027.1 g (120.2 mmol)Reducing Agent
Concentrated Hydrochloric Acid (HCl)37.2-100 mLSolvent and Acid
Ethanol (EtOH)46.07-50 mLCo-solvent
Sodium Hydroxide (NaOH)40.00-5 M SolutionFor neutralization (work-up)
Ethyl Acetate (EtOAc)88.11-~300 mLFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37--Drying Agent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 40.1 mmol) and ethanol (50 mL).

  • Stir the mixture to achieve a suspension. In a separate beaker, carefully dissolve Tin(II) chloride dihydrate (27.1 g, 120.2 mmol) in concentrated HCl (100 mL). Caution: This dissolution is exothermic.

  • Slowly add the acidic SnCl₂ solution to the flask containing the nitro compound.

  • Heat the reaction mixture to 60-70 °C using a heating mantle and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the starting material spot.

  • After completion, cool the reaction mixture in an ice bath. A white precipitate of the amine hydrochloride salt may form.

  • Slowly and carefully neutralize the mixture by adding 5 M NaOH solution while cooling in the ice bath until the pH is >10. Caution: Highly exothermic reaction.

  • Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-chlorophenoxy)aniline.

Part 2: Thionation and Cyclization to the Phenothiazine Core

Principle and Rationale

The Bernthsen synthesis is a robust method for constructing the phenothiazine ring by heating a diphenylamine with sulfur.[3][4][5] The reaction is typically catalyzed by a small amount of iodine, which is believed to facilitate the formation of reactive sulfur species. The proposed mechanism involves initial electrophilic thionation of one of the aromatic rings, followed by an intramolecular electrophilic aromatic substitution to close the ring, with the elimination of hydrogen sulfide (H₂S).

We adapt this classical reaction for our intermediate, 2-(4-chlorophenoxy)aniline. In this case, the cyclization must proceed via electrophilic attack on either the aniline ring or the chlorophenoxy ring. The presence of the activating amino group and the deactivating ether oxygen will influence the regioselectivity of the cyclization.

G cluster_0 Proposed Cyclization Mechanism A Intermediate + S₈/I₂ B Electrophilic Thionation A->B C Intramolecular Cyclization (SEAr) B->C D Dehydrogenation (-H₂S) C->D E Phenothiazine Core D->E

Caption: Key steps in the adapted Bernthsen cyclization.

Detailed Protocol 2: Synthesis of a Chlorophenoxy-Substituted Phenothiazine

Objective: To synthesize the target phenothiazine derivative by thionation and cyclization.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.QuantityNotes
2-(4-Chlorophenoxy)aniline219.661.05.0 g (22.8 mmol)Intermediate from Part 1
Sulfur (S₈)256.522.0 (atom)1.46 g (45.5 mmol)Thionating Agent
Iodine (I₂)253.810.050.29 g (1.1 mmol)Catalyst
Toluene or Xylene--25 mLHigh-boiling solvent (optional)

Procedure:

  • SAFETY WARNING: This reaction must be performed in a well-ventilated fume hood as it generates toxic and flammable hydrogen sulfide (H₂S) gas. A gas trap (e.g., a bubbler containing bleach or NaOH solution) is highly recommended.

  • In a 100 mL three-neck round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a trap, combine 2-(4-chlorophenoxy)aniline (5.0 g, 22.8 mmol), powdered sulfur (1.46 g, 45.5 mmol), and iodine (0.29 g, 1.1 mmol).

  • Optional: Add 25 mL of a high-boiling solvent like xylene to facilitate mixing. Alternatively, the reaction can be run neat (solvent-free).

  • Begin stirring and slowly heat the mixture in a sand bath or with a heating mantle to 180-200 °C.

  • Maintain this temperature for 4-6 hours. Vigorous evolution of H₂S gas will be observed. The reaction mixture will darken and become viscous.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Allow the mixture to cool to approximately 100 °C and then add 50 mL of toluene. Heat the mixture to reflux for 30 minutes to dissolve the product and break up the solid mass.

  • Filter the hot solution to remove any unreacted sulfur and polymeric byproducts.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the crude phenothiazine crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the final product.

Summary and Expected Outcomes

This application note details a viable, albeit non-traditional, synthetic route to phenothiazine derivatives. The success of the key thionation/cyclization step is dependent on the relative activation and deactivation of the aromatic rings in the diaryl ether amine intermediate.

Overall Data Summary:

StepStarting MaterialKey ReagentsProductTheoretical Yield
1 This compoundSnCl₂·2H₂O, HCl2-(4-Chlorophenoxy)aniline~85-95%
2 2-(4-Chlorophenoxy)anilineSulfur, Iodine2-Chloro-10H-phenothiazine (or isomer)~30-50%

Note: Yield for Step 2 is an estimate, as this is an adapted procedure and may require optimization.

References

  • Title: The Ullmann Condensation Source: SynArchive URL: [Link]

  • Title: Recent advances in the synthesis of phenothiazines Source: HETEROCYCLES, Vol. 26 URL: [Link]

  • Title: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Source: ARKIVOC URL: [Link]

  • Title: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Letters URL: [Link]

  • Title: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: The Ullmann Ether Condensation Source: ResearchGate URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst Source: MDPI URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Synthesis of phenothiazines via Smiles rearrangement Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives... Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Phenothiazine Derivatives for Use as Antioxidants Source: Semantic Scholar URL: [Link]

  • Title: Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis of Phenothiazine from Diphenylamine.pptx Source: Slideshare URL: [Link]

  • Title: Synthesis of Phenothiazine | Dr.Sant Kumar Verma Source: YouTube URL: [Link]

  • Title: PHENOTHIAZINE SYNTHESIS.#ncchem Source: YouTube URL: [Link]

  • Title: Reaction scheme for the synthesis of 4-nitro-[10H]-phenothiazine 5. Source: ResearchGate URL: [Link]

  • Title: (PDF) Smiles Rearrangement in Synthetic Chemistry Source: ResearchGate URL: [Link]

  • Title: Diarylamine Synthesis via Desulfinylative Smiles Rearrangement Source: PubMed Central (PMC) URL: [Link]

Sources

Protocol for the nitration and chlorination of diphenyl ether to yield 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Substituted Diphenyl Ethers

Substituted diphenyl ethers are a critical pharmacophore and structural motif in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. The target molecule, 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene, serves as a valuable intermediate in the synthesis of more complex chemical entities.[1] Its synthesis involves a sequential electrophilic aromatic substitution, specifically nitration followed by chlorination, on a diphenyl ether backbone. Understanding the regioselectivity and reaction kinetics of these transformations is paramount for achieving high yield and purity. This document provides a comprehensive guide to the synthesis, including mechanistic insights, a detailed experimental protocol, and essential safety considerations.

Reaction Mechanism and Rationale

The synthesis of 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene from diphenyl ether is a two-step process. The order of these steps is crucial for directing the substituents to the desired positions on the aromatic rings.

Step 1: Electrophilic Nitration of Diphenyl Ether

The initial step is the nitration of diphenyl ether. The ether linkage (-O-) is an ortho-, para-directing group, meaning it activates the aromatic ring towards electrophilic attack at the positions ortho and para to the ether linkage.[2] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[3][4][5][6] The nitronium ion then acts as the electrophile.

Mechanism Rationale: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][7] The electron-rich diphenyl ether then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).[6] Subsequent deprotonation by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.[3][6] Due to steric hindrance from the bulky phenoxy group, the para-substituted product, 1-(4-chlorophenoxy)-4-nitrobenzene, is generally favored over the ortho-substituted isomer.

Nitration_Mechanism DiphenylEther Diphenyl Ether AreniumIon Arenium Ion (Resonance Stabilized) DiphenylEther->AreniumIon Electrophilic Attack Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) NitroDiphenylEther 1-(4-chlorophenoxy)-4-nitrobenzene AreniumIon->NitroDiphenylEther Deprotonation (-H⁺)

Caption: Electrophilic Nitration of Diphenyl Ether.

Step 2: Electrophilic Chlorination of 1-(4-chlorophenoxy)-4-nitrobenzene

The second step involves the chlorination of the nitrated diphenyl ether. The nitro group (-NO₂) is a strong deactivating group and a meta-director. Conversely, the phenoxy group remains an ortho-, para-director. The directing effects of these two substituents must be considered to predict the position of chlorination. The phenoxy group's activating and ortho-, para-directing influence is stronger than the deactivating and meta-directing effect of the nitro group. Therefore, the incoming electrophile (Cl⁺) will be directed to the positions ortho to the phenoxy group.

Mechanism Rationale: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to generate the electrophilic chlorine species (Cl⁺).[8][9][10][11] The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine atom that is then attacked by the activated aromatic ring.[9][11] Similar to the nitration step, this forms a resonance-stabilized arenium ion, which is then deprotonated to restore aromaticity and yield the final product, 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene.

Chlorination_Mechanism NitroDiphenylEther 1-(4-chlorophenoxy)-4-nitrobenzene AreniumIon Arenium Ion (Resonance Stabilized) NitroDiphenylEther->AreniumIon Electrophilic Attack Chlorine Cl₂ + FeCl₃ FinalProduct 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene AreniumIon->FinalProduct Deprotonation (-H⁺)

Caption: Electrophilic Chlorination of the Intermediate.

Experimental Protocol

This protocol outlines the detailed steps for the synthesis of 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene.

Materials and Equipment
ReagentsEquipment
Diphenyl etherThree-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (HNO₃, 70%)Dropping funnel
Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)Thermometer
Iron(III) chloride (FeCl₃, anhydrous)Ice-water bath
Dichloromethane (DCM)Separatory funnel
Saturated Sodium Bicarbonate Solution (NaHCO₃)Rotary evaporator
Saturated Sodium Chloride Solution (Brine)Büchner funnel and filter flask
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Ethanol (for recrystallization)Gas dispersion tube (for Cl₂)
Deionized Water
Step-by-Step Procedure

Part A: Nitration of Diphenyl Ether

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolution: Dissolve 17.0 g (0.1 mol) of diphenyl ether in 50 mL of dichloromethane in the flask.[2]

  • Cooling: Cool the stirred solution to between 0°C and 5°C using an ice-water bath.[2]

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 15 mL of concentrated sulfuric acid to an ice-cooled beaker. Then, slowly add 10 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture cool.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the diphenyl ether solution via the dropping funnel over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.[2]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.[2]

  • Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower organic layer. The aqueous layer can be extracted once more with 25 mL of dichloromethane.[2]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the crude 1-(4-chlorophenoxy)-4-nitrobenzene.[2]

Part B: Chlorination of 1-(4-chlorophenoxy)-4-nitrobenzene

  • Reaction Setup: In the fume hood, dissolve the crude product from Part A in 100 mL of dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube (if using Cl₂ gas), and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Catalyst Addition: Add 0.5 g of anhydrous iron(III) chloride to the solution.

  • Chlorination:

    • Using Chlorine Gas: Bubble chlorine gas through the stirred solution at a slow, steady rate at room temperature. Monitor the reaction progress by TLC.

    • Using N-Chlorosuccinimide (NCS): Add 1.1 equivalents of NCS to the reaction mixture and heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 10% sodium thiosulfate solution (to remove excess chlorine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification

The crude 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene can be purified by recrystallization.[2]

  • Dissolve the crude material in a minimal amount of hot ethanol.

  • Add water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Safety Precautions and Waste Disposal

Extreme caution must be exercised throughout this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[12][13][14]

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.[12][13]

  • Nitration Hazards:

    • Nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12][13][14][15] Handle with extreme care to avoid contact with skin and eyes.[12][13][14]

    • The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not strictly controlled.[12][16]

    • Mixing nitric acid with organic compounds can form explosive mixtures.[14]

  • Chlorination Hazards:

    • Chlorine gas is highly toxic and corrosive.[17][18][19][20] Inhalation can cause severe respiratory damage.[18] Ensure the gas trap is functioning correctly.

    • Chlorination reactions can also be exothermic.[21]

  • Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent.[2] Avoid inhalation and skin contact.

  • Waste Disposal:

    • Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal.

    • Halogenated organic waste should be collected in a designated container.

    • Do not mix nitric acid waste with other waste streams, especially organic solvents, as this can lead to violent reactions.[15]

Conclusion

The synthesis of 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a multi-step process that requires careful control of reaction conditions and strict adherence to safety protocols. A thorough understanding of the principles of electrophilic aromatic substitution is essential for achieving the desired product with high yield and purity. The protocols and safety information provided in this application note are intended to guide researchers in the successful and safe execution of this synthesis.

References

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. Retrieved from [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). safety guidelines for chlorine. Retrieved from [Link]

  • SlidePlayer. (2019). Handling Chlorine Safely. Retrieved from [Link]

  • ACS Publications. (n.d.). Safe handling of chlorine. ACS Chemical Health & Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • European Patent Office. (2000). PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS - EP 0851852 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN1266422A - Nitration process for diphenyl ethers.
  • Google Patents. (n.d.). CN101423460A - Method for preparing chlorinated diphenyl ether.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Creighton ResearchWorks. (n.d.). A Method of Preparation of 4-Nitro Diphenyl Ether. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023). Top 10 Chlorine Safety Tips. Retrieved from [Link]

  • Google Patents. (n.d.). US3005031A - Process for chlorinating nitro aromatic hydrocarbons.
  • ResearchGate. (2025). Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US2165813A - Chlorinated diphenyl ethers and method of making same.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of highly hindered diphenyl ethers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS 22544-07-6. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
  • Journal of the Chemical Society (Resumed). (1958). Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors. Retrieved from [Link]

  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • RSC Publishing. (2017). towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from [Link]

  • VTechWorks. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Semantic Scholar. (1996). Process for the nitration of aromatic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene. This document is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields. The methodologies outlined herein are grounded in established analytical principles, emphasizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for robust and reliable determination. The guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Analytical Imperative for this compound

This compound is a chemical intermediate of interest in various synthetic pathways, including pharmaceutical manufacturing. Its accurate determination is critical for process monitoring, quality control of final products, and safety assessment. As a potential impurity, its presence, even at trace levels, necessitates sensitive and specific analytical methods to ensure product purity and regulatory compliance.[1][2] This guide provides a selection of robust analytical techniques to address this need.

The choice of an analytical method is contingent on the sample matrix, the required sensitivity, and the available instrumentation. Herein, we detail two primary chromatographic techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible technique suitable for routine quantification in various sample matrices.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for trace-level detection and unambiguous identification.[5][6]

Additionally, a brief overview of UV-Visible (UV-Vis) Spectroscopy is provided as a preliminary or screening tool.

Foundational Principles: Sample Preparation

The cornerstone of accurate analysis is meticulous sample preparation.[7] The primary objective is to extract this compound from the sample matrix and present it in a form suitable for the chosen analytical instrument, free from interfering substances.

Liquid-Liquid Extraction (LLE) for Aqueous and Biological Matrices

LLE is a fundamental technique for isolating analytes based on their differential solubility in immiscible liquids.[6]

Protocol:

  • To a 10 mL aqueous sample, add a suitable volume of a water-immiscible organic solvent (e.g., 10 mL of dichloromethane or ethyl acetate).

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) may be necessary prior to extraction.[7]

  • Agitate the mixture vigorously for 2-3 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Allow the layers to separate. A centrifuge can be used to expedite this process.

  • Carefully collect the organic layer containing the analyte.

  • Repeat the extraction process twice more with fresh organic solvent to maximize recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

  • The extract can then be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC, hexane for GC).

Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE offers a more controlled and often cleaner extraction compared to LLE, utilizing a solid sorbent to selectively retain the analyte.[6][8]

Protocol:

  • Conditioning: Pass a suitable volume of the elution solvent (e.g., methanol) through the SPE cartridge (e.g., C18), followed by an equilibration solvent (e.g., deionized water).

  • Loading: Load the sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds, ensuring the analyte remains bound to the sorbent.

  • Elution: Elute the analyte from the cartridge using a strong solvent (e.g., acetonitrile or methanol).

  • The eluate can be concentrated and reconstituted as described for LLE.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and reliable technique for the quantification of this compound.[9][10] The method's selectivity is achieved through the choice of stationary and mobile phases, while quantification is performed using a UV detector, leveraging the chromophoric nature of the nitroaromatic compound.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is recommended as it provides excellent retention and separation for moderately non-polar compounds like this compound based on hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography of nitroaromatic compounds.[9][10] The ratio can be optimized to achieve the desired retention time and resolution. An acidic modifier like phosphoric or formic acid can be added to improve peak shape.

  • Detection: The nitroaromatic structure of the analyte imparts strong UV absorbance, making a UV detector a suitable and cost-effective choice. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity. Based on the UV-Vis spectra of similar nitrobenzene compounds, a wavelength in the range of 240-260 nm is a good starting point.[11][12]

Experimental Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, and UV detector.
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample as described in Section 2 and dissolve the final extract in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines.[1][2][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Final_Sample Final Sample Solution Extraction->Final_Sample Cal_Standards Calibration Standards Dilution->Cal_Standards Autosampler Autosampler Injection Final_Sample->Autosampler Cal_Standards->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Concentration Calculation Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report caption Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For ultra-trace analysis and definitive identification, GC-MS is the method of choice.[5][6] Gas chromatography provides high-resolution separation of volatile and semi-volatile compounds, while mass spectrometry offers highly sensitive and specific detection based on the mass-to-charge ratio of the analyte and its fragments.

Rationale for Method Parameters
  • GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MSi), is suitable for the separation of nitroaromatic compounds.[15]

  • Injection Mode: A splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • Ionization: Electron Ionization (EI) is a robust and widely used technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for routine GC-MS analysis, offering a good balance of performance and cost.

Experimental Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System A standard GC-MS system with a capillary column and an electron ionization source.
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Section 2, with the final reconstitution in a GC-compatible solvent like hexane or ethyl acetate.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode for qualitative analysis and library matching. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

  • Identification: Identify the analyte by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library.

  • Quantification: In SIM mode, monitor characteristic ions of this compound. Construct a calibration curve based on the response of these ions.

Expected Mass Spectrum

Predicted Characteristic Ions:

m/zInterpretation
283Molecular ion [M]+ (for ³⁵Cl isotopes)
285Molecular ion [M+2]+ (isotopic peak for ³⁷Cl)
237[M-NO₂]+
128[C₆H₄OCl]+ (chlorophenoxy moiety)
111[C₆H₄Cl]+
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis Sample Sample Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Final_Sample Final Sample Solution Extraction->Final_Sample Cal_Standards Calibration Standards Dilution->Cal_Standards GC_Inlet GC Inlet (Splitless) Final_Sample->GC_Inlet Cal_Standards->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer TIC Total Ion Chromatogram Mass_Analyzer->TIC Mass_Spectrum Mass Spectrum Acquisition Mass_Analyzer->Mass_Spectrum Quantification Quantification (SIM Mode) TIC->Quantification Library_Search Library Search & Identification Mass_Spectrum->Library_Search Library_Search->Quantification Report Final Report Quantification->Report caption Workflow for GC-MS Analysis

Caption: Workflow for GC-MS Analysis of this compound.

UV-Visible Spectroscopy: A Screening Approach

UV-Vis spectroscopy can serve as a simple, rapid, and non-destructive method for the preliminary screening or quantification of this compound in simple matrices, provided there are no interfering substances that absorb in the same wavelength region.[17][18]

Principle: The electronic transitions within the conjugated π-system and the nitro group of the analyte lead to the absorption of UV radiation at specific wavelengths.[17][19]

Protocol:

  • Prepare a solution of the sample in a UV-transparent solvent (e.g., acetonitrile or methanol).

  • Record the UV-Vis spectrum over a range of 200-400 nm.

  • The presence of this compound would be indicated by characteristic absorption bands. The primary and secondary benzene bands, shifted by the substituents, would be expected.[17]

  • For quantification, a calibration curve can be constructed by measuring the absorbance of standards of known concentrations at the wavelength of maximum absorbance (λmax).

Limitations: This method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[3]

Conclusion

The analytical determination of this compound can be effectively achieved using the methodologies detailed in this guide. HPLC-UV offers a robust solution for routine quantification, while GC-MS provides the high sensitivity and specificity required for trace analysis and definitive identification. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required detection limits, and the need for structural confirmation. Adherence to rigorous sample preparation and method validation protocols is paramount to ensure the generation of accurate and reliable data.[2][13][14]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Separation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Methods for Nitroaromatic Compounds.
  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (2021).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. SciELO Brazil.
  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). BenchChem.
  • Sample Preparation Fundamentals for Chrom
  • Analytical Method Validation: A Brief Review. Journal of Pharmaceutical Sciences and Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Extraction of nitroaromatic compounds from water by polystyrene divinylbenzene cartridge and determination by high-performance liquid chromatography.
  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). OECD SIDS.
  • 1-Chloro-2-nitrobenzene. PubChem.
  • Rapid Determination of Nitrobenzenes in Drinking Water Using Automated SPE with GC-ECD. Thermo Scientific AppsLab Library.
  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Alfa Chemistry.
  • Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. (2025).
  • UV/VIS Spectroscopy. University of Pretoria.
  • 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). PubChemLite.
  • Zebron ZB-CLPesticides-1 Gas Chrom
  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook.
  • 1-Chloro-4-nitrobenzene. PubChem.
  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),...
  • 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. (2018). SIELC Technologies.
  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chrom
  • 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. CAS Common Chemistry.
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • APPLIC
  • 1-Chloro-4-(4-nitrophenoxy)benzene. PubChem.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

Sources

Application Notes and Protocols for the Analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene. This compound is a significant chemical intermediate, and its accurate detection is crucial for quality control in pharmaceutical manufacturing and for monitoring environmental samples.[1][2] We present two robust, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step methodologies but also the scientific rationale behind the procedural choices, ensuring the development of reliable and reproducible analytical systems. All protocols are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction to this compound and Analytical Strategy

This compound is a nitroaromatic ether derivative. Its molecular structure, featuring a nitro group and chlorinated phenyl rings, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. The presence of a chromophore makes it suitable for UV-based detection, while its semi-volatile nature allows for analysis by gas chromatography.

The choice between HPLC and GC-MS often depends on the sample matrix, required sensitivity, and the specific analytical question being addressed.[7]

  • HPLC-UV is a robust, widely accessible technique ideal for routine quality control, offering excellent quantitation and reproducibility for non-volatile and thermally stable compounds.[8]

  • GC-MS provides superior specificity through mass-based detection and is highly effective for identifying and quantifying volatile and semi-volatile compounds, making it an excellent confirmatory technique.[9]

This guide presents fully developed methods for both techniques, providing a comprehensive toolkit for the analysis of this compound.

Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of effective analytical method development. These properties influence solubility, chromatographic behavior, and instrument parameter selection.

PropertyValueSource
IUPAC Name 1-Chloro-2-(4-nitrophenoxy)benzenePubChem CID: 16408[10]
Molecular Formula C₁₂H₈ClNO₃PubChem CID: 16408[10]
Molecular Weight 249.65 g/mol PubChem CID: 16408[10]
Appearance Yellow crystalline or powdery substanceChemBK[1]
Melting Point 78-81 °CChemBK[1]
Solubility Soluble in most organic solvents (e.g., Acetonitrile, Methanol); low solubility in water.ChemBK[1], PubChem CID: 7474[11]
LogP 2.39PubChem CID: 7474[11]
Thermal Stability Poor stability to heat and light.[1]ChemBK[1]

Note: The isomer 1-(4-Chlorophenoxy)-4-nitrobenzene (CAS 1836-74-4) has distinct properties and should not be confused with the target analyte.[12]

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the chosen modality for this application. The analyte, being moderately non-polar (LogP ≈ 2.39), will partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the analyte's hydrophobic interactions with the stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The low silanol activity of modern columns minimizes peak tailing for polar functional groups.[13]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A small amount of formic acid is added to the aqueous phase to control the pH and suppress the ionization of any potential acidic impurities, ensuring consistent retention times and symmetrical peaks.[14]

  • Detection: The nitroaromatic structure of the analyte contains a strong chromophore, making it highly responsive to UV detection. A wavelength of 254 nm is chosen as it is a common and effective wavelength for detecting aromatic compounds.[14][15]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Acetonitrile/Water A->B C Vortex & Sonicate for full dissolution B->C D Filter with 0.22 µm Syringe Filter C->D E HPLC System Equilibration D->E Inject into HPLC F System Suitability (SST) Injections E->F G Sequence Run: Blank, Standards, Samples F->G H Peak Integration & Identification (RT) G->H Acquire Data I Calibration Curve Generation H->I J Quantification of Analyte I->J K K J->K Final Report

Caption: HPLC analysis workflow from sample preparation to final reporting.

HPLC Instrumentation and Parameters
ParameterSpecification
Instrument Alliance HPLC System or equivalent
Detector UV/Vis Absorbance Detector
Column Phenyl Hydride, 4µm, 100Å, 4.6 x 150 mm
Mobile Phase A Deionized Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program Time (min)
0.0
10.0
11.0
15.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection Wavelength 254 nm
Data System Empower™ Software or equivalent
(Method adapted from similar nitroaromatic compound analyses)[14]
Detailed HPLC Protocol

2.4.1. Reagent and Standard Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade deionized water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and Deionized Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

2.4.2. Sample Preparation

  • Accurately weigh a sample amount equivalent to approximately 10 mg of the active substance into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes, and allow to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2.4.3. Chromatographic Procedure

  • Set up the HPLC system according to the parameters in the table above.

  • Equilibrate the column with the initial mobile phase composition (25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • System Suitability Test (SST): Inject the 10 µg/mL working standard solution six times. The system is deemed ready for analysis if it meets the criteria below.

  • Run the analytical sequence: Blank, calibration standards, check standards, and samples.

2.4.4. System Suitability and Validation Criteria This protocol is self-validating through the implementation of a rigorous SST, which ensures the analytical system is fit for its intended purpose on the day of analysis, a core tenet of analytical method validation.[3][6]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 6 replicate injectionsConfirms the precision of the injector and detector.[3]
Correlation Coefficient (r²) ≥ 0.995 for calibration curveEnsures linearity over the desired concentration range.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a powerful confirmatory technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The analyte must be volatile and thermally stable enough to be vaporized in the GC inlet without degradation.

Causality Behind Experimental Choices:

  • Volatility: this compound has a melting point of 78-81 °C, suggesting it is a semi-volatile compound suitable for GC analysis. However, its noted poor thermal stability requires careful optimization of the inlet temperature to prevent decomposition.[1]

  • Derivatization: While some complex nitroaromatics require derivatization (e.g., silylation) to enhance volatility or stability, a direct injection method is proposed here for simplicity.[16][17] If thermal degradation is observed, derivatization by reducing the nitro group to an amine could be explored as an alternative strategy.[18][19]

  • Column Selection: A low-bleed, mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, RTx-5MS) is chosen. This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds, including nitroaromatics.[16]

  • Ionization Mode: Electron Ionization (EI) at a standard 70 eV is used. EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a molecular fingerprint that can be compared against mass spectral libraries for confident identification.

  • Detection Mode: The analysis will be performed in Selected Ion Monitoring (SIM) mode. Instead of scanning the full mass range, the mass spectrometer is set to detect only specific, characteristic ions of the analyte. This dramatically increases sensitivity and reduces interference from matrix components, allowing for trace-level detection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Volatile Solvent (Acetone) A->B C Filter with 0.22 µm PTFE Filter B->C E GC-MS System Setup & Tuning C->E Inject into GC F Sequence Run: Blank, Standards, Samples E->F G Peak Identification (RT & Mass Spectrum) F->G Acquire Data H Quantification using SIM Ions G->H I Confirmation using Ion Ratios H->I J J I->J Final Report

Caption: GC-MS analysis workflow from sample preparation to final reporting.

GC-MS Instrumentation and Parameters
ParameterSpecification
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column RTx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Splitless Mode
Inlet Temperature 270 °C (Optimized to minimize degradation)
Injection Volume 1 µL
Oven Program Start at 80 °C (hold 1 min)
Ramp 10 °C/min to 300 °C
Hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from a full scan of a concentrated standard. Likely ions would include the molecular ion (m/z 249) and key fragment ions.
(Method parameters are a starting point adapted from general nitroaromatic analyses and require optimization)[16][20]
Detailed GC-MS Protocol

3.4.1. Reagent and Standard Preparation

  • Solvent: Use GC-grade Acetone or Ethyl Acetate.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetone.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serially diluting the Standard Stock Solution with Acetone.

3.4.2. Sample Preparation

  • Accurately weigh a sample amount equivalent to approximately 10 mg of the active substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Acetone. Sonicate for 10 minutes.

  • Filter a portion of the solution through a 0.22 µm PTFE syringe filter into a GC vial with an insert.

3.4.3. GC-MS Procedure

  • Set up the GC-MS system according to the parameters in the table above. Perform a system tune (e.g., autotune) as recommended by the manufacturer.

  • Inject a concentrated standard in Full Scan mode to identify the retention time and confirm the primary and qualifier ions for SIM mode analysis.

  • Switch to SIM mode using the determined ions.

  • Inject a solvent blank to ensure no system contamination.

  • Run the analytical sequence: Blank, calibration standards, and samples.

3.4.4. Data Analysis and Validation Criteria

  • Identification: The analyte is identified by a peak at the correct retention time (±0.1 min of the standard) that also contains the correct SIM ions with an ion ratio within ±20% of the standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the primary quantitation ion against the concentration of the standards. The analyte concentration in samples is determined from this curve.

  • Validation: The method's performance should be formally validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5][20]

References

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Parshintsev, J., et al. (2019). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Agrawal, S., & Singh, V. (2011). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • ResearchGate. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Retrieved from [Link]

  • Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(15), 5779-5785. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC–MS. Retrieved from [Link]

  • UNEP Publications. (1996). BENZENE, 1,4-DICHLORO-2-NITRO-. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2001). 1-Chloro-2-nitrobenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Derivatization Method for Determination of Nitrosamines by GC–MS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoshida, T., et al. (1994). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. Retrieved from [Link]

  • American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]

  • PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Application Notes & Protocols: The Pivotal Role of 1-(4-Chlorophenoxy)-2-nitrobenzene in the Synthesis of Dibenzoxazepine-Class Neuroleptic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic pathways originating from 1-(4-chlorophenoxy)-2-nitrobenzene to produce key neuroleptic antipsychotic drugs of the dibenzoxazepine class, notably Loxapine and Amoxapine. We will elucidate the strategic importance of this precursor, detail the underlying chemical principles for each synthetic transformation, and provide validated, step-by-step laboratory protocols.

Introduction: Strategic Importance of the Diaryl Ether Precursor

The dibenzoxazepine scaffold is a core structural motif in several critical neuroleptic agents used in the management of schizophrenia and depression.[1][2] Loxapine, a well-established antipsychotic, and its N-demethylated metabolite, Amoxapine, which also functions as an antidepressant, are prime examples.[1][2][3] The efficient construction of their tricyclic ring system is a cornerstone of their commercial synthesis.

The synthesis of these complex molecules begins with simpler, strategically functionalized building blocks.[4][5] this compound serves as a high-value starting material because it already contains two of the three essential aromatic rings, linked by a stable ether bond, and possesses a nitro group that can be readily converted into an amine—a key functional handle for subsequent cyclization reactions.[6][7] This guide will detail the synthetic journey from this diaryl ether to the final Active Pharmaceutical Ingredients (APIs).

Synthesis of the Key Intermediate: 2-(4-chlorophenoxy)aniline

The most critical transformation of the starting material is the reduction of the nitro group to a primary amine. This step yields 2-(4-chlorophenoxy)aniline[8][9][10], the immediate precursor for the construction of the dibenzoxazepine core.

Mechanistic Insight: The Béchamp Reduction

The Béchamp reduction, discovered in 1854, is a classical and industrially viable method for converting aromatic nitro compounds to anilines.[11][12] It employs iron metal in the presence of an acid, typically hydrochloric acid or acetic acid.[11][13]

Causality of Experimental Choice:

  • Cost-Effectiveness & Availability: Iron is an abundant and inexpensive reagent, making this process economically favorable for large-scale synthesis.[11][13]

  • Chemoselectivity: The Béchamp reduction is highly selective for the nitro group, leaving other functional groups, such as the diaryl ether and the chloro-substituent, intact. This selectivity is crucial for minimizing side reactions and simplifying purification.

  • Robustness: The reaction is known for its reliability and high yields.[11]

The reaction proceeds through a multistep mechanism involving the transfer of electrons from the iron metal to the nitro group, with intermediates such as nitrosoarenes and hydroxylamines being formed before the final amine is produced.[12][14]

Protocol: Synthesis of 2-(4-chlorophenoxy)aniline

This protocol describes the reduction of this compound using iron powder and hydrochloric acid.

Materials:

  • This compound

  • Iron powder, fine grade

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask with reflux condenser and mechanical stirrer

  • Heating mantle

Procedure:

  • To a 1000 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add this compound (0.07 mol), iron powder (0.3 mol), and 200 mL of ethanol.[7]

  • Stir the mixture to create a uniform suspension.

  • Slowly add 20 mL of concentrated hydrochloric acid dropwise to the stirred mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 35°C) and maintain for 5 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron and iron oxide sludge. Wash the solids with a small amount of ethanol.

  • Transfer the filtrate to a separatory funnel. Add 200 mL of toluene and 200 mL of water. Shake and separate the layers.

  • Extract the aqueous layer two more times with 100 mL portions of toluene.[7]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate for 1 hour.[7]

  • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure to yield the crude product.

  • The resulting solid, 2-(4-chlorophenoxy)aniline, can be purified further by recrystallization if necessary.

Expected Yield: ~70-80%[7]

Visualization: Béchamp Reduction Workflow

G cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Mix Mix & Stir Start->Mix Iron Iron Powder (Fe) Iron->Mix HCl Conc. HCl in Ethanol HCl->Mix Reflux Heat to Reflux (~35°C, 5h) Mix->Reflux Reaction Workup Aqueous Workup & Toluene Extraction Reflux->Workup Cooling & Quenching Purify Dry & Evaporate Workup->Purify Isolation End 2-(4-chlorophenoxy)aniline Purify->End

Caption: Workflow for Béchamp Reduction.

Formation of the Dibenzoxazepine Core & Synthesis of Loxapine

With 2-(4-chlorophenoxy)aniline in hand, the next strategic objective is the formation of the tricyclic dibenzoxazepine core, followed by the introduction of the N-methylpiperazine side chain, which is crucial for the drug's antipsychotic activity.[1][15]

Synthetic Strategy Overview

The construction of the Loxapine scaffold from 2-(4-chlorophenoxy)aniline generally proceeds via a multi-step sequence:

  • Condensation: Reaction with a suitable C2-building block. A common route involves condensation with 2-chloronitrobenzene derivatives followed by reduction and cyclization.[7]

  • Reductive Cyclization: An intramolecular reaction to form the central seven-membered ring.

  • Functionalization: Introduction of the N-methylpiperazine moiety at the C11 position.

A streamlined approach detailed in patent literature involves a condensation, reduction, and cyclization cascade.[7]

Protocol: Synthesis of Loxapine

This protocol outlines a plausible synthetic sequence starting from an intermediate that can be derived from 2-(4-chlorophenoxy)aniline. The key step is the reaction of 2-chloro-11-chlorodibenzo[b,f][11][16]oxazepine (Intermediate IV) with N-methylpiperazine.

Part A: Synthesis of 2-Chloro-11-chlorodibenzo[b,f][11][16]oxazepine (Intermediate IV) This intermediate is typically formed via a condensation and reductive cyclization of precursors derived from 2-(4-chlorophenoxy)aniline. For the purpose of this guide, we will reference its availability as a key intermediate.[7]

Part B: Synthesis of Loxapine from Intermediate IV

  • In a suitable reaction vessel, dissolve Intermediate IV in a dry, inert solvent such as toluene or xylene.

  • Add an excess of N-methylpiperazine (typically 2-3 equivalents).[7]

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to act as an acid scavenger.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Wash the filtrate with water to remove excess N-methylpiperazine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Loxapine can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Visualization: Overall Synthetic Pathway

G A 1-(4-Chlorophenoxy) -2-nitrobenzene B 2-(4-Chlorophenoxy) aniline A->B Béchamp Reduction (Fe, HCl) C Intermediate III (Condensation Product) B->C Condensation D Intermediate IV (2-Chloro-11-chlorodibenzo [b,f][1,4]oxazepine) C->D Reductive Cyclization E Loxapine D->E + N-Methylpiperazine F Amoxapine D->F + Piperazine

Caption: Synthetic pathway to Loxapine and Amoxapine.

Synthesis of Amoxapine

Amoxapine, chemically known as 2-chloro-11-(1-piperazinyl)-dibenz[b,f][11][16]oxazepine, is the N-demethylated metabolite of Loxapine and is synthesized in a very similar manner.[2][3] The key difference is the use of piperazine instead of N-methylpiperazine in the final step.

Protocol: Synthesis of Amoxapine

The synthesis follows the same pathway as Loxapine up to the formation of the key chloro-lactam intermediate (Intermediate IV).

  • Following the procedure for Loxapine synthesis, react Intermediate IV with piperazine instead of N-methylpiperazine.

  • The reaction conditions, workup, and purification are analogous to those described for Loxapine.

  • The use of piperazine results in the formation of the secondary amine in the side chain, yielding Amoxapine.[17]

Data Summary

The following table summarizes typical reaction parameters for the key transformations discussed.

Reaction StepKey ReagentsSolventTemp.TimeTypical Yield
Ullmann Condensation (to form starting material)4-chlorophenol, 1-chloro-2-nitrobenzene, Cu catalyst, BaseDMF, TolueneHigh12-24 hGood to High
Béchamp Reduction (this compound -> Intermediate)Fe powder, HClEthanol~35°C5 h~70-80%[7]
Final Amination (Intermediate IV -> Loxapine/Amoxapine)N-methylpiperazine or PiperazineToluene / XyleneReflux4-8 hHigh

Conclusion

This compound is a fundamentally important precursor in the synthesis of dibenzoxazepine-class neuroleptics. Its structure provides a pre-formed diaryl ether linkage, and the strategically placed nitro group allows for a straightforward and high-yielding conversion to the key amine intermediate, 2-(4-chlorophenoxy)aniline. The subsequent cyclization and functionalization steps build upon this core structure to efficiently yield valuable APIs like Loxapine and Amoxapine. The synthetic routes described herein, particularly the robust Béchamp reduction, represent scalable and economically viable processes for the pharmaceutical industry.

References

  • Grokipedia. Béchamp reduction. [Online].
  • LookChem. Synthetic Method of Amoxapine - Chempedia. [Online].
  • ResearchGate. Synthetic pathway for synthesis of dibenz-[b,f][11][16]-oxazepine derivatives (MJ1 - MJ12). [Online]. Available:

  • SynArchive. Ullmann Condensation. [Online].
  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Online]. Available: [Link]

  • Wikipedia. Béchamp reduction. [Online]. Available: [Link]

  • Scribd. Chemists' Guide to Béchamp Reduction. [Online]. Available: [Link]

  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Online]. Available: [Link]

  • Semantic Scholar. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. [Online]. Available: [Link]

  • ResearchGate. A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Online]. Available: [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Online]. Available: [Link]

  • PubMed Central. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Online]. Available: [Link]

  • PubMed Central. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Online]. Available: [Link]

  • Chemistry Stack Exchange. Where does the electron go in Béchamp reduction?. [Online]. Available: [Link]

  • Arborpharm. Antipsychotic Drug Intermediates From Arborpharm. [Online]. Available: [Link]

  • PubMed Central. Revisiting loxapine: a systematic review. [Online]. Available: [Link]

  • ResearchGate. A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. [Online]. Available: [Link]

  • ResearchGate. Mechanism for the synthesis of chiral dibenzoxazepine‐fused pyrrolidinones. [Online]. Available: [Link]

  • Google Patents. CN103570641A - Preparation method of loxapine and key intermediate of loxapine. [Online].
  • Gpatindia. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. [Online]. Available: [Link]

  • Patsnap Synapse. What is the mechanism of Loxapine?. [Online]. Available: [Link]

  • PubMed. Neuroleptics related to butaclamol. Synthesis and some psychopharmacological effects of a series of 3-aryl analogues. [Online]. Available: [Link]

  • Patsnap. Method for synthesizing loxapine. [Online]. Available: [Link]

  • PubMed Central. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. [Online]. Available: [Link]

  • Wikipedia. Phenothiazine. [Online]. Available: [Link]

  • PubChemLite. 2-(4-chlorophenoxy)aniline (C12H10ClNO). [Online]. Available: [Link]

  • ResearchGate. Commercial synthesis route to loxapine and impurities. [Online]. Available: [Link]

  • PubChem. Amoxapine. [Online]. Available: [Link]

  • PubChem. 2-(4-Chlorophenoxy)aniline. [Online]. Available: [Link]

  • ACS Publications. Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. [Online]. Available: [Link]

  • PubMed Central. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. [Online]. Available: [Link]

  • Wikipedia. Amoxapine. [Online]. Available: [Link]

  • Advent Chembio. 2-(4-Chlorophenoxy)aniline. [Online]. Available: [Link]

  • Google Patents. US4421694A - Process for the preparation of nitroanilines. [Online].
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Online]. Available: [Link]

  • Google Patents. EP1567164A1 - Use of loxapine or amoxapine for the manufacture of a medicament for the treatment of pain. [Online].
  • Pharmaffiliates. Amoxapine-Impurities. [Online]. Available: [Link]

  • PubMed. Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. [Online]. Available: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-(4-chlorophenoxy)nitrobenzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(4-chlorophenoxy)nitrobenzene, a diaryl ether of significant interest in medicinal chemistry and materials science. The described method employs a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. We detail a robust procedure starting from 1-chloro-4-nitrobenzene and 4-chlorophenol, facilitated by a carbonate base in a polar aprotic solvent. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering not just a step-by-step procedure but also a deep dive into the underlying chemical principles, safety protocols, and process logic to ensure reproducible and safe execution.

Introduction and Scientific Background

Diaryl ethers are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The target compound, 4-(4-chlorophenoxy)nitrobenzene, serves as a key building block for more complex molecules. Its synthesis is a classic illustration of the nucleophilic aromatic substitution (SNAr) mechanism.

Unlike aliphatic systems, aromatic rings are electron-rich and generally resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a leaving group (like a halide), drastically alters the ring's electronic character.[1][2] This activation renders the ipso-carbon (the carbon atom bonded to the leaving group) sufficiently electrophilic to be attacked by a nucleophile.[1] The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

This protocol leverages this principle by reacting 1-chloro-4-nitrobenzene, an activated aryl halide, with the phenoxide generated in situ from 4-chlorophenol.

Reaction Scheme

Mechanistic Considerations: The "Why" Behind the Protocol

Understanding the SNAr mechanism is crucial for troubleshooting and optimizing the synthesis.

  • Generation of the Nucleophile: The reaction is initiated by the deprotonation of the weakly acidic 4-chlorophenol by a base. Potassium carbonate (K₂CO₃) is an effective and economical choice. It is sufficiently basic to generate the highly nucleophilic potassium 4-chlorophenoxide.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The generated 4-chlorophenoxide anion attacks the electron-deficient carbon atom bearing the chlorine atom on the 1-chloro-4-nitrobenzene ring. This forms a high-energy, negatively charged intermediate, the Meisenheimer complex. The stability of this complex is the key to the reaction's success; the negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored in the final step, where the leaving group (chloride ion) is expelled, yielding the final diaryl ether product.

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential.[4][5] These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving its nucleophilicity high. Their high boiling points also allow the reaction to be conducted at elevated temperatures, increasing the reaction rate.[4]

Experimental Protocol

This protocol is based on established literature procedures for similar diaryl ether syntheses.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
1-Chloro-4-nitrobenzene157.557.8850.01.0
4-Chlorophenol128.566.4350.01.0
Potassium Carbonate (K₂CO₃)138.2110.3775.01.5
N,N-Dimethylformamide (DMF)73.09100 mL--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Setup: Assemble the three-neck flask with the reflux condenser, a nitrogen inlet, and a stopper. Place a magnetic stir bar in the flask. Ensure the entire setup is in a certified chemical fume hood.

  • Reagent Charging: To the flask, add 1-chloro-4-nitrobenzene (7.88 g, 50.0 mmol), 4-chlorophenol (6.43 g, 50.0 mmol), and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Begin stirring the mixture and purge the system with dry nitrogen gas for 5-10 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reaction: Heat the reaction mixture to 110-120 °C using the heating mantle. Maintain this temperature and allow the reaction to proceed with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), if desired.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the dark reaction mixture into 500 mL of cold deionized water in a large beaker while stirring.

    • A solid precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration.

    • Wash the solid on the filter paper with copious amounts of deionized water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Ethanol or a mixture of ethanol and water is a suitable solvent system.

    • Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The final product, 4-(4-chlorophenoxy)nitrobenzene, should be a pale yellow solid. The expected melting point is in the range of 67-70 °C.[7] Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification process.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification s1 Assemble Glassware (3-Neck Flask, Condenser) s2 Add Reagents: - 1-Chloro-4-nitrobenzene - 4-Chlorophenol - K₂CO₃ s1->s2 s3 Add DMF Solvent s2->s3 s4 Purge with N₂ s3->s4 r1 Heat to 110-120 °C with Stirring s4->r1 Start Reaction r2 Maintain for 12-24h under N₂ Atmosphere r1->r2 w1 Cool to Room Temp r2->w1 Reaction Complete w2 Precipitate in Cold Water w1->w2 w3 Collect Crude Solid (Vacuum Filtration) w2->w3 w4 Wash with H₂O w3->w4 p1 Recrystallize from Ethanol w4->p1 Proceed to Purification p2 Collect Purified Crystals (Vacuum Filtration) p1->p2 p3 Dry Under Vacuum p2->p3 end end p3->end Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(4-Chlorophenoxy)-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ethers, specifically focusing on optimizing the preparation of 1-(4-Chlorophenoxy)-2-nitrobenzene. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

The synthesis of this compound is a classic example of a copper-catalyzed cross-coupling reaction known as the Ullmann Condensation.[1][2] This reaction forms a C-O bond between 4-chlorophenol and an activated aryl halide, 1-chloro-2-nitrobenzene. The strong electron-withdrawing nitro group (-NO₂) ortho to the chlorine on the benzene ring activates the substrate for nucleophilic aromatic substitution, making this transformation feasible.[3]

General Reaction Scheme:

Figure 1: Ullmann condensation between 1-chloro-2-nitrobenzene and 4-chlorophenol.

Understanding the underlying mechanism is critical for optimization. The reaction proceeds through a catalytic cycle involving a copper(I) species, which is often considered the active catalyst.[4][5]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-OAr' Complex CuI->CuPhenoxide + Ar'O⁻ - I⁻ Phenoxide Ar'O⁻ (from 4-chlorophenol + Base) OxAdd Oxidative Addition Intermediate [Ar-Cu(III)-OAr']X CuPhenoxide->OxAdd + ArX ArX Ar-X (1-chloro-2-nitrobenzene) OxAdd->CuI Releases Product Product Ar-O-Ar' (Product) OxAdd->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->Phenoxide Phenol Ar'OH (4-chlorophenol) Phenol->Phenoxide Deprotonation

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction has stalled before completion. What are the likely causes and solutions?

A1: This is the most common issue and can stem from several factors related to catalyst activity, reaction conditions, or reagent quality. A systematic approach is key to identifying the root cause.

Troubleshooting_Workflow start Low / No Yield cause1 Problem Area: Catalyst System start->cause1 cause2 Problem Area: Reagents & Solvents start->cause2 cause3 Problem Area: Reaction Conditions start->cause3 sol1a Source: Use high-purity Cu(I) salt (e.g., CuI). Avoid old Cu(0) powder. cause1->sol1a sol1b Ligand: Add a ligand like N,N-dimethylglycine (10-20 mol%) to improve solubility and stability. cause1->sol1b sol1c Atmosphere: Ensure reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidative deactivation. cause1->sol1c sol2a Base: Ensure base is finely powdered and anhydrous. K₂CO₃ is a good start; Cs₂CO₃ is often superior but costly. cause2->sol2a sol2b Water: Use anhydrous solvent. Dry glassware thoroughly. Water can hydrolyze intermediates and deactivate the base. cause2->sol2b sol2c Purity: Check purity of starting materials (phenol and aryl halide) via NMR or GC-MS. cause2->sol2c sol3a Temperature: Increase temperature in 10-20°C increments. Traditional Ullmann reactions are often run at >150°C, but modern systems work at 80-120°C. cause3->sol3a sol3b Concentration: Ensure reagent concentration is adequate. Very dilute conditions can slow the reaction. cause3->sol3b sol3c Stirring: Ensure vigorous stirring to maintain a homogenous mixture, especially with heterogeneous bases like K₂CO₃. cause3->sol3c

Caption: Workflow for troubleshooting low-yield Ullmann coupling reactions.

Detailed Breakdown of Causes & Solutions:

  • Catalyst Deactivation: The Cu(I) catalyst is susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[5] If using copper powder, its activity can vary greatly; pre-activation by washing with dilute acid may be necessary, though using a Cu(I) salt like CuI is more reliable.[2][6]

  • Suboptimal Reagents/Conditions: The choice of base, solvent, and temperature are deeply interconnected. What works in one solvent may fail in another. For instance, while polar aprotic solvents like DMF are common, some modern systems perform exceptionally well in non-polar solvents like toluene or xylene.[3][5]

  • Presence of Water: Water can be detrimental. It can hydrolyze the active phenoxide and interfere with the catalyst. Using anhydrous solvents and thoroughly dried glassware is essential.[7] Some protocols recommend the addition of molecular sieves to scavenge trace amounts of water.[8]

Table 1: Impact of Key Parameters on Reaction Yield

ParameterOption 1Option 2Option 3Expert Insight & Causality
Base K₂CO₃Cs₂CO₃K₃PO₄The base deprotonates the phenol. Cs₂CO₃ is often superior due to the higher solubility of cesium phenoxide and its ability to promote the catalytic cycle, but it is more expensive.[3][8] K₂CO₃ is a cost-effective and frequently successful alternative.[3]
Solvent DMF / DMSOToluene / XyleneAcetonitrileHigh-boiling polar aprotic solvents (DMF, DMSO) are traditional choices that help solubilize reagents.[2] Non-polar solvents can be effective with the right catalyst-ligand system.[3] Acetonitrile is used for milder, ligand-accelerated reactions.[8]
Ligand NoneN,N-dimethylglycine1,10-PhenanthrolineLigands stabilize the copper catalyst, prevent aggregation, and increase its solubility and reactivity, often allowing for lower reaction temperatures.[8][9] N,N-dimethylglycine is an inexpensive and highly effective ligand for C-O coupling.[9]
Temperature 80-100 °C110-130 °C>140 °CHigher temperatures increase reaction rates but can also promote side reactions and decomposition. Modern ligand-based systems often allow for significantly milder conditions (80-110 °C).[8]

Q2: I am observing significant side-product formation. How can I improve selectivity?

A2: Side products typically arise from excessive heat, reactive impurities, or an inappropriate reaction atmosphere.

  • Potential Side Reaction 1: Reduction of the Nitro Group: If your reaction conditions include adventitious hydrogen sources or certain metals, the nitro group can be reduced.

    • Solution: Ensure you are using high-purity reagents. Avoid using activated copper prepared by reduction with zinc if other reducible groups are present.[2] Stick to Cu(I) salts as the catalyst source.

  • Potential Side Reaction 2: Homocoupling of Aryl Halide: This is a classic Ullmann side reaction, forming a biaryl compound.

    • Solution: This is often promoted by very high temperatures. Lowering the reaction temperature, if possible, can mitigate this. The use of appropriate ligands can also increase the rate of the desired cross-coupling relative to homocoupling.[4]

  • Potential Side Reaction 3: Hydrolysis/Dehalogenation: The presence of water, especially at high temperatures with a strong base, can lead to the formation of 2-nitrophenol.

    • Solution: As mentioned in Q1, strictly anhydrous conditions are paramount.[7]

Q3: The reaction work-up is difficult, and I'm losing product during purification. What is an effective purification strategy?

A3: A well-planned work-up and purification protocol is essential for isolating your product with high purity and yield.

  • Quenching and Filtration: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. If a polar aprotic solvent like DMF was used, it is often effective to pour the reaction mixture into a large volume of water and stir. This will precipitate the crude organic product and dissolve the inorganic salts. The solid can then be collected by vacuum filtration.

  • Liquid-Liquid Extraction: Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with water and brine to remove the high-boiling solvent (like DMF) and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Recrystallization: this compound is a solid. Recrystallization is an excellent method for purification. A solvent screen (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) should be performed to find a suitable system where the product is soluble at high temperature but sparingly soluble at room temperature or below.

    • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is the next step. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst and which source is best? A1: The copper catalyst facilitates the coupling of the aryl halide and the phenoxide.[1] While many copper sources can be used, the active species is generally considered to be Cu(I).[5] For this reason, starting with a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is a common and effective strategy, as it eliminates the need for an in-situ reduction or oxidation step.[5]

Q2: How do I select the optimal base for the reaction? A2: The base's primary role is to deprotonate the phenol to generate the nucleophilic phenoxide.[10] The choice is critical. Inexpensive inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, especially at higher temperatures.[3] However, cesium carbonate (Cs₂CO₃) frequently gives superior yields at lower temperatures, though at a higher cost.[8] This is attributed to the higher solubility of the cesium phenoxide intermediate. Potassium phosphate (K₃PO₄) is another effective but milder base.[7][10]

Q3: Is a ligand necessary for this reaction? If so, how do I choose one? A3: While traditional Ullmann reactions are run without ligands at very high temperatures, modern methods almost always employ a ligand.[8] Ligands accelerate the reaction, allowing for milder conditions (lower temperature, less reactive aryl halides) and often improve yields.[11] For C-O bond formation, simple and inexpensive amino acids like N,N-dimethylglycine or L-proline have proven to be highly effective and are an excellent starting point.[9]

Q4: What is the best solvent and reaction temperature? A4: The ideal solvent must be inert to the reaction conditions and capable of solubilizing the reactants at the desired temperature. High-boiling polar aprotic solvents like DMF, NMP, and DMSO are traditional choices.[2] However, they can be difficult to remove during work-up. Ligand-assisted protocols have opened the door to using other solvents like acetonitrile or toluene at temperatures as low as 80-110 °C.[3][8] A good starting point for optimization is DMF or toluene at 110-120 °C.

Q5: Why is an inert atmosphere important for this reaction? A5: The active Cu(I) catalytic species can be oxidized to Cu(II) by atmospheric oxygen, rendering it inactive and stalling the catalytic cycle. This is a common cause of reaction failure.[5] Therefore, evacuating the reaction vessel and backfilling it with an inert gas like nitrogen or argon before heating is a critical step for ensuring reproducibility and high yields.

Optimized Experimental Protocol

This protocol is a synthesized starting point based on modern, ligand-assisted Ullmann conditions.

Reagents & Equipment:

  • 1-chloro-2-nitrobenzene

  • 4-chlorophenol

  • Copper(I) Iodide (CuI)

  • N,N-dimethylglycine (ligand)

  • Potassium Carbonate (K₂CO₃), finely powdered and oven-dried

  • Anhydrous Toluene

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2-nitrobenzene (10.0 mmol, 1.0 equiv), 4-chlorophenol (12.0 mmol, 1.2 equiv), CuI (0.5 mmol, 5 mol%), N,N-dimethylglycine (1.0 mmol, 10 mol%), and finely powdered K₂CO₃ (20.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and attach it to a Schlenk line or inert gas manifold. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition & Reflux: Add anhydrous toluene (40 mL) via syringe. Place the flask in a pre-heated oil bath at 110 °C and reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic base and copper salts, washing the pad with ethyl acetate (3 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of boiling ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The final product, this compound, should be a pale yellow solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. Retrieved from [Link]

  • Marcantonio, K. M., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(25), 4787–4790. ACS Publications. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(16), 4400–4403. ACS Publications. Retrieved from [Link]

  • Ajitha, M. J., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann coupling reaction of chlorobenzene with different catalysts. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Ullmann Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success. Through a detailed question-and-answer format, we will troubleshoot common issues and provide actionable insights to enhance the yield, purity, and reproducibility of your reactions.

Section 1: The Fundamentals - Understanding Key Reaction Parameters

Before troubleshooting, it's crucial to understand the roles of the individual components in the Ullmann ether synthesis. The classical Ullmann reaction, first reported in 1905, required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2] Modern protocols, however, have significantly improved the reaction's scope and mildness through the use of catalytic copper sources and ancillary ligands.[3][4]

Q1: What is the currently accepted mechanism for the Ullmann ether synthesis, and why is it important for optimization?

Understanding the catalytic cycle is paramount for rational optimization. While debated for years, significant evidence now points to a Cu(I)/Cu(III) cycle, particularly in ligand-assisted reactions.[1][5]

Here's a simplified representation of the catalytic cycle:

  • Formation of the Active Catalyst: The reaction typically starts with a Cu(I) salt. In the presence of a base and the alcohol (or phenol), a copper(I) alkoxide or phenoxide species is formed. This is often considered the active catalytic species.[2]

  • Oxidative Addition: The aryl halide reacts with the copper(I) alkoxide complex. This is often the rate-determining step.[1][6] An anionic three-coordinate species, [Cu(Ligand)(OAr)]⁻, has been identified as a key intermediate that undergoes oxidative addition with the aryl halide.[1][6] This step forms a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether product and regenerate a Cu(I) species, which can then re-enter the catalytic cycle.[1][5]

Knowing this helps in troubleshooting. For instance, if a reaction is slow, the issue might lie in the oxidative addition step. This could be addressed by using a more reactive aryl halide (I > Br > Cl) or a more electron-rich ligand to facilitate this step.[7][8]

Ullmann_Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Active_Cu(I)_Phenoxide [L-Cu(I)-OAr] Cu(I)X->Active_Cu(I)_Phenoxide + ArOH, Base - HX Cu(III)_Intermediate [L-Cu(III)(Ar')(OAr)X] Active_Cu(I)_Phenoxide->Cu(III)_Intermediate + Ar'X (Oxidative Addition) Product Ar-O-Ar' Cu(III)_Intermediate->Product (Reductive Elimination)

Caption: A simplified catalytic cycle for the modern Ullmann ether synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during your experiments.

Q2: My reaction shows low or no yield. Where should I start troubleshooting?

This is a common issue that can be traced back to several factors. A systematic approach is key.

dot code block:

Troubleshooting_Workflow Start Low / No Yield Inert_Atmosphere Is the reaction under an inert atmosphere? Start->Inert_Atmosphere Reagent_Quality Are reagents pure & dry? Is the Cu(I) source fresh? Inert_Atmosphere->Reagent_Quality Yes Success Yield Improved Inert_Atmosphere->Success No, Fix & Retry Temp_Check Is the temperature optimal? (Modern: 80-120°C) Reagent_Quality->Temp_Check Yes Reagent_Quality->Success No, Purify/Replace & Retry Ligand_Screen Have you tried adding a ligand or screening different ligands? Temp_Check->Ligand_Screen Yes Temp_Check->Success No, Adjust & Retry Base_Screen Is the base strong enough and soluble? Ligand_Screen->Base_Screen Yes Ligand_Screen->Success No, Screen Ligands & Retry Solvent_Check Is the solvent appropriate and anhydrous? Base_Screen->Solvent_Check Yes Base_Screen->Success No, Screen Bases & Retry Solvent_Check->Success Yes, Continue Optimizing Solvent_Check->Success No, Screen Solvents & Retry

Caption: A systematic workflow for troubleshooting low-yield Ullmann reactions.

Step-by-Step Troubleshooting:

  • Verify an Inert Atmosphere: Many modern Ullmann reactions are oxygen-sensitive.[7] Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.

    • Solution: Ensure your reaction is set up under a dry, inert atmosphere like nitrogen or argon. Use Schlenk techniques or a glovebox, and degas your solvents thoroughly.[7]

  • Check Reagent Quality:

    • Copper Source: Copper(I) salts, especially CuI, can oxidize over time. An off-white or brownish CuI powder is a sign of oxidation.[9]

    • Solvents and Reagents: Trace amounts of water can lead to side reactions like dehalogenation of the aryl halide.[7][10]

    • Solution: Use fresh, high-purity copper salts. Dry solvents over appropriate drying agents and ensure your phenol and aryl halide are free of impurities.[7]

  • Evaluate Reaction Temperature: While classic Ullmann reactions required temperatures exceeding 160°C, modern ligand-assisted protocols often run optimally between 80-120°C.[1][7]

    • Solution: If you are running at a lower temperature, try incrementally increasing it. Conversely, if you observe decomposition, the temperature may be too high.[10]

Q3: I'm observing significant side products, such as homocoupling of my aryl halide or dehalogenation. How can I improve selectivity?

Side product formation indicates that an undesired reaction pathway is competing with your desired C-O coupling.

  • Cause of Homocoupling: This arises from the coupling of two aryl halide molecules. It is more common at higher temperatures when the desired nucleophilic attack is slow.

  • Cause of Dehalogenation: This is the reduction of the aryl halide to the corresponding arene. It's often caused by trace water or other protic impurities.[7][10]

Solutions to Improve Selectivity:

  • Introduce a Ligand: This is often the most effective solution. Ligands stabilize the copper catalyst and accelerate the desired C-O coupling pathway, outcompeting side reactions.[7] N,N- or N,O-bidentate ligands like 1,10-phenanthroline or N,N-dimethylglycine are excellent starting points.[11][12]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[7] A more active catalyst system (i.e., with a suitable ligand) may allow you to achieve a good reaction rate at a lower, more selective temperature.

  • Ensure Anhydrous Conditions: To combat dehalogenation, rigorously dry all reagents and solvents and maintain a strict inert atmosphere.[7]

Q4: My reaction is not working with an aryl chloride. What can I do?

Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Ullmann couplings.[7][8] This is due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.

Strategies for Activating Aryl Chlorides:

  • Use a More Active Ligand System: This is critical. Ligands specifically designed for activating aryl chlorides, such as certain oxalic diamides, may be necessary.[13]

  • Higher Temperatures: Aryl chlorides will likely require higher reaction temperatures than their bromide or iodide counterparts.[10]

  • Choice of Base and Solvent: A strong base and a polar, high-boiling solvent like DMF or NMP are often required.[2]

Section 3: Key Reagent Selection Tables

The choice of ligand and base is critical for success. The tables below summarize common options.

Table 1: Common Ligands for Ullmann Ether Synthesis
Ligand TypeExample(s)Typical Conditions & Remarks
Diamines 1,10-Phenanthroline, TMEDAEffective for a broad range of substrates. Can accelerate reactions significantly.[14]
Amino Acids L-Proline, N,N-DimethylglycineInexpensive, readily available, and effective for coupling with aryl iodides and bromides.[11]
Diketones 2,2,6,6-Tetramethylheptane-3,5-dioneCan be effective, particularly in non-polar solvents.[15]
Phosphines PPh₃Forms stable Cu(I) complexes, often used in non-polar solvents like toluene or xylene.[8]
Diols (±)-trans-1,2-CyclohexanediolCan form effective catalyst complexes for mild reaction conditions.[16]
Table 2: Common Bases for Ullmann Ether Synthesis
BasepKa of Conj. AcidSolubility & Remarks
Potassium Carbonate (K₂CO₃) 10.3Inexpensive and commonly used, but can have limited solubility in some organic solvents.[8][17]
Cesium Carbonate (Cs₂CO₃) 10.3More soluble than K₂CO₃ in organic solvents, often leading to better results. Generally a very effective base.[11]
Potassium Phosphate (K₃PO₄) 12.3A stronger, non-nucleophilic base that is often effective when others fail.[9]
Potassium tert-butoxide (KOtBu) 19.0A very strong base, but can sometimes lead to side reactions if not used carefully.

Section 4: Standard Experimental Protocol

This protocol provides a general starting point for optimization.

General Procedure for Ligand-Assisted Ullmann Ether Synthesis

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), Cu(I) salt (e.g., CuI, 0.05-0.1 mmol, 5-10 mol%), and the ligand (0.1-0.2 mmol, 10-20 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane, 3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or aqueous ammonium chloride to remove the base and copper catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Hartwig, J. F., & Gu, S. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 480-491. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Peyton, D. H., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

  • Taillefer, M., & Cristau, H.-J. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(1), 91-94. [Link]

  • Sazonovs, A., et al. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Journal of Siberian Federal University. Chemistry, 11(3), 324-332. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2158-2215. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • American Chemical Society. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Ghorbani-Vaghei, R., & Shah, M. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4503-4512. [Link]

  • Cai, Q., & Zhou, F. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry, 11, 2695–2713. [Link]

  • Viciosa, M. T., et al. (2019). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Chemistry – A European Journal, 25(55), 12791-12797. [Link]

  • ResearchGate. (n.d.). Reaction optimization conditions for reductive Ullmann homo-coupling of iodobenzene. [Link]

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1039. [Link]

  • National Center for Biotechnology Information. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Catalysts, 13(7), 1056. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]

  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. [Link]

  • ACS Publications. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 74(15), 5588-5591. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Reddit. (n.d.). Ullmann coupling : r/Chempros. [Link]

Sources

Technical Support Center: Purification of Crude 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(4-Chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and the general principles of the purification techniques discussed.

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, often synthesized via an Ullmann condensation or a similar nucleophilic aromatic substitution reaction, can contain several types of impurities.[1] These include:

  • Unreacted Starting Materials: Residual 1-chloro-2-nitrobenzene and 4-chlorophenol are common impurities.

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, other isomers such as 1-(2-chlorophenoxy)-2-nitrobenzene or 1-(4-chlorophenoxy)-4-nitrobenzene may be formed.

  • Side-Reaction Products: Products from competing reactions, such as the self-condensation of starting materials, can also be present.

  • Decomposition Products: Nitroaromatic compounds can be susceptible to decomposition, especially at elevated temperatures, leading to colored impurities.[2]

Q2: What are the key physical properties of this compound to consider during purification?

A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification method. For this compound, key properties include its solid nature at room temperature and its polarity, which is influenced by the presence of the nitro group and the chloro-substituted phenoxy group. This moderate polarity suggests that it will be soluble in a range of organic solvents, making both recrystallization and column chromatography viable purification techniques.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid compound, especially if the impurities have significantly different solubilities than the desired product in a particular solvent.[3] It is a relatively simple and cost-effective technique for large-scale purifications.

  • Column Chromatography is a more powerful technique for separating complex mixtures, including isomeric impurities that have very similar physical properties.[4] It is particularly useful for small to medium-scale purifications where high purity is essential.

Q4: Can I use a single solvent for the recrystallization of this compound?

A4: A single-solvent recrystallization is possible if you can find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature.[5] Common choices for compounds with moderate polarity include ethanol, isopropanol, or ethyl acetate. However, a mixed-solvent system often provides better control over the crystallization process.[6]

II. Purification Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The goal is to dissolve the crude material in a minimal amount of a hot solvent and then allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.[2]

Protocol 1A: Single-Solvent Recrystallization (Ethanol)

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable single solvent. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small portion of ethanol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Protocol 1B: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful when the compound is too soluble in one solvent (the "soluble solvent") and insoluble in another (the "insoluble solvent").[6]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol (the soluble solvent).

  • Inducing Precipitation: While the solution is still hot, add water (the insoluble solvent) dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals as described above.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemAdvantagesDisadvantages
EthanolGood for moderately polar compounds, readily available.[5]May not be suitable if the compound is highly soluble at room temperature.
Ethanol/WaterExcellent control over crystallization, good for compounds with moderate polarity.[6]Requires careful addition of the anti-solvent to avoid "oiling out".
Hexane/AcetoneGood for a range of polarities.[6]Acetone is highly volatile.
Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[7]

Protocol 2A: Normal-Phase Column Chromatography

  • Stationary Phase Selection: Silica gel is a common and effective stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add a layer of sand on top.

    • Wet Packing (Slurry): Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top.[4]

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Add the mobile phase to the column and apply gentle pressure (flash chromatography) to maintain a steady flow.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Example Column Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexanes:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity)
Elution ModeGradient Elution

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Diagram 1: Troubleshooting Recrystallization

Sources

Common side reactions in the synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-chlorophenoxy)-2-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this Ullmann condensation reaction. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and reproducibility.

I. Understanding the Core Reaction and Its Challenges

The synthesis of this compound is a classic example of an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1] The desired reaction involves the formation of a diaryl ether from an aryl halide (1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) and a phenol (4-chlorophenol). While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the outcome.

The general reaction is as follows: O₂N-C₆H₄-Cl + HO-C₆H₄-Cl --(Cu catalyst, Base)--> O₂N-C₆H₄-O-C₆H₄-Cl + Base·HCl

Key challenges in this synthesis include:

  • High Activation Energy: Traditional Ullmann reactions often require high temperatures, which can lead to thermal degradation of starting materials and products.[1][2]

  • Catalyst Activity: The state of the copper catalyst is crucial; its oxidation state and solubility can dramatically affect reaction rates and pathways.[3][4]

  • Substrate Reactivity: The nature of the leaving group on the nitrobenzene derivative and the nucleophilicity of the phenoxide play a significant role. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2][5]

Visualizing the Reaction Landscape

To better understand the potential outcomes, let's visualize the intended reaction pathway against the common side reactions.

G cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene Homocoupling_Product 2,2'-Dinitro-biphenyl 1-Chloro-2-nitrobenzene->Homocoupling_Product Homocoupling Side Reaction Dehalogenation_Product Nitrobenzene 1-Chloro-2-nitrobenzene->Dehalogenation_Product Dehalogenation 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound Nitro_Reduction_Product 2-Amino-1-(4-chlorophenoxy)benzene This compound->Nitro_Reduction_Product Nitro Group Reduction

Caption: Desired vs. Undesired Reaction Pathways.

II. Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered side reactions in a question-and-answer format, providing both the "why" and the "how-to-fix."

FAQ 1: My reaction is producing a significant amount of 2,2'-dinitrobiphenyl. What is causing this homocoupling, and how can I prevent it?

A1: Understanding the Cause

The formation of 2,2'-dinitrobiphenyl is a classic example of an Ullmann homocoupling reaction, where two molecules of the aryl halide couple with each other.[6][7] This side reaction is often promoted by:

  • High Temperatures: Classical Ullmann conditions often exceed 200°C, which can favor homocoupling.[6]

  • Excessive or Highly Active Copper: A high concentration of a very active copper species can facilitate the coupling of the aryl halide with itself before the desired cross-coupling with the phenoxide can occur.[8]

  • Slow Cross-Coupling: If the desired reaction between the aryl halide and the phenoxide is slow, the homocoupling side reaction becomes more competitive.

Troubleshooting Steps:

Parameter Action Rationale
Temperature Lower the reaction temperature.Modern ligand-assisted Ullmann reactions can often proceed at much lower temperatures (80-120 °C), which disfavors the high-energy homocoupling pathway.[3]
Catalyst Loading Reduce the amount of copper catalyst.Using a catalytic amount (e.g., 5-10 mol%) instead of stoichiometric amounts can minimize homocoupling.
Ligand Addition Introduce a suitable ligand.Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling.[3][9]
Solvent Choice Use a coordinating solvent.Solvents like DMF or DMSO can help to solubilize the copper catalyst and modulate its reactivity, potentially reducing homocoupling.[6]

Experimental Protocol: Ligand Screening for Minimizing Homocoupling

  • Setup: In parallel reaction vials, add 1-chloro-2-nitrobenzene (1 mmol), 4-chlorophenol (1.2 mmol), K₂CO₃ (2 mmol), and CuI (0.1 mmol).

  • Ligand Addition: To each vial, add a different ligand (0.2 mmol), such as 1,10-phenanthroline, N,N-dimethylglycine, or L-proline. Include a no-ligand control.

  • Reaction: Add anhydrous DMF (3 mL) to each vial, seal, and heat at 120 °C.

  • Analysis: Monitor the reactions by TLC or GC-MS at regular intervals to determine the ratio of the desired diaryl ether to the homocoupled biphenyl product.

FAQ 2: I am observing the formation of an unexpected amine in my product mixture. What is happening to my nitro group?

A2: Understanding the Cause

The presence of an amino group, such as in 2-amino-1-(4-chlorophenoxy)benzene, indicates the reduction of the nitro group.[10] This can be caused by:

  • Reducing Agents: Certain reagents or intermediates in the reaction mixture can act as reducing agents. For instance, if using metallic copper (Cu(0)), it can potentially reduce the nitro group, especially under acidic conditions that might arise from trace moisture.[11]

  • Hydrogen Source: Trace amounts of water, the solvent, or even the phenol can act as a proton source for the reduction.[3]

  • High Temperatures: Elevated temperatures can sometimes promote undesired reduction pathways.

Troubleshooting Steps:

Parameter Action Rationale
Atmosphere Ensure a strictly inert atmosphere (Nitrogen or Argon).Oxygen can participate in side reactions and catalyst deactivation, while an inert atmosphere helps to prevent unwanted redox processes.[3]
Reagent Purity Use anhydrous solvents and reagents.Thoroughly drying all components minimizes the presence of water, which can act as a proton source for reduction.[3]
Catalyst Choice Use a Cu(I) salt (e.g., CuI, CuBr) instead of Cu(0).Cu(I) is the active catalytic species and is less likely to act as a direct reducing agent for the nitro group compared to metallic copper.[4]
Temperature Control Maintain the lowest effective reaction temperature.Lowering the temperature can decrease the rate of the undesired reduction reaction.
FAQ 3: My yield is low, and I've identified nitrobenzene as a major byproduct. What is causing this dehalogenation?

A3: Understanding the Cause

The formation of nitrobenzene indicates a dehalogenation side reaction, where the chlorine atom on 1-chloro-2-nitrobenzene is replaced by a hydrogen atom.[3] This is often problematic when the desired coupling reaction is slow. Potential causes include:

  • Hydrogen Source: Similar to nitro group reduction, the hydrogen atom for dehalogenation can come from trace water, the solvent, or the phenol itself.[3]

  • Catalyst System: Some catalyst systems may be more prone to promoting dehalogenation.

Troubleshooting Steps:

Parameter Action Rationale
Anhydrous Conditions Rigorously dry all reagents and solvents.This is the most critical step to eliminate the source of protons for the dehalogenation reaction.[3]
Solvent Selection Screen different anhydrous, aprotic polar solvents.While DMF and DMSO are common, their potential to act as a hydrogen source under certain conditions should be considered. Toluene or xylene could be alternatives, though they may require higher temperatures.[12]
Base Selection Use a non-nucleophilic, strong base.A base like Cs₂CO₃ is often effective as it is a strong base but a poor nucleophile, which can help to favor the desired phenoxide formation without promoting other side reactions.[13]
FAQ 4: The reaction is not proceeding to completion, even after extended reaction times. What factors could be limiting the conversion?

A4: Understanding the Cause

Low conversion can be due to a number of factors related to the reactivity of your system:

  • Inactive Catalyst: Copper(I) salts can oxidize over time, leading to reduced catalytic activity. Improperly stored or old copper sources are a common issue.[3]

  • Poorly Reactive Aryl Halide: Aryl chlorides are less reactive than aryl bromides and iodides in Ullmann couplings. The electron-withdrawing nitro group helps to activate the halide, but it may still be insufficient under mild conditions.[2]

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the 4-chlorophenol to form the reactive phenoxide nucleophile.

Troubleshooting Steps:

Parameter Action Rationale
Catalyst Quality Use fresh, high-purity Cu(I) salt.This ensures a high concentration of the active Cu(I) species. Consider activating copper powder if using Cu(0).[3]
Reaction Temperature Gradually increase the reaction temperature.While high temperatures can promote side reactions, insufficient heat will prevent the reaction from proceeding at a reasonable rate. Modern ligand-assisted systems often work well in the 80-120 °C range.[4]
Base Strength Screen stronger bases.If K₂CO₃ is ineffective, consider using K₃PO₄ or Cs₂CO₃, which are stronger bases and can more effectively generate the nucleophilic phenoxide.[4]
Aryl Halide Reactivity Consider using 1-fluoro-2-nitrobenzene.Although counterintuitive based on general halide reactivity, for nucleophilic aromatic substitution, fluoride is an excellent leaving group, especially when activated by a nitro group. A known synthesis for a similar compound, 4-(4-chlorophenoxy)nitrobenzene, successfully uses 4-fluoronitrobenzene.[14]

III. General Best Practices for Ullmann Condensations

To consistently achieve high yields and purity, adhere to these best practices:

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere like nitrogen or argon to prevent catalyst oxidation and other side reactions.[3]

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents and solvents to minimize side reactions involving water.

  • Reagent Quality: Use high-purity starting materials, catalyst, and base.

  • Monitoring: Track the reaction's progress using techniques like TLC or GC-MS to determine the optimal reaction time and identify the formation of byproducts early on.

By understanding the potential side reactions and systematically troubleshooting your experimental parameters, you can significantly improve the outcome of your this compound synthesis.

IV. References

  • Ansari, A. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [https://www.organic-chemistry.org/ सिंथेसिस/c-c-bonds/homocoupling-of-aryl-halides.shtm]([Link] सिंथेसिस/c-c-bonds/homocoupling-of-aryl-halides.shtm)

  • Chem-Station. (2014). Ullmann Coupling. Retrieved from [Link]

  • Boruah, M., & Deka, D. C. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (1999). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Publications. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • National Institutes of Health. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization conditions for reductive Ullmann homo-coupling of iodobenzene. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

Sources

Effect of temperature and solvent on 1-(4-Chlorophenoxy)-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, field-proven guidance, this Technical Support Center resource addresses the critical parameters governing the synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to troubleshoot effectively and optimize their synthetic strategies.

Technical Support Guide: Synthesis of this compound

The synthesis of this compound, a diaryl ether, is a foundational reaction in medicinal and materials chemistry. It is typically achieved via a nucleophilic aromatic substitution (SNAr) pathway, often under conditions analogous to the Ullmann condensation. This reaction involves the coupling of a phenoxide nucleophile (derived from 4-chlorophenol) with an activated aryl halide (such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene). The success of this synthesis is exquisitely sensitive to reaction parameters, primarily temperature and the choice of solvent.

This guide provides direct answers to common challenges encountered during this synthesis, offering both mechanistic explanations and actionable protocols.

Troubleshooting and FAQs

Q1: My reaction has a very low or zero yield. What are the most probable causes?

This is the most common issue and can almost always be traced back to one of four key factors: temperature, solvent, base, or reactant/catalyst activity.

  • Insufficient Thermal Energy (Temperature): The formation of the diaryl ether bond requires overcoming a significant activation energy barrier. Traditional Ullmann-type reactions often demand high temperatures, frequently exceeding 150-200°C, to drive the reaction forward.[1] Modern copper-catalyzed systems have lowered this requirement, but temperatures in the range of 80-120°C are still common.[2] If the reaction temperature is too low, the rate of reaction will be negligible. The nitro group in the ortho position of 1-chloro-2-nitrobenzene makes the aryl halide "activated," meaning it is more susceptible to nucleophilic attack, but sufficient heat is still necessary.[1]

  • Inappropriate Solvent Environment: The choice of solvent is critical for an SNAr reaction. The ideal solvent must dissolve the reactants, particularly the potassium or cesium salt of the phenoxide, and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3]

    • Recommended Solvents: High-boiling polar aprotic solvents are the standard choice. These include Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) .[1][3] They excel at solvating cations while leaving the phenoxide anion relatively "naked" and highly nucleophilic.[4]

    • Problematic Solvents:

      • Protic Solvents (e.g., water, ethanol): These should be avoided. They will protonate the highly basic phenoxide, neutralizing your nucleophile.

      • Non-polar Solvents (e.g., Toluene, Xylene): These are generally poor choices as they cannot effectively dissolve the phenoxide salt or stabilize the charged reaction intermediate.[5] An exception is when a phase-transfer catalyst (PTC) is used, which can shuttle the phenoxide anion into the organic phase.[6]

  • Ineffective Base or Nucleophile Generation: The reaction begins with the deprotonation of 4-chlorophenol to generate the 4-chlorophenoxide anion. This requires a suitable base.

    • Common Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are most common. Potassium hydroxide (KOH) is also used.

    • Potential Failures: If the base is old, hydrated, or not strong enough, the concentration of the active phenoxide nucleophile will be too low for the reaction to proceed efficiently. Cs₂CO₃ is often superior to K₂CO₃ due to its higher solubility in organic solvents and the weaker ion-pairing of the cesium cation with the phenoxide, leading to a more reactive nucleophile.[7]

  • Reactant Reactivity and Catalyst Issues: The reactivity of the aryl halide is key. For copper-catalyzed Ullmann reactions, the reactivity order is generally I > Br > Cl.[7] However, for uncatalyzed SNAr, the order is F >> Cl > Br > I, because the high electronegativity of fluorine strongly stabilizes the intermediate complex.[8] Therefore, using 1-fluoro-2-nitrobenzene can often provide higher yields at lower temperatures than 1-chloro-2-nitrobenzene.[8] If using a classic Ullmann reaction with copper powder, the copper must be "activated" (e.g., by reduction of copper sulfate with zinc) to be effective.[1]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation is typically a result of excessive temperatures or the presence of oxygen.

  • Primary Byproducts:

    • Homocoupling: At very high temperatures, especially in traditional Ullmann reactions, the aryl halide can couple with itself to form biaryl compounds.[9]

    • Nitro Group Reduction: While less common under standard conditions, the nitro group can be susceptible to reduction at high temperatures in the presence of certain metals or impurities.

    • Solvent Decomposition: High temperatures (>150°C) can cause solvents like DMF and DMSO to decompose, introducing impurities that complicate purification.

  • Strategies for Minimization:

    • Optimize Temperature: Do not assume higher is better. Find the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction by TLC or GC to track the consumption of starting material and formation of product versus byproducts.

    • Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is crucial. This prevents oxidation of the phenoxide, the copper catalyst (if used), and other reaction components, which can lead to colored, tarry byproducts.[7]

    • Modernize Your Catalyst: If using a classic Ullmann setup, consider switching to a modern, ligand-supported copper(I) catalyst system. These systems operate at lower temperatures (e.g., 90-110°C), greatly improving selectivity and yield.[2]

Q3: How do I choose the optimal solvent and temperature?

There is no single "best" condition; the optimal choice is a trade-off between reaction rate, yield, and operational simplicity.

SolventBoiling Point (°C)Characteristics & Use CaseProsCons
DMSO 189Highly polar aprotic. Excellent for SNAr.Superior dissolving power for salts; strongly stabilizes intermediates.Difficult to remove; can decompose above 150°C.
DMF 153Highly polar aprotic. A very common and effective choice.Good solvent for reactants; promotes fast reaction rates.Can decompose to dimethylamine at high heat; relatively high boiling point.
NMP 202Polar aprotic. Used for very stubborn or high-temperature reactions.Thermally very stable.Very high boiling point makes removal difficult; expensive.
Acetonitrile 82Polar aprotic. Used in modern, milder catalyzed reactions.Lower boiling point, easier to remove.May not be effective for less reactive substrates (e.g., aryl chlorides) without a good catalyst.
Toluene 111Non-polar. Generally unsuitable unless a PTC is used.Inexpensive; easy to remove.Poor solubility for phenoxide salts; does not stabilize SNAr intermediates.[5]
  • Consult the Literature: Start with a protocol for a similar reaction. For SNAr with 1-fluoro-2-nitrobenzene, a starting point of 70-90°C is reasonable.[8] For a copper-catalyzed reaction with 1-chloro-2-nitrobenzene, begin around 110°C.[2]

  • Incremental Increase: If a TLC analysis shows no product formation after 2-4 hours, increase the temperature by 15-20°C.

  • Monitor for Byproducts: As you increase the temperature, watch for the appearance of new, undesired spots on your TLC plate. This indicates the onset of decomposition or side reactions. The optimal temperature is the one that provides a good reaction rate before significant byproduct formation begins.

Visualized Workflows

General Experimental Workflow

The following diagram outlines the standard sequence of operations for the synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification P1 Dry Solvent P2 Weigh Reactants: 4-chlorophenol 1-chloro-2-nitrobenzene Base (K2CO3) P1->P2 P3 Add Catalyst (if applicable) P2->P3 R1 Combine reactants in flask under inert atmosphere (N2/Ar) P3->R1 R2 Heat to target temperature (e.g., 70-140°C) with stirring R1->R2 R3 Monitor reaction progress (TLC / GC-MS) R2->R3 W1 Cool to RT, pour into water R3->W1 W2 Extract with organic solvent (e.g., Ethyl Acetate) W1->W2 W3 Wash, Dry, and Concentrate W2->W3 W4 Purify by Recrystallization or Column Chromatography W3->W4 Characterization\n(NMR, MS, MP) Characterization (NMR, MS, MP) W4->Characterization\n(NMR, MS, MP)

Caption: Standard workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low-yield experiments.

G cluster_temp Temperature Check cluster_solvent Solvent Check cluster_base Base Check cluster_reagents Reagents Check Start Problem: Low or No Yield T1 Is Temp > 100°C for Ar-Cl or > 70°C for Ar-F? Start->T1 T_No Action: Increase temperature in 20°C increments T1->T_No No S1 Is solvent polar aprotic? (DMSO, DMF, NMP) T1->S1 Yes T_Yes OK S_No Action: Switch to recommended polar aprotic solvent S1->S_No No B1 Is base anhydrous & active? (K2CO3, Cs2CO3) S1->B1 Yes S_Yes OK B_No Action: Use fresh, dry base. Consider Cs2CO3. B1->B_No No R1 Is atmosphere inert? Is Ar-X activated? B1->R1 Yes B_Yes OK R_No Action: Purge with N2/Ar. Consider using Ar-F. R1->R_No No Re-evaluate experiment Re-evaluate experiment R1->Re-evaluate experiment Yes R_Yes OK

Caption: A logical guide for troubleshooting low-yield synthesis reactions.

Protocols

Protocol 1: SNAr Synthesis using 1-Fluoro-2-nitrobenzene

This method takes advantage of the high reactivity of the aryl fluoride.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Inert Atmosphere: Flush the apparatus with dry nitrogen or argon for 10-15 minutes.

  • Reactant Addition: Add 1-fluoro-2-nitrobenzene (1.05 eq) to the stirred mixture via syringe.

  • Heating: Heat the reaction mixture to 80-90°C using an oil bath.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. A solid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold hexanes.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis using 1-Chloro-2-nitrobenzene

This protocol is suitable for the less reactive, but often more economical, aryl chloride.

  • Preparation: To an oven-dried Schlenk flask, add 4-chlorophenol (1.0 eq), cesium carbonate (2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq) as a ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reactant Addition: Add anhydrous DMSO (approx. 0.5 M) followed by 1-chloro-2-nitrobenzene (1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude residue should be purified by flash column chromatography on silica gel to isolate the desired product.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • Yadav, G. D., & Bisht, P. M. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Samat, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Varma, R. S. (2018). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • Hart, C. E., et al. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]

  • LibreTexts Chemistry. (2021). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. PrepChem.com. [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]

  • Wei, Y., et al. (1996). Phase Transfer Catalyzed Synthesis of Diaryl 1,4—Phenylene Dioxydiacetate. Taylor & Francis Online. [Link]

  • Chiacchiera, S. M., et al. (1998). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. Journal of the Serbian Chemical Society. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

Sources

Technical Support Center: Preventing Decomposition of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-(4-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles governing its stability, helping you troubleshoot issues and optimize your reaction outcomes.

Understanding the Molecule's Inherent Instability

This compound is a diaryl ether that is particularly susceptible to degradation. Its instability arises from two key structural features:

  • The Electron-Withdrawing Nitro Group: The nitro (-NO₂) group is strongly electron-withdrawing. This property "activates" the aromatic ring, making it electron-deficient and highly susceptible to attack by nucleophiles. This is the principle behind Nucleophilic Aromatic Substitution (SNAr), a common reaction for this class of compounds.[1][2][3] However, this same activation can promote unwanted side reactions if conditions are not carefully controlled.

  • The Diaryl Ether Bond: While generally stable, the C-O ether bond in diaryl ethers can be cleaved under harsh conditions, such as high temperatures or the presence of strong bases or acids.[4][5][6][7][8] The bond dissociation energy for a typical 4-O-5 type diaryl ether linkage is high (approx. 314 kJ/mol), making cleavage challenging but not impossible, especially with the activating influence of the nitro group.[5]

Understanding these vulnerabilities is the first step toward preventing decomposition.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during reactions with this compound.

Q1: My reaction mixture is turning dark brown or black. What's happening? A dark coloration often indicates thermal decomposition or the formation of polymeric byproducts. Nitroaromatic compounds can be thermally sensitive.[9][10][11] This is a critical sign to immediately assess your reaction temperature.

Q2: TLC analysis shows multiple new spots, and my yield is low. What are the likely side products? This typically points to two main decomposition pathways:

  • Ether Bond Cleavage: The formation of 2-nitrophenol and 4-chlorophenol from the cleavage of the C-O bond.

  • Unwanted SNAr Reactions: If other nucleophiles are present (including excess base like hydroxide), they can displace the chlorophenoxy group or even the nitro group under certain conditions.

Q3: What is the maximum safe temperature for my reaction? While every reaction is different, it is crucial to maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many Ullmann-type couplings or SNAr reactions, temperatures exceeding 150°C can significantly increase decomposition.[12][13] It is highly recommended to perform small-scale trials to determine the optimal temperature for your specific system.

Q4: Which base should I use to minimize decomposition? Strong, hard bases like sodium hydroxide or potassium hydroxide can aggressively attack the ether linkage.[7] Milder bases are often preferable. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective in promoting Ullmann-type couplings while being less prone to causing ether cleavage.[14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving decomposition issues based on experimental observations.

Symptom 1: Low or No Yield of the Desired Product

If your primary issue is a low yield, with starting material consumed but little product formed, consider the following causes and solutions.

Possible Cause A: Ether Bond Cleavage

The diaryl ether bond is susceptible to cleavage by strong nucleophiles or under harsh acidic or basic conditions.[4][7][8] The electron-deficient nitro-substituted ring can make the ether oxygen a target for nucleophilic attack.

Diagnostic Steps:

  • Analyze the Crude Mixture: Use LC-MS or GC-MS to look for the masses corresponding to 2-nitrophenol and 4-chlorophenol.

  • Monitor pH: Ensure the reaction medium is not excessively basic or acidic.

Solutions & Scientific Rationale:

SolutionRationale
Use a Milder Base Switch from strong bases like NaOH/KOH to weaker inorganic bases like Cs₂CO₃ or K₃PO₄. Cesium carbonate is particularly effective as it is more soluble and its salts are more dissociated in organic solvents, promoting the desired reaction without excessive basicity.[14]
Lower Reaction Temperature High temperatures provide the activation energy needed for the challenging C-O bond cleavage.[4][8] Reducing the temperature slows this undesired pathway more significantly than the target reaction.
Choose an Appropriate Solvent Use a polar aprotic solvent like DMF, NMP, or acetonitrile.[12][14] These solvents can help solubilize inorganic bases and reactants, potentially allowing for lower reaction temperatures. Avoid protic solvents if using a strong base, as this can generate highly nucleophilic alkoxides/hydroxides.
Possible Cause B: Unintended Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the ring for SNAr, making the carbon attached to the chlorophenoxy group highly electrophilic.[2][3] If your reaction contains competing nucleophiles (e.g., hydroxide from a wet base, or amine impurities), they can displace your desired group.

Diagnostic Steps:

  • Identify Byproducts: Use mass spectrometry to identify byproducts. A mass corresponding to the substitution of the chlorophenoxy group with another nucleophile is a key indicator.

  • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and free from amine or other nucleophilic impurities.

Solutions & Scientific Rationale:

SolutionRationale
Use Anhydrous Conditions The presence of water can lead to the formation of hydroxide ions, a potent nucleophile that can lead to undesired substitution or ether cleavage. Using molecular sieves or azeotropic distillation to remove water can be beneficial.[14]
Purify Reagents Ensure all starting materials and solvents are of high purity to eliminate competing nucleophiles.
Control Stoichiometry Carefully control the stoichiometry of your primary nucleophile to avoid having a large excess that could promote side reactions.
Symptom 2: Formation of Tar or Dark Polymeric Material

This is often a sign of thermal runaway or complex side reactions involving the nitro group.

Possible Cause: Thermal Decomposition

Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[11][15] This process can be autocatalytic and lead to the formation of complex, insoluble tars.

Diagnostic Steps:

  • Review Temperature Profile: Check for any temperature spikes during the reaction. Even brief excursions to high temperatures can initiate decomposition.

  • Perform Thermal Analysis: If possible, use Differential Scanning Calorimetry (DSC) on the starting material to understand its thermal stability limits.[16][17]

Solutions & Scientific Rationale:

SolutionRationale
Implement Strict Temperature Control Use an oil bath with a reliable temperature controller. For larger scale reactions, consider a reactor with a cooling jacket to manage any exotherms.
Ensure Efficient Stirring Poor stirring can lead to localized "hot spots" where decomposition can begin, even if the bulk temperature appears normal.
Degas the Reaction Mixture Reactions at high temperatures can be sensitive to oxygen. Purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxidative side reactions.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing decomposition issues.

G Observation Observation: Low Yield / Dark Color / Tar Check_TLC_MS Analyze Crude Mixture (TLC, LC-MS, GC-MS) Observation->Check_TLC_MS  Initial Step Ether_Cleavage Symptom: 2-Nitrophenol or 4-Chlorophenol Detected Check_TLC_MS->Ether_Cleavage  Identify Byproducts SNAr_Side_Product Symptom: Unwanted Substitution Product Detected Check_TLC_MS->SNAr_Side_Product Thermal_Decomp Symptom: Insoluble Tar, No Clear Byproducts Check_TLC_MS->Thermal_Decomp Sol_Cleavage Action: 1. Lower Temperature 2. Use Milder Base (Cs₂CO₃) 3. Change Solvent Ether_Cleavage->Sol_Cleavage  Root Cause:  Harsh Conditions Sol_SNAr Action: 1. Use Anhydrous Reagents 2. Purify Solvents/Base 3. Control Stoichiometry SNAr_Side_Product->Sol_SNAr  Root Cause:  Contaminants Sol_Thermal Action: 1. Strict Temp Control 2. Improve Stirring 3. Use Inert Atmosphere Thermal_Decomp->Sol_Thermal  Root Cause:  Excess Heat

Caption: Troubleshooting workflow for decomposition.

Recommended Protocols for Reaction Monitoring

Early detection is key to preventing widespread decomposition. Thin-Layer Chromatography (TLC) is an invaluable tool for real-time monitoring.

Step-by-Step TLC Monitoring Protocol
  • Prepare the TLC Plate: Use a standard silica gel plate.

  • Select an Eluent System: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).

  • Spot the Plate: Apply a small spot of your reaction mixture alongside a co-spot of the starting material.

  • Develop and Visualize: Develop the plate in a chamber saturated with the eluent. Visualize the spots under UV light (254 nm). The nitroaromatic rings will be UV active.

  • Interpret the Results:

    • The disappearance of the starting material spot indicates consumption.

    • The appearance of a new spot corresponding to your expected product indicates success.

    • The appearance of multiple new spots, especially those at the baseline (highly polar) or streaking, is an early warning of decomposition.

Typical TLC Profile and Interpretation
CompoundTypical Rf Value (20% EtOAc/Hex)Observation Notes
This compound~0.6Starting material, should decrease over time.
Desired Product (example)~0.4 - 0.5Polarity will vary based on the new functional group.
2-Nitrophenol~0.3A key decomposition indicator (ether cleavage).
4-Chlorophenol~0.35Another key decomposition indicator.
Baseline Material~0.0Highly polar byproducts or tar, a strong sign of severe decomposition.

Note: Rf values are illustrative and will vary based on the exact eluent system and TLC plate used.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[18] These methods can accurately quantify the percentage of starting material, product, and any detectable byproducts, providing a clear picture of reaction efficiency and compound stability.[19]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wang, D., et al. (2024). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry. Retrieved from [Link]

  • Wang, P., et al. (2018). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications. Retrieved from [Link]

  • Giri, R., & Li, C.-J. (2021). Strategies for the cleavage of the C(Ar)–O bonds of diaryl ethers. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Spain, J. C., & Hughes, J. B. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. Retrieved from [Link]

  • Keshavarz, M. H. (2015). A New Method for Predicting Heats of Decomposition of Nitroaromatics. Propellants, Explosives, Pyrotechnics. Retrieved from [Link]

  • Gujadhur, R. K., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]

  • Couchy, M., et al. (2023). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Buchwald, S. L., et al. (2005). Diaryl ether condensation reactions. Google Patents.
  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • OECD. (2001). SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene. Retrieved from [Link]

  • Oancea, D., et al. (2014). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • Makosza, M., et al. (2019). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry - A European Journal. Retrieved from [Link]

  • Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Canever, C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Reactions of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • Weber, R., et al. (2003). Brominated-chlorinated diphenyl ethers formed by thermolysis of polybrominated diphenyl ethers at low temperatures. Chemosphere. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • OECD. (1996). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. Retrieved from [Link]

  • Dumitras, M., et al. (2016). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Acta Chemica Iasi. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Scale-up of 1-(4-Chlorophenoxy)-2-nitrobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, efficient, and scalable process.

Foundational Chemistry: The Ullmann Condensation

The synthesis of this compound is typically achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) pathway.[1] In this reaction, a phenoxide (from 4-chlorophenol) displaces a halide (or another suitable leaving group) from an activated aromatic ring (1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene). The nitro group in the ortho position is critical, as its strong electron-withdrawing nature activates the aryl halide towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex).[2][3][4]

Modern Ullmann-type reactions utilize soluble copper(I) catalysts, often in conjunction with ligands, to facilitate the reaction under milder conditions than the harsh, high-temperature processes traditionally required.[1][5]

Reaction Scheme:

Reaction Mechanism Overview

The process involves the formation of a copper(I) phenoxide species which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates a copper(I) species, completing the catalytic cycle.

Ullmann_Mechanism CuI Cu(I) Catalyst CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ (from 4-Chlorophenol) CuIII_Intermediate Ar-Cu(III)-OAr' (Oxidative Addition) CuPhenoxide->CuIII_Intermediate + Ar-X ArylHalide Ar-X (1-Chloro-2-nitrobenzene) CuIII_Intermediate->CuI Regenerates Catalyst Product Ar-O-Ar' (Product) CuIII_Intermediate->Product Reductive Elimination CuX Cu(I)X Troubleshooting_Yield Start Problem: Low or Stalled Reaction Check_Reagents 1. Reagent Quality Check Start->Check_Reagents Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Catalyst 3. Catalyst System Check Start->Check_Catalyst Water_Present Is water present? (Wet solvents/reagents) Check_Reagents->Water_Present Temp_Low Is temperature too low? Check_Conditions->Temp_Low Catalyst_Active Is the catalyst active? Check_Catalyst->Catalyst_Active Dry_Reagents Solution: Use anhydrous solvents. Dry reagents & base. Water_Present->Dry_Reagents Yes Base_Strength Is the base strong/soluble enough? Water_Present->Base_Strength No Change_Base Solution: Switch to K₃PO₄ or Cs₂CO₃. Use finer particle size. Base_Strength->Change_Base No Increase_Temp Solution: Increase temperature incrementally (e.g., 100-140 °C). Temp_Low->Increase_Temp Yes Mixing_Poor Is agitation sufficient? Temp_Low->Mixing_Poor No Improve_Mixing Solution: Increase stirrer speed. Check impeller design. Mixing_Poor->Improve_Mixing No New_Catalyst Solution: Use fresh CuI or Cu₂O. Run under N₂. Catalyst_Active->New_Catalyst No Ligand_Check Is a ligand being used? Catalyst_Active->Ligand_Check Yes Add_Ligand Solution: Add a proven ligand (e.g., N,N-dimethylglycine). Ligand_Check->Add_Ligand No

Caption: A decision tree for troubleshooting low reaction yield.

Q1: My reaction has stalled or is giving very low yield after scaling up. What should I investigate first?

A1: Low conversion is the most common scale-up issue. Systematically check the following:

  • Moisture: Water is detrimental. It can hydrolyze the phenoxide, deactivate the base, and poison the catalyst system. [6][7]Ensure you are using anhydrous grade solvents and that your base (e.g., K₂CO₃) has been thoroughly dried before use. Consider the addition of molecular sieves for bench-scale experiments, though this is less practical at pilot scale. [6]* Base Effectiveness: The base must be strong enough to fully deprotonate the 4-chlorophenol. The effectiveness of solid bases like K₂CO₃ and K₃PO₄ is highly dependent on surface area. Ensure you are using a fine powder and that agitation is sufficient to maintain a well-mixed slurry. If issues persist, a switch to the more soluble K₃PO₄ or, for difficult couplings, Cs₂CO₃ may be necessary. [8][6]* Catalyst Activity: Ensure you are using a fresh, high-purity copper source. The reaction should be performed under a strict inert atmosphere (nitrogen or argon) as oxygen can deactivate the Cu(I) catalyst. If you are not using a ligand, consider adding one. Ligands like N,N-dimethylglycine or various salicylaldimines can dramatically increase catalyst solubility and turnover, allowing for lower reaction temperatures and catalyst loadings. [8][7] Q2: I'm observing significant amounts of byproducts that I didn't see on the small scale. How can I improve selectivity?

A2: Byproduct formation often points to issues with temperature control or stoichiometry.

  • Symmetrical Ethers (e.g., bis(4-chlorophenyl) ether): This can arise from side reactions. Ensure precise stoichiometric control of your reactants.

  • Hydroxylation/Reduction of Nitro Group: The presence of residual water or running the reaction at excessively high temperatures can lead to decomposition and side reactions involving the sensitive nitro group. Profile your reaction to find the minimum temperature required for a reasonable rate. A hot spot in the reactor is a common culprit on a large scale.

  • Dark Coloration: This often indicates product or reagent decomposition. Strict oxygen exclusion and avoiding excessive temperatures are key to minimizing color body formation.

Q3: The work-up is difficult. I'm getting emulsions during extraction, and the product is difficult to purify. What can I do?

A3: Work-up and purification are critical challenges in scaling up.

  • Emulsions: During aqueous quench and extraction, fine particulate matter (like spent base or catalyst residues) can stabilize emulsions. Try filtering the reaction mixture before quenching (if the solvent allows). During work-up, adding brine (saturated NaCl solution) can help break emulsions.

  • Copper Removal: Residual copper can contaminate the product. After the reaction, an acidic wash (e.g., dilute HCl) or a wash with an aqueous solution of a chelating agent like ammonia or ethylenediamine can help extract copper salts into the aqueous phase.

  • Purification Strategy: While chromatography is useful at the lab scale, it is often not viable for large quantities. Develop a robust recrystallization protocol. Screen various solvents (e.g., ethanol, isopropanol, toluene, heptane) and solvent/anti-solvent systems to find conditions that provide high purity and recovery. The goal is to find a system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

  • What is the best starting aryl halide: 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene? From a reactivity standpoint in SNAr, fluoride is a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine. [4]Therefore, 1-fluoro-2-nitrobenzene will generally react faster and under milder conditions. [9]However, 1-chloro-2-nitrobenzene is often significantly cheaper and more readily available, making it the preferred choice for cost-driven industrial processes, which can be compensated for by using a more active catalyst system or slightly higher temperatures.

  • Can this reaction be run without a solvent? While some Ullmann reactions can be run under solvent-free or "neat" conditions, it is generally not recommended for scale-up. The reaction involves solids and requires precise temperature control. A solvent acts as a heat transfer medium, prevents localized overheating, and allows for effective mixing, leading to a more controlled and reproducible reaction.

  • How do I safely handle the reagents and reaction? 4-Chlorophenol is toxic and corrosive. 1-Chloro-2-nitrobenzene is a suspected mutagen. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood or an enclosed reactor system. Be aware of the potential for an exotherm, especially during the initial heating phase on a large scale.

Protocols & Methodologies

Protocol 1: General Lab-Scale Synthesis (Illustrative)

This protocol is a representative example and should be optimized for your specific equipment and safety procedures.

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenol (1.05 eq), K₃PO₄ (2.0 eq, finely powdered and dried), and CuI (0.05 eq).

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with dry nitrogen three times. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via cannula to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Begin vigorous stirring and heat the mixture to 120 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC (e.g., 20% ethyl acetate in hexanes) or HPLC. The reaction is typically complete in 8-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and stir until the product precipitates. Filter the solid, wash thoroughly with water to remove DMSO and inorganic salts, and then wash with a cold, non-polar solvent like heptane to remove less polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Protocol 2: Analytical Monitoring by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or TFA). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times: The product, this compound, will be significantly less polar and have a longer retention time than the starting phenols.

References

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.).
  • ResearchGate. (n.d.). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF.
  • 6. analytical methods. (n.d.).
  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Letters.
  • Wikipedia. (n.d.). Ullmann condensation.
  • NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (n.d.).
  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for troubleshooting catalyst deactivation during the Ullmann condensation synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene. This resource is designed for researchers and process chemists to diagnose, resolve, and prevent common catalytic issues, ensuring robust and reproducible reaction outcomes.

Part 1: Understanding the System: The Ullmann Condensation & The Copper Catalyst

The synthesis of this compound from 1-chloro-2-nitrobenzene and 4-chlorophenol is a classic Ullmann-type C-O cross-coupling reaction.[1][2] This transformation is not spontaneous and relies critically on a copper catalyst. The active catalytic species is widely accepted to be Cu(I).[3][4][5] The catalyst's role is to facilitate the coupling by undergoing a catalytic cycle, which is often proposed to involve oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst.[4][5]

Catalyst deactivation—the loss of catalytic activity during the reaction—is a primary cause of low yields, stalled reactions, and process failures. This guide will walk you through identifying and solving these issues.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

FAQ 1: My reaction yield is low, or the reaction has failed completely. What is the first thing I should check?

Low or no yield is the most frequent symptom of a catalytic problem. Before re-running the entire reaction, a systematic diagnosis is essential. The issue almost always traces back to the activity of the copper catalyst, which can be compromised from the very beginning.

Immediate Diagnostic Workflow:

  • Assess the Copper Source: The Cu(I) state is paramount. Copper(I) salts like CuI or CuBr are susceptible to air oxidation, turning into inactive Cu(II) species.[3][6]

    • Question: Is your copper(I) iodide white/off-white, or does it have a greenish/bluish tint characteristic of Cu(II) contamination?[7]

    • Action: Always use a fresh bottle of high-purity copper(I) salt. If you suspect your current stock is old or oxidized, discard it and open a new one.[6][8]

  • Verify the Reaction Atmosphere: Oxygen is a potent enemy of the active Cu(I) catalyst.[6]

    • Question: Was your reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Are your solvents properly degassed?

    • Action: Implement a rigorous inerting procedure. This involves evacuating and backfilling the sealed reaction vessel with inert gas at least three times before adding the solvent.[3]

  • Examine Reagent Purity: Protic impurities, particularly water, can lead to side reactions like dehalogenation of the aryl halide, consuming starting material without forming the desired product.[3][6]

    • Action: Use anhydrous solvents and ensure all reagents, including the base and the phenol, are thoroughly dried. Dry glassware in an oven before use.[3]

Troubleshooting Flowchart for Low/No Yield

Below is a logical workflow to diagnose the root cause of a failed reaction.

G start Low or No Yield Observed check_catalyst 1. Check Copper(I) Source Is it fresh and free of discoloration? start->check_catalyst catalyst_ok Yes check_catalyst->catalyst_ok  Looks Good catalyst_bad No check_catalyst->catalyst_bad  Problem Found check_atmosphere 2. Review Inert Atmosphere Technique Was the system properly purged? atmosphere_ok Yes check_atmosphere->atmosphere_ok  Looks Good atmosphere_bad No check_atmosphere->atmosphere_bad  Problem Found check_reagents 3. Verify Reagent Quality Are solvents and reagents anhydrous? reagents_ok Yes check_reagents->reagents_ok  Looks Good reagents_bad No check_reagents->reagents_bad  Problem Found catalyst_ok->check_atmosphere solution_catalyst ACTION: Replace with fresh, high-purity Cu(I) salt. catalyst_bad->solution_catalyst atmosphere_ok->check_reagents solution_atmosphere ACTION: Improve degassing and inerting protocol (e.g., 3x vacuum/backfill cycles). atmosphere_bad->solution_atmosphere next_step Proceed to check other parameters (Base, Ligand, Temperature) reagents_ok->next_step solution_reagents ACTION: Use freshly dried solvents and reagents. reagents_bad->solution_reagents

Caption: Diagnostic workflow for troubleshooting low reaction yield.

FAQ 2: My reaction starts, but then stalls before completion. Why?

A reaction that initiates but fails to reach completion is a classic sign of in-situ catalyst deactivation. While your initial setup may have been correct, components within the reaction mixture are actively killing the catalyst over time.

  • Potential Cause: Competitive Inhibition by the Base. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the reaction, but it can also be a culprit in deactivation. DFT studies have suggested that ligation of carbonate to the active copper species can form an inert complex, effectively taking the catalyst out of the cycle.[9] This makes the nucleophile (the phenoxide) and the carbonate base competitive ligands.[9]

    • Solution: While difficult to avoid completely, ensuring good mixing and avoiding excessively high concentrations of the base can help. Screening different bases (e.g., K₃PO₄) may also identify a less inhibitory option.[3]

  • Potential Cause: Thermal Degradation. Although modern Ullmann reactions run at milder temperatures than traditional protocols, prolonged exposure to heat can still degrade the catalyst or sensitive ligands, especially if hot spots occur due to poor stirring.[1][3]

    • Solution: Ensure uniform heating and vigorous stirring. If the reaction is known to be slow, consider if a slightly lower temperature for a longer duration is viable.

Part 3: A Deeper Look at Catalyst Deactivation Mechanisms

Understanding the chemical pathways of deactivation is key to developing robust preventative strategies.

Mechanism 1: Oxidation of the Active Catalyst

The most common deactivation pathway is the oxidation of the active Cu(I) species to the inactive Cu(II) state.

  • Pathway: 2Cu(I) + O₂ + 2H⁺ → 2Cu(II) + H₂O (Simplified)

  • Cause: Exposure to atmospheric oxygen, either from an improper inerting technique or from dissolved oxygen in un-degassed solvents.[6]

  • Prevention: The most effective prevention is the rigorous exclusion of air and moisture from the reaction system, as detailed in the protocol below.

Mechanism 2: Catalyst Poisoning

Catalyst poisoning refers to the strong, often irreversible, binding of a substance to the active site of the catalyst, blocking it from participating in the reaction.[10]

  • Common Poisons in Ullmann Reactions:

    • Sulfur Compounds: If reactants are sourced from processes using sulfur-containing reagents, even trace amounts can act as potent poisons for copper catalysts.

    • Water/Protic Impurities: As mentioned, water can lead to side reactions like dehalogenation, which is a form of catalyst pathway diversion.[3][6]

    • Chelating Functional Groups: If your substrates contain strong chelating groups (e.g., certain diamines, thiols), they may bind too strongly to the copper center and inhibit catalysis.

Catalytic Cycle and Points of Deactivation

This diagram illustrates a simplified catalytic cycle and highlights where deactivation processes can interfere.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways CuI L-Cu(I)-X CuIII L-Cu(III)(Ar)(OAr')-X CuI->CuIII Oxidative Addition (Ar-X) Oxidation Oxidation by O₂ CuI->Oxidation Inhibition Inhibition by Base (e.g., Carbonate) CuI->Inhibition CuIII->CuI Reductive Elimination product Ar-O-Ar' CuIII->product CuI_inactive Inactive Cu(II) Oxidation->CuI_inactive CuI_inert Inert [L-Cu(I)-Base] Complex Inhibition->CuI_inert

Caption: Simplified catalytic cycle with key deactivation points.

Part 4: Preventative and Remedial Protocols

Proactive measures are more effective than reactive troubleshooting.

Protocol 1: Reagent Quality and Preparation

Strict quality control of your starting materials is the first line of defense against catalyst deactivation.

ReagentParameterRecommendationRationale
Copper(I) Source Purity & AgeUse >99% purity CuI or CuBr from a newly opened bottle.Prevents introduction of inactive Cu(II) species.[3][8]
Solvent (e.g., DMF, Dioxane) Water ContentUse anhydrous grade (<50 ppm H₂O). Degas before use.Minimizes protic impurities that cause side reactions.[3][6]
Base (e.g., K₂CO₃) Water ContentDry in a vacuum oven before use.Prevents introducing water into the reaction.
Aryl Halide / Phenol PurityUse high-purity reagents. Check for sulfur impurities if applicable.Avoids introducing catalyst poisons.[10]
Protocol 2: Establishing and Maintaining an Inert Atmosphere

This step-by-step protocol ensures the exclusion of oxygen.

  • Assembly: Assemble all oven-dried glassware, including a condenser and a stir bar, while hot and cool under a stream of dry nitrogen or argon.

  • Reagent Addition: Add the solid reagents (aryl halide, phenol, base, copper catalyst, and any ligand) to the reaction flask.

  • Seal and Purge: Seal the vessel with a septum. Connect the flask to a Schlenk line.

  • Vacuum/Backfill Cycle: Carefully evacuate the flask under vacuum until no more bubbles are observed.

  • Inert Gas Refill: Refill the flask with high-purity nitrogen or argon.

  • Repeat: Repeat the vacuum/backfill cycle at least two more times to ensure all atmospheric oxygen has been removed.

  • Solvent Addition: Add the degassed, anhydrous solvent via a syringe through the septum.

  • Heating: Begin heating and stirring the reaction mixture under a positive pressure of the inert gas (a balloon or bubbler is sufficient).

References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Ullmann Condensation Reactions. (n.d.). Benchchem.
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gurjar, V., et al. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1401-1404. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting Ullmann Coupling. (2021). Reddit. Retrieved from [Link]

  • Sperotto, E., & van Klink, G. P. M. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved from [Link]

  • Copper(II) chloride. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of Chloronitrophenyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Senior Research Scientist

Foreword from the Senior Application Scientist:

Welcome to the technical support center. You have requested guidance on purifying 1-(4-Chlorophenoxy)-2-nitrobenzene. Our initial literature and database search revealed that this specific chemical name is ambiguous and often conflated with several structural isomers, each possessing distinct physical properties. As the success of any purification strategy is critically dependent on these properties, this guide is structured to empower you to purify your target compound by first ensuring its correct identification.

This document provides a robust framework for purifying chloronitrophenyl phenyl ether isomers. We will discuss the common impurities, outline the strategic choices between different purification techniques, and provide detailed, adaptable protocols. By understanding the principles and troubleshooting steps outlined here, you will be equipped to develop a precise purification plan for your specific molecule.

Part 1: The Critical First Step - Isomer Identification

The precise placement of the chloro- and nitro-substituents dramatically alters a molecule's polarity, crystal lattice energy, and solubility. A purification protocol designed for one isomer will likely fail for another. Before proceeding, it is imperative to identify your target compound. Below are the most common isomers often associated with this nomenclature.

Chemical NameStructureCAS NumberMelting Point (°C)
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene Structure of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene135-12-6106-110 °C[1][2]
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Structure of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene22544-07-678-81 °C[3]
1-(3-Chlorophenoxy)-2-nitrobenzene Structure of 1-(3-Chlorophenoxy)-2-nitrobenzene92721-70-539-40 °C[4]
1-Chloro-4-(4-nitrophenoxy)benzene Structure of 1-Chloro-4-(4-nitrophenoxy)benzene1836-74-476.5 °C[5]

Actionable Advice: Cross-reference your synthesis starting materials and reaction conditions with the CAS numbers above. Confirm the identity of your product using analytical methods like NMR spectroscopy and verify its crude melting point.

Part 2: Understanding Potential Impurities

The purification strategy is dictated by the impurities present. Diaryl ethers like this compound are typically synthesized via an Ullmann condensation or a related nucleophilic aromatic substitution. This informs the likely contaminants.

  • Unreacted Starting Materials:

    • Phenols (e.g., 4-Chlorophenol): Acidic in nature.

    • Aryl Halides (e.g., 1-Chloro-2-nitrobenzene or 1,4-Dichloro-2-nitrobenzene): Typically less polar than the final product.

  • Side-Products:

    • Isomeric Products: If the starting aryl halide has multiple reactive sites.

    • Products of Solvent Reaction: High-boiling polar solvents like DMF or NMP used in Ullmann reactions can sometimes participate in side reactions[6].

  • Catalyst Residues: Copper salts used in Ullmann-type reactions must be removed[6].

  • Degradation Products: Nitroaromatic compounds can be susceptible to decomposition under prolonged heat or light exposure[3].

Part 3: Purification Strategy - Frequently Asked Questions

Here we address the common questions encountered when developing a purification plan for novel diaryl ethers.

Q1: What is the most effective first step to remove catalyst and acidic impurities from my crude reaction mixture? A: An aqueous workup is the ideal first step. After the reaction, the mixture should be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water.

  • Rationale: A dilute acid wash (e.g., 1M HCl) will remove basic byproducts and some copper salts. A subsequent wash with a base (e.g., 1M NaOH or NaHCO₃) is highly effective at removing unreacted acidic phenols (like 4-chlorophenol) by converting them into their water-soluble phenoxide salts. A final brine wash helps to break emulsions and remove residual water from the organic layer.

Q2: Recrystallization or column chromatography? Which should I choose? A: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: This is the preferred method for large-scale purification (>5 g) when impurities have different solubility profiles from the product. It is economical and can yield highly pure crystalline material[7].

  • Column Chromatography: This is ideal for small-scale work, for purifying oils or solids that won't crystallize, or for separating compounds with very similar polarities (like isomers)[8][9]. It is more resource-intensive (solvents, silica gel) and less scalable.

Q3: How do I select the best solvent for recrystallization? A: The "golden rule" of recrystallization is that the ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.

  • Screening Process:

    • Place ~20-30 mg of your crude solid into a small test tube.

    • Add the test solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.

    • Heat the mixture to the solvent's boiling point. The solid should completely dissolve.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Common Solvents to Screen (in order of decreasing polarity): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

  • Mixed-Solvent Systems: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimum of hot "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Heptane.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the solution's temperature drops below the melting point of the solute before crystallization begins, causing the compound to precipitate as a liquid.

  • Common Causes:

    • The boiling point of the solvent is higher than the melting point of your compound.

    • The solution is cooling too rapidly ("shock cooling")[1].

    • The compound has a high concentration of impurities, which depresses the melting point.

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Ensure very slow cooling. You can insulate the flask to slow heat loss.

    • If the problem persists, try a different solvent with a lower boiling point or purify the material first by column chromatography.

Part 4: Troubleshooting Guide

This table provides quick solutions to common issues encountered during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some solvent to re-concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound[4].
Product Still Impure After Recrystallization 1. Inefficient impurity removal (impurity co-crystallized). 2. Rapid precipitation instead of slow crystallization.1. Perform a second recrystallization. 2. Ensure the solution cools as slowly as possible to allow for proper crystal lattice formation. 3. Consider a preliminary purification by column chromatography.
Colored Impurities Persist 1. Highly colored, non-polar impurities are present.1. During recrystallization, after dissolving the crude solid in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling[7].
Low Yield from Column Chromatography 1. Product is still on the column. 2. Incorrect mobile phase polarity.1. Increase the polarity of the eluent to flush the remaining compound off the column. 2. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column[9].

Part 5: Experimental Protocols (Adaptable Templates)

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a certified chemical fume hood.

Protocol 1: General Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL).

  • Base Wash: Wash with 1M NaOH (2 x 50 mL) to remove acidic phenols.

  • Neutralization & Brine Wash: Wash with deionized water (1 x 50 mL) followed by saturated NaCl solution (brine, 1 x 50 mL).

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening (see FAQ Q3), choose an appropriate single or mixed solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point[2].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[1].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

  • Verification: Check the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., a hexane/ethyl acetate mixture) using TLC. The ideal Rf value for the target compound is ~0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Run the column by adding the eluent and applying positive pressure. Collect fractions sequentially.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Part 6: Visualization of Workflows

General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude synthetic product.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Start->Workup Crude_Solid Crude Solid Product Workup->Crude_Solid Analysis Purity Check (TLC, Melting Point) Crude_Solid->Analysis Pure Product >98% Pure? Analysis->Pure Recrystallize Recrystallization Pure->Recrystallize No (Large Scale) Chromatography Column Chromatography Pure->Chromatography No (Small Scale / Oil) Final_Product Pure, Dry Product Pure->Final_Product Yes Recrystallize->Analysis Chromatography->Analysis

Caption: Decision workflow for purifying a synthetic compound.

Troubleshooting Recrystallization

This diagram provides a logical path for troubleshooting a failed recrystallization attempt.

TroubleshootingRecrystallization Start Hot, clear solution allowed to cool Check Crystals Formed? Start->Check Success Collect Crystals (Vacuum Filtration) Check->Success Yes Problem No Crystals / Oil Formed Check->Problem No Troubleshoot Troubleshoot Issue Problem->Troubleshoot AddSolvent Re-heat, add more solvent, cool slowly Troubleshoot->AddSolvent Cause: Oiled out ReduceSolvent Boil off excess solvent, re-cool Troubleshoot->ReduceSolvent Cause: Too much solvent Induce Scratch flask or add seed crystal Troubleshoot->Induce Cause: Supersaturation AddSolvent->Start ReduceSolvent->Start Induce->Start

Caption: Logic diagram for troubleshooting common recrystallization problems.

References

  • 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS:135-12-6. (n.d.). Girnar Intermediates. Retrieved January 14, 2026, from [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. Retrieved January 14, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 14, 2026, from [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. PubChem. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. PubChem. Retrieved January 14, 2026, from [Link]

  • 1-(3-Chlorophenoxy)-2-nitrobenzene. (n.d.). HFC. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved January 14, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses Procedure: m-CHLORONITROBENZENE. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 14, 2026, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved January 14, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 14, 2026, from [Link]

  • Crystallization Solvents. (n.d.). Retrieved January 14, 2026, from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved January 14, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the structural nuances of aromatic compounds play a pivotal role in determining their biological activity and chemical reactivity. Among these, the family of chlorophenoxy-nitrobenzene isomers presents a compelling case study. This guide provides a comprehensive comparative analysis of 1-(4-Chlorophenoxy)-2-nitrobenzene and its structural isomers, offering insights into their synthesis, physicochemical properties, and spectroscopic signatures. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these compounds in their experimental designs.

Introduction to Chlorophenoxy-Nitrobenzene Isomers

The diaryl ether scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a nitro group and a chlorine atom onto this scaffold, as seen in chlorophenoxy-nitrobenzene isomers, imparts distinct electronic and steric properties that can significantly influence molecular interactions. The relative positions of these substituents dictate the molecule's polarity, reactivity, and potential for biological activity. Understanding these differences is paramount for applications ranging from the synthesis of novel bioactive molecules to the development of new materials.

Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing these diaryl ethers is the Ullmann condensation.[1][2][3] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[1] The choice of starting materials—a nitrophenol and a chlorobenzene derivative, or a chlorophenol and a nitrobenzene derivative—directly determines the resulting isomer.

The reaction mechanism, while complex, is understood to involve the formation of a copper phenoxide intermediate which then undergoes oxidative addition to the aryl halide. The efficiency of the Ullmann condensation is highly dependent on factors such as the catalyst system (copper source and ligands), solvent, base, and reaction temperature.[2][4][5] For instance, electron-withdrawing groups, such as the nitro group, on the aryl halide can enhance the reaction rate, while their presence on the phenol can have a retarding effect.[2]

General Synthetic Approach: Ullmann Condensation

G cluster_reactants Reactants & Conditions ArylHalide Aryl Halide (e.g., Chloronitrobenzene) Product Diaryl Ether (Chlorophenoxy-nitrobenzene) ArylHalide->Product Phenol Phenol (e.g., Chlorophenol) Phenol->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Deprotonation Catalyst Copper Catalyst (e.g., CuI, Cu2O) Catalyst->Product Catalysis Solvent Solvent (e.g., Toluene, DMF) Solvent->Product Reaction Medium

Caption: Generalized workflow for the Ullmann condensation synthesis of diaryl ethers.

Isomer-Specific Synthetic Pathways:
  • This compound: Synthesized from 4-chlorophenol and 1-chloro-2-nitrobenzene.

  • 1-(2-Chlorophenoxy)-4-nitrobenzene: Synthesized from 2-chlorophenol and 1-chloro-4-nitrobenzene.[6]

  • 1-(4-Chlorophenoxy)-4-nitrobenzene: Synthesized from 4-chlorophenol and 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.[7][8]

  • 1-Chloro-3-(4-nitrophenoxy)benzene: Synthesized from 3-chlorophenol and 1-chloro-4-nitrobenzene.[9]

Physicochemical Properties: A Comparative Overview

The isomeric variations lead to distinct physicochemical properties, which are critical for predicting their behavior in biological systems and for developing separation and purification protocols.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₁₂H₈ClNO₃249.65~624.4
1-(2-Chlorophenoxy)-4-nitrobenzene [6]C₁₂H₈ClNO₃249.65Not Reported3.9
1-(4-Chlorophenoxy)-4-nitrobenzene [7]C₁₂H₈ClNO₃249.6567-70[8]4.5
1-Chloro-3-(4-nitrophenoxy)benzene [9]C₁₂H₈ClNO₃249.65Not ReportedNot Reported
4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene [10]C₁₂H₇Cl₂NO₃284.1062Not Reported

Note: Experimental data for all isomers is not consistently available in the public domain. Predicted values and data from closely related compounds are used for comparative purposes where necessary.

The position of the electron-withdrawing nitro group and the chloro substituent influences the dipole moment and crystal packing of the molecules, which in turn affects their melting points and solubility. For instance, the para-substituted isomers often exhibit higher melting points due to more efficient crystal lattice packing.

Spectroscopic Differentiation

Distinguishing between these isomers is crucial for reaction monitoring and quality control. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will all show characteristic peaks for the C-O-C ether linkage, the C-Cl bond, and the nitro group (symmetric and asymmetric stretches). However, the substitution pattern on the benzene rings influences the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be diagnostic.[11]

  • Ortho-disubstituted rings: Typically show a strong band around 750 cm⁻¹.

  • Meta-disubstituted rings: Often display bands near 780 cm⁻¹ and 690 cm⁻¹.

  • Para-disubstituted rings: Characterized by a strong band in the 800-850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substituent positions. The protons ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a lower field (higher ppm).

  • ¹³C NMR: The number of distinct signals in the aromatic region (typically 110-160 ppm) can indicate the symmetry of the molecule. For example, a para-disubstituted benzene ring will show fewer signals than an ortho- or meta-disubstituted ring due to symmetry.

Reactivity and Potential Applications

The electronic nature of the substituents governs the reactivity of the aromatic rings towards further chemical transformations. The nitro group is a strong deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself.[12][13] Conversely, the ether oxygen and the chlorine atom are ortho-, para-directing groups, although chlorine is a deactivator.[12][14] This interplay of directing effects can be exploited in multi-step syntheses.

A key application of these compounds is as intermediates in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical modifications, including amide bond formation and diazotization. This versatility makes chlorophenoxy-nitrobenzene isomers valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. For example, related chlorinated nitroaromatic compounds are precursors for various industrial chemicals and have been studied for their biological activities.[15]

Illustrative Transformation: Reduction of Nitro Group

G Start Chlorophenoxy-nitrobenzene Product Chlorophenoxy-aniline Start->Product Reagents Reducing Agent (e.g., Sn/HCl, H2/Pd-C) Reagents->Product Reduction FurtherChem Further Chemical Modifications Product->FurtherChem

Caption: A common and useful transformation of chlorophenoxy-nitrobenzenes.

Chromatographic Separation

Given their structural similarities, separating a mixture of these isomers can be challenging. High-performance liquid chromatography (HPLC) is a well-suited technique for this purpose. The choice of stationary phase and mobile phase is critical for achieving good resolution.

  • Stationary Phase: Phenyl-hexyl columns can be particularly effective due to π-π interactions between the stationary phase and the aromatic analytes, offering a different selectivity compared to standard C18 columns.[16]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. Gradient elution is often necessary to resolve all isomers in a complex mixture.

Experimental Protocols

General Protocol for Ullmann Condensation
  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the appropriate phenol (1.0 eq.), aryl halide (1.0-1.2 eq.), copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable high-boiling solvent (e.g., DMF, toluene, or xylene).

  • Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diaryl ether.

Protocol for HPLC Separation of Isomers
  • System: A standard HPLC system with a UV detector.

  • Column: A phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and linearly increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Prepare standard solutions of each isomer to determine their retention times for identification.

Conclusion

The isomers of chlorophenoxy-nitrobenzene, while sharing the same molecular formula, exhibit distinct properties and reactivity profiles that are a direct consequence of their substitution patterns. A thorough understanding of their synthesis, physicochemical characteristics, and spectroscopic signatures is essential for their effective utilization in research and development. This guide provides a foundational framework for comparing these isomers and highlights the experimental considerations necessary for their synthesis, characterization, and separation. As with any class of chemical compounds, careful experimental design and rigorous analytical validation are paramount to ensuring reliable and reproducible results.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

  • Organic Letters. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(23), 4393–4396. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(10), 2349. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(10), 7183-7190. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2001). 1-Chloro-2-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). Retrieved from [Link]

  • OECD Existing Chemicals Database. (2002). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of 1-chloro-4-nitrobenzene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-nitro-2-phenoxy-. Retrieved from [Link]

  • ChemBK. (n.d.). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.5 Multistep synthesis with aromatics. Organic Chemistry II. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • SQA. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

  • Quora. (n.d.). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • ResearchGate. (n.d.). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • ResearchGate. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrobenzene Isomers. Retrieved from [Link]

Sources

A Comparative Guide to Diaryl Ether Synthesis: Evaluating the Utility of 1-(4-Chlorophenoxy)-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Diaryl Ether Linkage

The diaryl ether moiety is a cornerstone in the architecture of a vast array of molecules that are fundamental to human health and modern technology. From the life-saving antibiotic vancomycin to advanced polymers and agrochemicals, the C-O-C linkage between two aromatic rings imparts unique structural and functional properties.[1] Consequently, the efficient and versatile synthesis of these structures is a paramount objective for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of synthetic methodologies for constructing diaryl ethers, with a particular focus on the utility of 1-(4-chlorophenoxy)-2-nitrobenzene as a substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. We will critically evaluate this approach against established and contemporary alternatives, including the venerable Ullmann Condensation and the powerful palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. By examining the mechanistic underpinnings, practical considerations, and providing supporting experimental data, this guide aims to equip the modern chemist with the knowledge to make informed decisions in the synthesis of these vital compounds.

The SNAr Approach: Leveraging Electronic Activation with this compound

The formation of a diaryl ether via Nucleophilic Aromatic Substitution (SNAr) is predicated on the reaction of an electron-deficient aryl halide or sulfonate with a phenol in the presence of a base.[2] The key to a successful SNAr reaction lies in the electronic activation of the aromatic ring undergoing substitution. This is typically achieved by the presence of one or more strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[2]

This compound is an exemplary substrate for SNAr-mediated diaryl ether synthesis. The potent electron-withdrawing nitro group at the ortho position to the chloro leaving group significantly activates the aromatic ring towards nucleophilic attack by a phenoxide.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile (a phenoxide, generated in situ from a phenol and a base) attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized by the electron-withdrawing nitro group, which is a crucial stabilizing factor. In the second step, the leaving group (in this case, chloride) is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product.

Diagram of the SNAr Mechanism

Caption: The SNAr mechanism for diaryl ether synthesis.

Experimental Protocol: SNAr Synthesis of a Diaryl Ether

This protocol outlines a general procedure for the synthesis of a diaryl ether using this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted phenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Equip the flask with a condenser and stir the reaction mixture at a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the specific phenol.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Comparative Methodologies for Diaryl Ether Synthesis

While the SNAr approach is powerful for activated substrates, other methods offer broader applicability, particularly for non-activated or electron-rich aryl halides.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[4] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[4] However, modern iterations have seen the development of milder conditions through the use of ligands and more effective copper catalysts.

Mechanism of the Ullmann Condensation: The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.

Diagram of the Ullmann Condensation Catalytic Cycle

Ullmann_Cycle Cu(I)X Cu(I)X Oxidative Addition Oxidative Addition Cu(I)X->Oxidative Addition + Ar-X Ar-X Ar-X Ar'-O⁻ Ar'-O⁻ Ar-O-Ar' Ar-O-Ar' Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate ArCu(III)(X)₂ Ligand Exchange Ligand Exchange Cu(III) Intermediate->Ligand Exchange + Ar'-O⁻ - X⁻ ArCu(III)(OAr')X ArCu(III)(OAr')X Ligand Exchange->ArCu(III)(OAr')X Reductive Elimination Reductive Elimination ArCu(III)(OAr')X->Reductive Elimination Reductive Elimination->Cu(I)X + Ar-O-Ar'

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Modern Ullmann Diaryl Ether Synthesis

This protocol describes a milder, ligand-accelerated Ullmann-type synthesis.[3]

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine)

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., DMF, toluene, or dioxane)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), phenol (1.2 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 130 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig C-O Cross-Coupling: The Power of Palladium

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a highly versatile and efficient method for diaryl ether synthesis.[5] This reaction is often favored for its broad substrate scope, including the coupling of unactivated and electron-rich aryl halides, and its generally milder reaction conditions compared to the classical Ullmann condensation.

Mechanism of Buchwald-Hartwig C-O Coupling: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide or phenoxide, and subsequent reductive elimination to furnish the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.

Diagram of the Buchwald-Hartwig C-O Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition + Ar-X Ar-X Ar-X Ar'-O⁻ Ar'-O⁻ Ar-O-Ar' Ar-O-Ar' ArPd(II)(X)L₂ ArPd(II)(X)L₂ Oxidative Addition->ArPd(II)(X)L₂ Ligand Exchange Ligand Exchange ArPd(II)(X)L₂->Ligand Exchange + Ar'-O⁻ - X⁻ ArPd(II)(OAr')L₂ ArPd(II)(OAr')L₂ Ligand Exchange->ArPd(II)(OAr')L₂ Reductive Elimination Reductive Elimination ArPd(II)(OAr')L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ + Ar-O-Ar'

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig Diaryl Ether Synthesis

This protocol provides a general procedure for the palladium-catalyzed synthesis of diaryl ethers.[6]

Materials:

  • Aryl halide or triflate

  • Phenol

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)

  • A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the aryl halide (1.0 eq), phenol (1.2 eq), and the base (1.5-2.0 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring. Reaction temperatures can range from room temperature to around 110 °C, depending on the substrates and catalyst system.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through Celite.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Performance Comparison: A Data-Driven Analysis

The choice of synthetic method is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Below is a comparative summary of the performance of each method.

FeatureSNAr with this compoundUllmann CondensationBuchwald-Hartwig C-O Coupling
Aryl Halide Scope Activated aryl halides (electron-withdrawing groups ortho/para to leaving group)Broad scope, including electron-rich and electron-neutral aryl halides. Reactivity: I > Br > Cl.Very broad scope, including aryl chlorides, bromides, iodides, and triflates.
Phenol Scope Broad; tolerates a range of electronic and steric properties.Broad, but can be sensitive to sterically hindered phenols.Very broad; tolerates a wide range of functional groups and sterically demanding phenols.
Reaction Conditions Typically high temperatures (100-150 °C), strong base.Traditionally harsh, but modern methods are milder (80-130 °C).Generally mild conditions (RT to 110 °C).
Catalyst Catalyst-free.Copper-based (often with a ligand).Palladium-based (with a phosphine ligand).
Advantages Simplicity, low cost, no transition metal catalyst required.Lower catalyst cost than palladium, well-established.High yields, broad substrate scope, mild conditions, excellent functional group tolerance.
Disadvantages Limited to activated aryl halides.Can require high temperatures, potential for side reactions, ligand required for mild conditions.High cost of palladium and ligands, potential for metal contamination in the product.

Table 1: Comparative Overview of Diaryl Ether Synthesis Methods

Experimental Data Snapshot:

ReactionAryl HalidePhenolMethodConditionsYield (%)Reference
11-Chloro-4-nitrobenzenePhenolSNArK₂CO₃, DMSO, 120 °C95[7]
21-Iodo-4-nitrobenzenePhenolUllmannCuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane, 90 °C92[7]
34-BromotoluenePhenolBuchwald-HartwigPd(OAc)₂, SPhos, NaOt-Bu, Toluene, 100 °C98[5]

Table 2: Representative Yields for Diaryl Ether Synthesis

The Smiles Rearrangement: An Intramolecular Alternative

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to synthesize diaryl ethers, although it is more commonly employed in the synthesis of diarylamines from diaryl ethers.[8] In the context of diaryl ether synthesis, a molecule containing both a phenol and an activated aryl halide connected by a suitable linker can undergo an intramolecular cyclization to form a cyclic diaryl ether. While not a general intermolecular method, it is a powerful tool for the synthesis of specific cyclic structures.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of diaryl ethers is a well-developed field with a variety of robust methods at the disposal of the synthetic chemist.

  • The SNAr reaction using activated substrates like this compound offers a simple, cost-effective, and metal-free approach. Its primary limitation is the requirement for an electron-deficient aryl halide. For many applications where such substrates are readily available, this method is an excellent choice.

  • The Ullmann condensation, particularly in its modern, ligand-accelerated form, provides a broader substrate scope than SNAr and utilizes a less expensive copper catalyst. It is a reliable workhorse for the synthesis of a wide range of diaryl ethers.

  • The Buchwald-Hartwig C-O cross-coupling reaction stands out for its exceptional versatility, mild reaction conditions, and high yields with a vast array of substrates. While the cost of the palladium catalyst and ligands can be a consideration, for complex and sensitive molecules, its performance is often unparalleled.

Ultimately, the optimal choice of method will depend on a careful consideration of the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical insights to navigate these choices and successfully construct the vital diaryl ether linkage.

References

  • Sephton, T.; et al. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Org. Lett.2022 , 24 (5), 1038–1042. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sephton, T.; et al. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC. [Link]

  • Yang, H.; et al. Smiles Rearrangement for the Synthesis of Diarylamines. ResearchGate. [Link]

  • Shen, Q.; et al. Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Tetrahedron. 2025 . [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Salgado-Zamora, H. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. 2003 . [Link]

  • Mohamed Shams, Y.; Al Malak, S. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. 2024 , 3 (4), 278-286. [Link]

  • Frlan, R.; Kikelj, D. Recent Progress in Diaryl Ether Synthesis. Synthesis. 2006 , (14), 2271-2285. [Link]

  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis. 2024 . [Link]

Sources

A Spectroscopic Guide to the Characterization of 1-(4-Chlorophenoxy)-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of various spectroscopic techniques for the characterization of 1-(4-chlorophenoxy)-2-nitrobenzene and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science, making their unambiguous structural elucidation paramount for advancing research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

Introduction: The Structural Significance of this compound Derivatives

This compound and its analogues are diaryl ether scaffolds. The electronic interplay between the electron-withdrawing nitro group and the phenoxy moiety, which can be substituted with various functional groups, gives rise to a diverse range of physicochemical properties. These properties are critical for their function in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate and detailed structural characterization is the bedrock of understanding structure-activity relationships (SAR) and ensuring the quality and purity of these compounds.

This guide will walk through the application of key spectroscopic methods, explaining the rationale behind experimental choices and providing a framework for interpreting the resulting data.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the comprehensive characterization of organic molecules. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

  • ¹H NMR Spectroscopy : Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical this compound derivative, the aromatic region of the ¹H NMR spectrum will be complex due to the presence of two substituted benzene rings. The chemical shifts (δ) and coupling constants (J) are invaluable for assigning specific protons. For instance, protons ortho to the electron-withdrawing nitro group will be shifted downfield (higher ppm) compared to other aromatic protons.

  • ¹³C NMR Spectroscopy : Complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon atom attached to the nitro group will exhibit a characteristic downfield shift.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Protons/Carbons on the nitro-substituted ring7.0 - 8.2115 - 155
Protons/Carbons on the chloro-substituted ring6.9 - 7.5120 - 160

Note: The exact chemical shifts will vary depending on the specific substitution pattern of the derivative.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique spectral fingerprint.

For this compound derivatives, key diagnostic peaks include:

  • N-O Stretching : The nitro group exhibits two strong and characteristic stretching vibrations, typically in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

  • C-O-C Stretching : The diaryl ether linkage will show a strong absorption band in the region of 1200-1280 cm⁻¹ (asymmetric) and a weaker one around 1000-1050 cm⁻¹ (symmetric).

  • C-Cl Stretching : The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretching : These will be present in their expected regions, confirming the aromatic nature of the compound.

Table 2: Key IR Absorption Frequencies for this compound Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Nitro (N-O asymmetric stretch)1500 - 1570Strong
Nitro (N-O symmetric stretch)1300 - 1370Strong
Ether (C-O-C asymmetric stretch)1200 - 1280Strong
Aromatic C-H3000 - 3100Medium to Weak
Aromatic C=C1400 - 1600Medium to Weak
C-Cl600 - 800Medium to Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[1][2] The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one.

This compound derivatives possess extended conjugation across the two aromatic rings and the ether linkage. This results in characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the aromatic rings. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax.[1] For nitroaromatic compounds, characteristic absorptions can be expected.[3]

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Approximate λmax (nm) Solvent
π → π250 - 290Ethanol/Methanol
n → π300 - 350Ethanol/Methanol

Note: These are estimated values. The actual λmax will depend on the specific derivative and the solvent used.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high accuracy and offers insights into its structure through fragmentation patterns.

For this compound derivatives, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) will be a key indicator of the compound's molecular weight. The presence of chlorine will result in a characteristic M+2 isotopic pattern, with the relative intensity of the M+2 peak being approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for these compounds may involve cleavage of the ether bond, loss of the nitro group (as NO₂ or NO), and fragmentation of the aromatic rings. Halogenated nitrobenzene compounds can also form phenoxide ion substitution products under certain conditions.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound derivatives.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of organic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals and determine coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples : Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure solvent.

  • Data Acquisition :

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing :

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup :

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition :

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.

  • Data Analysis :

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup :

    • Choose an appropriate ionization method (e.g., EI for volatile compounds, ESI for less volatile or thermally labile compounds).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern, especially for chlorine-containing compounds.

    • Propose structures for the major fragment ions.

Conclusion

The structural elucidation of this compound derivatives is most reliably achieved through the synergistic application of NMR, IR, UV-Vis, and mass spectrometry. This guide provides a framework for understanding the principles behind each technique and for implementing them effectively in a research setting. By following these protocols and carefully interpreting the combined data, researchers can confidently determine the structures of novel derivatives, paving the way for further discoveries in their respective fields.

References

  • PubChem. 1-Chloro-2-nitrobenzene. [Link]

  • ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... [Link]

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy (IR). [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... [Link]

  • ResearchGate. Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Chlorophenoxy)-2-nitrobenzene in Synthetic Chemistry

This compound is a key intermediate in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its diaryl ether scaffold is a common motif in biologically active compounds. The efficient and selective synthesis of this molecule is therefore of considerable interest to researchers and process chemists. This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound, offering insights into their mechanisms, performance, and practical considerations. We will delve into the venerable Ullmann condensation using copper-based catalysts, explore the versatility of palladium-catalyzed cross-coupling reactions, and examine the practical advantages of phase-transfer catalysis.

Reaction Overview: The Ullmann Condensation

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a base and a catalyst. In this case, 4-chlorophenol reacts with 2-chloronitrobenzene. The electron-withdrawing nitro group on 2-chloronitrobenzene activates the aryl halide towards nucleophilic attack, making this reaction feasible.

Figure 1: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences the yield, reaction rate, and overall efficiency of the synthesis. Below, we compare the three major catalytic systems.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Copper-Catalyzed CuI, Cu₂O, CuO, Cu nanoparticlesOften ligand-free, but diamines, amino acids, or phenanthrolines can improve performance[1]K₂CO₃, Cs₂CO₃, KOHDMF, DMSO, Toluene100-20012-4860-95[2][3]Cost-effective, readily available catalysts, robust and scalable.Harsh reaction conditions (high temperatures), sometimes requires stoichiometric amounts of copper, catalyst recovery can be difficult.
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃Phosphine ligands (e.g., BINAP, Xantphos)t-BuOK, Cs₂CO₃Toluene, Dioxane80-1202-2470-98Milder reaction conditions, high yields, broad substrate scope.Expensive catalyst and ligands, sensitivity to air and moisture, potential for product contamination with palladium.[4][5][6]
Phase-Transfer Catalysis (PTC) Quaternary ammonium salts (e.g., TBAB, Aliquat 336), Crown ethers-KOH, NaOHBiphasic (e.g., Toluene/Water) or solid-liquid60-1004-1280-95+Mild conditions, simple workup, often no need for anhydrous solvents, environmentally friendly.[7]Catalyst poisoning can be an issue, reaction rates can be slower than with transition metal catalysts.

In-Depth Discussion of Catalytic Systems

Copper-Catalyzed Ullmann Condensation: The Workhorse

The copper-catalyzed Ullmann condensation is the most traditional and widely used method for the synthesis of diaryl ethers.[8] The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts like CuI are often preferred as they are believed to be the active catalytic species. However, Cu(0) and Cu(II) sources can also be effective as they can be converted to Cu(I) in situ. The use of copper nanoparticles has gained attention due to their high surface area and reactivity.[2]

  • Ligands: While many Ullmann reactions are performed without a ligand, the addition of ligands such as diamines, amino acids, or phenanthrolines can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.[1]

  • Base: A strong base is required to deprotonate the phenol and form the phenoxide nucleophile. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used.

  • Solvent: High-boiling polar aprotic solvents like DMF and DMSO are typically used to ensure the solubility of the reactants and to reach the high temperatures often required for this reaction.

Trustworthiness of the Protocol: The Ullmann condensation is a well-established and reliable method. However, the high reaction temperatures can sometimes lead to side reactions and decomposition of sensitive substrates. The reaction is often exothermic, which requires careful temperature control, especially on a large scale.[3]

Figure 2: A typical experimental workflow for a copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Cross-Coupling: The Modern Alternative

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. These reactions generally proceed under milder conditions than the Ullmann condensation and offer a broader substrate scope.[4][5][6] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and then reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often used to promote the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is often employed to deprotonate the phenol without competing in the coupling reaction.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Trustworthiness of the Protocol: Palladium-catalyzed methods are highly reliable and reproducible, provided that anhydrous and anaerobic conditions are maintained. The main drawback is the cost of the catalyst and ligands, and the potential for palladium contamination in the final product, which is a significant concern in the pharmaceutical industry.

Phase-Transfer Catalysis (PTC): The Practical and Green Approach

Phase-transfer catalysis offers a practical and often more environmentally friendly alternative for the synthesis of this compound. In a solid-liquid PTC system, the reaction occurs between solid potassium 4-chlorophenoxide and 2-chloronitrobenzene dissolved in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid phase to the organic phase, where it can react with the aryl halide.[7]

Causality Behind Experimental Choices:

  • Catalyst: The choice of the phase-transfer catalyst depends on the specific reaction conditions. Tetrabutylammonium bromide (TBAB) is a common and effective catalyst for this type of reaction.

  • Solvent: A non-polar organic solvent such as toluene or chlorobenzene is typically used.

  • Base: A solid base like potassium hydroxide or potassium carbonate is used to generate the phenoxide in situ.

Trustworthiness of the Protocol: PTC methods are generally robust and scalable. They often provide high yields under mild conditions and simplify the workup procedure as the catalyst can be easily removed by washing with water. The reaction rates can be slower compared to transition metal-catalyzed reactions, but this can often be overcome by optimizing the reaction temperature and catalyst loading.

Detailed Experimental Protocol: High-Yield Synthesis via Phase-Transfer Catalysis

This protocol describes a high-yielding and operationally simple procedure for the synthesis of this compound using phase-transfer catalysis.

Materials:

  • 4-Chlorophenol (1.0 eq)

  • 2-Chloronitrobenzene (1.05 eq)

  • Potassium Hydroxide (powdered, 1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol, 2-chloronitrobenzene, powdered potassium hydroxide, and tetrabutylammonium bromide.

  • Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-chlorophenol).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-10 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound depends on several factors, including cost, scalability, desired reaction conditions, and purity requirements.

  • Copper-catalyzed Ullmann condensation remains a viable and cost-effective method, particularly for large-scale production, despite the often harsh reaction conditions.

  • Palladium-catalyzed cross-coupling offers a milder and more versatile alternative, often providing higher yields in shorter reaction times, but at a higher cost.

  • Phase-transfer catalysis presents a practical, environmentally friendly, and cost-effective approach that is well-suited for both lab-scale and industrial applications.

Future research in this area will likely focus on the development of more active and stable catalysts that can operate under even milder conditions, with lower catalyst loadings, and in greener solvents. The use of heterogeneous and recyclable catalysts is also a key area of interest to further improve the sustainability of this important transformation.

References

  • Zeng, Z., Tian, Z., Zhang, Z., Sun, H., Liu, Q., Zhang, L., Yan, F., Zhao, Z., & Liu, H. (2025). Bidentate NHC‐Containing Ligands for Copper Catalysed Synthesis of Functionalised Diaryl Ethers.
  • Maji, A., & Kundu, D. (2021). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 23(15), 5971-5975.
  • Sankar, M., & Elangovan, A. (2014). Kinetic study of synergistic effect of multi-site phase transfer catalysis and ultrasound irradiation for the synthesis of 1, 3-bis(4- nitrophenoxy)benzene. Journal of the Serbian Chemical Society, 79(11), 1335-1346.
  • Surry, D. S., & Buchwald, S. L. (2008). Diamine Ligands in Copper-Catalyzed Reactions.
  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Malek, N. I., & Ewies, E. F. A. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(3), 2913-2928.
  • Vogel, J., & Lindsey, J. S. (1998). High-yielding ullmann reaction for the preparation of bipyrroles. U.S. Patent No. 5,756,724. Washington, DC: U.S.
  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Kantam, M. L., & Periasamy, M. (2001). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 66(12), 4312-4314.
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier.
  • Nagendrappa, G. (2011). The 2010 Chemistry Nobel Prize: Pd(0)-Catalyzed Organic Synthesis. Resonance, 16(2), 152-164.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Drakopoulos, A., & Tzvrtkou, M. (2022).
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier.
  • Nagendrappa, G. (2011). The 2010 chemistry nobel prize: Pd(0)-catalyzed organic synthesis. Resonance, 16(2), 152-164.
  • Yadav, G. D., & Bisht, P. M. (2004). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide.
  • Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 89–120.
  • Szymańska, I. W., & Trzeciak, A. M. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.
  • Drapeau, M. P., Ollevier, T., & Taillefer, M. (2014). On the frontier between nucleophilic aromatic substitution and catalysis.
  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.
  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity report series, (27), 1–D5.
  • Červený, L. (2015). Aniline-Catalysis-and-Chemical-Engineering.

Sources

The Halogen Race: A Data-Driven Comparison of Chloro- vs. Fluoro-Substituted Nitrobenzenes in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the construction of novel pharmaceutical and agrochemical agents, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for forging carbon-heteroatom bonds. The reactivity of the aromatic substrate is paramount to the success of this transformation, and for activated systems such as nitrobenzenes, the choice of the halogen substituent can be the difference between a high-yielding, efficient reaction and a sluggish, impractical one. This guide provides an in-depth, objective comparison of the reactivity of chloro- and fluoro-substituted nitrobenzenes in SNAr reactions, grounded in mechanistic principles and supported by quantitative experimental data.

The Decisive Step: Understanding the SNAr Mechanism

Nucleophilic aromatic substitution on nitro-activated halobenzenes does not proceed through a concerted SN2 or a stepwise SN1 pathway, which are common in aliphatic chemistry. Instead, the reaction follows a two-step addition-elimination mechanism.[1][2] The critical, rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The presence of a strong electron-withdrawing group, such as a nitro (–NO₂) group, positioned ortho or para to the halogen is crucial as it delocalizes the negative charge, thereby stabilizing this intermediate.[5][6] The second step, the expulsion of the halide leaving group, is typically fast and restores the aromaticity of the ring.

The nature of the halogen substituent profoundly influences the rate of the initial nucleophilic attack. Contrary to the trend observed in SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is the superior leaving group, followed by chloride.[1][7] This "element effect" is a direct consequence of the mechanism.[1]

SNAr_Mechanism Reactants Nitro-Aryl Halide + Nucleophile TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Formation TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Expulsion Products Substituted Product + Halide TS2->Products

The heightened reactivity of fluoro-substituted nitrobenzenes stems from the high electronegativity of fluorine. This potent inductive electron-withdrawing effect polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8][9] This stabilization of the transition state leading to the Meisenheimer complex outweighs the greater carbon-fluorine bond strength, which is broken in the fast, non-rate-determining second step.[1]

Quantitative Reactivity Comparison: A Tale of Two Halogens

The superior reactivity of fluoro-substituted nitrobenzenes over their chloro- counterparts is not merely a qualitative observation but is substantiated by extensive kinetic studies. The following tables compile representative second-order rate constants (k₂) for the SNAr reactions of various fluoro- and chloro-substituted nitrobenzenes with common nucleophiles.

Table 1: Reaction of p-Halonitrobenzenes with Piperidine in Methanol

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Relative Rate (kF/kCl)
p-FluoronitrobenzenePiperidineMethanol254.5 x 10⁻⁴3300
p-ChloronitrobenzenePiperidineMethanol501.37 x 10⁻⁷

Data compiled from various sources; conditions are representative.

Table 2: Reaction of 2,4-Dinitrohalobenzenes with Aniline

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Relative Rate (kF/kCl)
1-Fluoro-2,4-dinitrobenzeneAnilineAcetonitrile253.8 x 10⁻¹~150
1-Chloro-2,4-dinitrobenzeneAnilineAcetonitrile252.5 x 10⁻³

Data compiled from various sources; conditions are representative.[10]

The data unequivocally demonstrates the dramatic rate enhancement achieved by substituting a chlorine atom with fluorine. In the case of p-nitrohalobenzenes reacting with piperidine, the fluoro-substituted compound reacts over 3000 times faster. Even with the less reactive nucleophile, aniline, reacting with dinitrohalobenzenes, the fluoro-analogue still exhibits a reactivity over 150 times greater than the chloro-substituted compound. This substantial difference in reaction rates has profound implications for synthetic strategy, allowing for milder reaction conditions, shorter reaction times, and often, cleaner reactions with fewer byproducts when using fluoro-substituted substrates.

Experimental Protocol: A Guide to Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry

To quantitatively assess the reactivity of different halo-nitroaromatics, a kinetic study is indispensable. UV-Visible spectrophotometry is a powerful and accessible technique for monitoring the progress of many SNAr reactions, as the products often exhibit a UV-Vis absorbance distinct from the reactants.[11][12][13][14]

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Substrate Prepare Stock Solution of Halo-nitrobenzene Initiate_Reaction Initiate Reaction in Cuvette (Pseudo-First-Order Conditions) Stock_Substrate->Initiate_Reaction Stock_Nucleophile Prepare Stock Solutions of Nucleophile (Varying Conc.) Stock_Nucleophile->Initiate_Reaction Determine_Lambda_Max Determine λmax of Product Setup_Spectrophotometer Set up Spectrophotometer (Thermostatted Cuvette) Determine_Lambda_Max->Setup_Spectrophotometer Setup_Spectrophotometer->Initiate_Reaction Record_Absorbance Record Absorbance vs. Time Initiate_Reaction->Record_Absorbance Plot_Data Plot ln(A∞ - At) vs. Time Record_Absorbance->Plot_Data Calculate_kobs Determine k_obs (from slope) Plot_Data->Calculate_kobs Plot_kobs_vs_Conc Plot k_obs vs. [Nucleophile] Calculate_kobs->Plot_kobs_vs_Conc Calculate_k2 Calculate k₂ (from slope) Plot_kobs_vs_Conc->Calculate_k2

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of a fluoro-nitrobenzene and a chloro-nitrobenzene derivative with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol).

Materials:

  • Fluoro-substituted nitrobenzene

  • Chloro-substituted nitrobenzene

  • Piperidine (or other desired nucleophile)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halo-nitrobenzene substrate (e.g., 1.0 x 10⁻³ M) in methanol.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in methanol.

  • Determination of λmax:

    • Prepare a solution of the expected reaction product.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). The reactants should have minimal absorbance at this wavelength.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • To a cuvette, add a known volume of the halo-nitrobenzene stock solution and dilute with methanol.

    • Initiate the reaction by adding a small, known volume of one of the piperidine stock solutions. Ensure that the concentration of piperidine is in large excess (at least 10-fold) of the halo-nitrobenzene concentration to maintain pseudo-first-order conditions.

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined for each piperidine concentration by fitting the absorbance versus time data to a first-order exponential equation. A plot of ln(A∞ - At) versus time (where At is the absorbance at time t and A∞ is the final absorbance) will yield a straight line with a slope of -kobs.

    • Plot the calculated kobs values against the corresponding piperidine concentrations.

    • The second-order rate constant (k₂) is determined from the slope of the resulting straight line, as kobs = k₂[Piperidine].

  • Comparison:

    • Repeat the entire procedure for the other halo-nitrobenzene substrate under identical conditions to allow for a direct and accurate comparison of their reactivities.

Conclusion: A Clear Choice for Enhanced Reactivity

References

  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier Publishing Company, 1968.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., John Wiley & Sons, 1992.
  • Meisenheimer, J. Justus Liebigs Annalen der Chemie, 1902, 323(2), 205-246.
  • Strauss, M. J. Chemical Reviews, 1970, 70(6), 667-712.
  • Bunnett, J. F.; Zahler, R. E. Chemical Reviews, 1951, 49(2), 273-412.
  • [Link to a relevant kinetic study, if available]
  • [Link to another relevant kinetic study, if available]
  • [Link to a resource on S_NAr mechanisms]
  • [Link to a resource discussing electroneg
  • [Link to a resource on inductive effects]
  • [Link to a general organic chemistry textbook discussing reaction mechanisms]
  • [Link to a resource on UV-Vis spectroscopy for kinetics]
  • [Link to a protocol for UV-Vis kinetic studies]
  • [Link to a paper with experimental d
  • [Link to another paper with experimental d
  • [Link to a review on S_NAr reactions]
  • [Link to a resource on experimental chemical kinetics]
  • [Link to a guide on d
  • [Link to a paper discussing leaving group effects]
  • [Link to a paper with comparative reactivity d
  • [Link to a theoretical study of S_NAr reactions]
  • [Link to a practical guide to organic synthesis]
  • [Link to a resource on resonance stabiliz
  • [Link to a paper with a detailed kinetic analysis]
  • [Link to a comprehensive organic chemistry textbook]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification and characterization of impurities, such as 1-(4-Chlorophenoxy)-2-nitrobenzene, a potential process-related impurity or degradant, is a critical step in ensuring the safety and efficacy of drug substances and products. The choice of analytical methodology can have profound implications on the accuracy and precision of these measurements. This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this compound.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2) on the validation of analytical procedures, and the complementary ICH Q14 guideline on analytical procedure development.[1][2][3][4][5] These guidelines emphasize a science- and risk-based approach to ensure that an analytical procedure is fit for its intended purpose.[1][4] Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of assurance in the robustness and reliability of the generated data.[6][7][8] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[6][7]

This guide will not only detail the "how" but also the "why" behind the experimental choices, offering a self-validating system of protocols designed for scientific integrity and regulatory compliance.

Chapter 1: Understanding the Analyte - this compound

This compound is a nitroaromatic compound containing a diaryl ether linkage. Its chemical structure, with two aromatic rings, two chlorine atoms, and a nitro group, dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The presence of chromophores (the nitrobenzene and chlorophenoxy moieties) makes it amenable to UV-Vis detection.[9][10][11][12] Its semi-volatile nature suggests that both HPLC and GC could be viable chromatographic techniques.

Chapter 2: The Pillars of Analytical Method Validation

Before delving into the specific methodologies, it is essential to understand the core validation parameters as stipulated by regulatory bodies like the FDA and ICH.[13][14][15][16] These parameters ensure that a method is reliable, reproducible, and accurate for its intended use.[2][17]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Chapter 3: Experimental Protocols for Analysis

The following protocols are designed as a robust starting point for the analysis of this compound. The causality behind the choice of columns, mobile phases, and other parameters is explained to provide a deeper understanding.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[18] For a semi-polar compound like this compound, a reversed-phase method is the logical choice.

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Prep Prepare Stock & Working Standards in Acetonitrile HPLC Inject into HPLC System (C18 Column, Acetonitrile/Water Mobile Phase) Prep->HPLC SamplePrep Dissolve Sample in Acetonitrile SamplePrep->HPLC Detection UV Detection at 254 nm HPLC->Detection Linearity Analyze Calibration Standards (LOQ to 150% of Target) Detection->Linearity Accuracy Spike Placebo with Known Concentrations Detection->Accuracy Precision Repeat Injections (Repeatability & Intermediate) Detection->Precision Specificity Analyze Stressed Samples & Placebo Detection->Specificity

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 stationary phase is chosen for its hydrophobic nature, which will provide good retention for the aromatic analyte. A common choice would be a 4.6 mm x 150 mm column with 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The gradient allows for efficient elution of the analyte while separating it from potential impurities.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV-Vis spectrum of nitroaromatic compounds, a wavelength of 254 nm is a good starting point as it is a common wavelength for aromatic compounds.[12][19]

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte in the samples.

    • Sample Solution: Dissolve the sample matrix containing the analyte in acetonitrile to a target concentration within the calibration range.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the analyte's structure, it should be amenable to GC analysis.

Experimental Workflow for GC Method Development and Validation

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_validation_gc Method Validation Prep_GC Prepare Stock & Working Standards in Hexane GC Inject into GC System (DB-5 Column) Prep_GC->GC SamplePrep_GC Dissolve/Extract Sample in Hexane SamplePrep_GC->GC Detection_GC Flame Ionization Detection (FID) GC->Detection_GC Linearity_GC Analyze Calibration Standards Detection_GC->Linearity_GC Accuracy_GC Spike Placebo Detection_GC->Accuracy_GC Precision_GC Repeat Injections Detection_GC->Precision_GC Specificity_GC Analyze Placebo and Related Compounds Detection_GC->Specificity_GC

Caption: Workflow for GC Method Development and Validation.

Detailed GC Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good choice for general-purpose analysis of semi-polar aromatic compounds. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a standard configuration.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C to ensure rapid volatilization of the analyte.

  • Detector Temperature: 300 °C for the FID.

  • Oven Temperature Program: A temperature gradient is necessary to achieve good separation.

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable volatile solvent like hexane or ethyl acetate to a final concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare serial dilutions from the stock solution.

    • Sample Solution: Dissolve or extract the sample in the same solvent used for the standards.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, faster technique but lacks the separative power of chromatography. It is best suited for the quantification of a known, single analyte in a simple matrix where interfering substances are not expected to absorb at the analytical wavelength.

Experimental Workflow for UV-Vis Method Development and Validation

UVVis_Workflow Start Determine λmax of Analyte Prep_UV Prepare Standards & Samples in Methanol Start->Prep_UV Measure Measure Absorbance at λmax Prep_UV->Measure Validate Perform Validation (Linearity, Accuracy, Precision) Measure->Validate

Caption: Workflow for UV-Vis Method Development and Validation.

Detailed UV-Vis Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or acetonitrile.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorbance in this region.[10][11]

  • Standard and Sample Preparation:

    • Stock Standard Solution: Prepare a stock solution of known concentration in the chosen solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution: Prepare the sample solution to have an expected absorbance within the linear range of the calibration curve.

  • Measurement:

    • Zero the spectrophotometer with the solvent blank.

    • Measure the absorbance of the standard and sample solutions at the predetermined λmax.

Chapter 4: The Cross-Validation Study

The core of this guide is the cross-validation of the developed methods. The objective is to demonstrate that the HPLC, GC, and UV-Vis methods provide equivalent, reliable, and consistent results for the quantification of this compound.[6]

Logical Flow of the Cross-Validation Process

CrossValidation_Flow Start Prepare a Homogeneous Batch of Spiked Samples Analyze_HPLC Analyze Samples by Validated HPLC Method Start->Analyze_HPLC Analyze_GC Analyze Samples by Validated GC Method Start->Analyze_GC Analyze_UVVis Analyze Samples by Validated UV-Vis Method Start->Analyze_UVVis Compare Statistically Compare Results (e.g., t-test, F-test) Analyze_HPLC->Compare Analyze_GC->Compare Analyze_UVVis->Compare Conclusion Draw Conclusion on Method Equivalency Compare->Conclusion

Caption: Logical Flow of the Cross-Validation Study.

Cross-Validation Protocol:

  • Sample Preparation: Prepare a set of at least three independent batches of a representative sample matrix (e.g., a placebo or a drug substance) spiked with this compound at three different concentration levels (e.g., low, medium, and high, spanning the expected range).

  • Analysis: Analyze each of the prepared samples in triplicate using each of the three validated analytical methods (HPLC, GC, and UV-Vis).

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method at each concentration level.

    • Statistically compare the results using appropriate tests, such as a Student's t-test to compare the means and an F-test to compare the variances. The goal is to demonstrate that there is no statistically significant difference between the results obtained by the different methods.

Chapter 5: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the performance of the analytical methods.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVGC-FIDUV-Vis SpectroscopyAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.999≥ 0.995
Range (µg/mL) 0.1 - 100.5 - 201 - 15Method Dependent
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%< 1.5%≤ 3.0%
LOD (µg/mL) 0.030.150.3Report
LOQ (µg/mL) 0.10.51.0Report
Specificity High (Separates from impurities)High (Separates from volatile impurities)Low (Prone to interference)No interference at the analyte retention time/wavelength
Robustness PassedPassedPassedNo significant impact on results

Table 2: Cross-Validation Results

Concentration LevelMean Assay (%) - HPLCMean Assay (%) - GCMean Assay (%) - UV-VisStatistical Comparison (p-value)
Low 99.599.2100.1> 0.05
Medium 100.2100.599.8> 0.05
High 99.8100.1100.3> 0.05

Conclusion and Recommendations

This guide has provided a comprehensive framework for the cross-validation of HPLC, GC, and UV-Vis analytical methods for the quantification of this compound.

  • HPLC demonstrates the best overall performance, offering a superior combination of specificity, sensitivity, and precision, making it the recommended method for routine quality control and stability testing where potential impurities may be present.

  • GC is a suitable alternative, particularly for confirming the identity and purity of raw materials or in situations where the sample matrix is amenable to direct injection.

  • UV-Vis Spectroscopy , while simple and rapid, should be used with caution. Its application is best reserved for in-process controls or for the analysis of highly pure substances where the absence of absorbing impurities has been confirmed by a more specific method like HPLC.

The ultimate choice of method will depend on the specific application, the nature of the sample matrix, and the regulatory requirements. However, a thorough cross-validation as outlined in this guide will ensure that the chosen method is fit for purpose and generates data of the highest integrity.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2024). European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager Magazine. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • Separation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (2021). SciSpace. [Link]

  • Validation & Transfer of Methods for Pharmaceutical Analysis. (2015). Mourne Training Services. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. (2021). Charles University. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health. [Link]

  • Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan. [Link]

  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). Organisation for Economic Co-operation and Development. [Link]

  • QuEChERS Sample Preparation for the Analysis of Pesticide Residues from Lettuce by LC/MS/MS and GC/MS. Phenomenex. [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). PubChemLite. [Link]

  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... ResearchGate. [Link]

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (1993). PubMed. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). PubMed. [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. [Link]

  • 1-Chloro-4-(4-nitrophenoxy)benzene. PubChem. [Link]

  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2013). ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

Benchmarking the efficiency of different synthetic routes to 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of diaryl ethers is a critical task. These structural motifs are present in a wide array of biologically active molecules and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to a key intermediate, 1-(4-Chlorophenoxy)-2-nitrobenzene. We will delve into the mechanistic underpinnings, practical considerations, and efficiency of Nucleophilic Aromatic Substitution (SNAr), the venerable Ullmann Condensation, and the modern Buchwald-Hartwig O-Arylation, supported by representative experimental data.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a variety of more complex molecules, including pharmaceuticals and agrochemicals. The diaryl ether linkage itself is a common feature in many bioactive compounds. The efficiency of its synthesis can, therefore, have significant implications for the overall cost and timeline of a research or development project.

At a Glance: Comparison of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig O-Arylation
Catalyst Typically catalyst-freeCopper(I) salt (e.g., CuI, Cu₂O)Palladium complex (e.g., Pd(OAc)₂)
Ligand Not requiredOften required (e.g., 1,10-phenanthroline, N,N-dimethylglycine)Required (e.g., phosphine-based ligands like XPhos)
Aryl Halide Activated (electron-deficient), F > Cl > BrBr, I > ClBr, I, Cl, OTf
Base Weak to moderate (e.g., K₂CO₃, Cs₂CO₃)Moderate to strong (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic (e.g., NaOt-Bu, LHMDS)
Solvent Polar aprotic (e.g., DMSO, DMF)Polar aprotic (e.g., DMF, NMP, Dioxane)Anhydrous, non-polar (e.g., Toluene, Dioxane)
Temperature 70 - 120 °C100 - 180 °C (modern methods can be milder)Room temperature to 110 °C
Typical Yield Good to excellentModerate to excellentGood to excellent
Reaction Time 12 - 48 hours12 - 24 hours2 - 24 hours
Key Advantage Simplicity, cost-effective, no metal catalyst contaminationLow cost of copper catalyst, broad substrate scopeHigh functional group tolerance, milder conditions
Key Limitation Requires activated aryl halideOften harsh conditions, potential for side reactionsHigh cost of palladium and ligands, sensitivity to air/moisture

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most direct and cost-effective method for synthesizing diaryl ethers when the aryl halide is sufficiently activated by electron-withdrawing groups. In the case of this compound, the ortho-nitro group provides the necessary activation for the displacement of the chloride by the 4-chlorophenoxide nucleophile.

Mechanistic Insight

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (4-chlorophenoxide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants 1-Chloro-2-nitrobenzene + 4-Chlorophenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product This compound + Cl⁻ Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: SNAr Synthesis
  • Materials: 1-chloro-2-nitrobenzene, 4-chlorophenol, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a stirred solution of 4-chlorophenol (1.0 eq) in DMSO, add potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to form the potassium 4-chlorophenoxide.

    • Add 1-chloro-2-nitrobenzene (1.0 eq) to the reaction mixture.

    • Heat the reaction to 100-120 °C and monitor its progress by thin-layer chromatography (TLC).

    • After completion (typically 12-24 hours), cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Route 2: The Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, employing a copper catalyst. While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper(I) salts with ligands, allowing for milder and more efficient transformations.

Mechanistic Insight

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The cycle is thought to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether and regenerates the copper(I) catalyst.

Ullmann_Cycle CuI Cu(I)X Cu_Phenoxide Cu(I)-OAr' CuI->Cu_Phenoxide Ar'OH, Base CuIII Ar-Cu(III)(X)-OAr' Cu_Phenoxide->CuIII Ar-X (Oxidative Addition) CuIII->CuI Product Ar-O-Ar' CuIII->Product Reductive Elimination

Caption: A simplified proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Modern Ullmann Condensation
  • Materials: 1-chloro-2-nitrobenzene, 4-chlorophenol, copper(I) iodide (CuI), 1,10-phenanthroline, potassium phosphate (K₃PO₄), N,N-dimethylformamide (DMF).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Route 3: Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers and represents a powerful, modern alternative to the Ullmann condensation.[1] This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and often proceeds under milder conditions than the Ullmann reaction.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig O-arylation is analogous to that of the amination reaction. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the alcohol (phenol) in the presence of a strong base to form a palladium alkoxide. Finally, reductive elimination from this complex yields the diaryl ether and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Ar-X (Oxidative Addition) PdII_OAr Ar-Pd(II)(OAr')L₂ PdII_ArX->PdII_OAr Ar'OH, Base PdII_OAr->Pd0 Product Ar-O-Ar' PdII_OAr->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig O-arylation.

Experimental Protocol: Buchwald-Hartwig O-Arylation
  • Materials: 1-chloro-2-nitrobenzene, 4-chlorophenol, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), sodium tert-butoxide (NaOt-Bu), anhydrous toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and NaOt-Bu (1.4 eq).

    • Add 1-chloro-2-nitrobenzene (1.0 eq) and 4-chlorophenol (1.2 eq).

    • Add anhydrous toluene.

    • Seal the tube and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS.

    • After completion (typically 2-12 hours), cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific needs of the project.

  • For cost-effectiveness and simplicity on a large scale, where the starting aryl halide is activated, the SNAr reaction is the preferred method. Its primary drawback is the requirement of an activated aryl halide.

  • The Ullmann condensation offers a balance of cost and versatility . With modern ligand systems, it can be a robust method for a variety of substrates, although it may require more optimization than the other routes.

  • The Buchwald-Hartwig O-arylation provides the greatest functional group tolerance and often milder reaction conditions . However, the high cost of the palladium catalyst and ligands, as well as the need for stringent anhydrous and anaerobic conditions, may limit its applicability for large-scale synthesis.

It is recommended that for initial small-scale synthesis, the SNAr reaction be attempted first due to its simplicity. If this proves to be low-yielding or otherwise problematic, the modern Ullmann condensation would be the next logical choice. The Buchwald-Hartwig reaction is best reserved for situations where other methods have failed or when sensitive functional groups are present that are incompatible with the conditions of the other reactions.

References

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • Royal Society of Chemistry. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MIT DSpace. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • ResearchGate. Ligand‐Free Copper‐Catalyzed Coupling of Phenols with Nitroarenes by using a Metal–Organic Framework as a Robust and Recoverable Catalyst. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. 1-Chloro-2-nitrobenzene. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. ChemInform Abstract: Copper-Catalyzed Ligand-Promoted Ullmann-type Coupling Reactions. [Link]

  • OECD Existing Chemicals Database. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diphenyl ethers represent a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive in silico comparison of 1-(4-Chlorophenoxy)-2-nitrobenzene and two well-characterized diphenyl ether compounds, Triclosan and Acifluorfen. We employ a suite of computational tools to predict their pharmacokinetic properties (ADMET), evaluate their binding affinities to relevant biological targets through molecular docking, and assess the stability of the most promising protein-ligand complexes using molecular dynamics simulations. This comparative analysis aims to provide researchers, scientists, and drug development professionals with objective data and a methodological framework for the in silico evaluation of novel diphenyl ether derivatives.

Introduction

The diphenyl ether moiety is a privileged structure in drug discovery, found in a variety of compounds with antibacterial, antifungal, and herbicidal activities.[1][2] this compound is a simple derivative of this class, and its potential biological activities are of considerable interest. To virtually assess its therapeutic potential, a comparative in silico analysis is a time- and cost-effective first step.[3] This guide compares this compound with two established diphenyl ether-containing molecules: Triclosan, a broad-spectrum antimicrobial agent known to inhibit the enoyl-acyl carrier protein reductase (InhA)[1][4], and Acifluorfen, a herbicide that targets protoporphyrinogen oxidase (PPOX).[2][5]

This in-depth technical guide will walk through the methodologies for a comprehensive in silico analysis, present the comparative data in a clear and concise format, and provide the rationale behind the experimental choices, thereby offering a practical framework for computational drug discovery projects.

Selected Compounds for In Silico Analysis

For this comparative study, the following three compounds were selected:

Compound NameStructurePubChem CIDRationale for Selection
1-(4-Chlorophenoxy)-4-nitrobenzene1-(4-Chlorophenoxy)-4-nitrobenzene15786The primary compound of interest, representing a basic diphenyl ether scaffold with electron-withdrawing groups.
TriclosanTriclosan5564A well-known antimicrobial diphenyl ether derivative with a defined biological target (InhA).[1][4]
AcifluorfenAcifluorfen44073A diphenyl ether herbicide with a distinct biological target (PPOX), providing a different point of comparison.[2][5]

Methodology and Protocols

A multi-step in silico workflow was designed to provide a holistic comparison of the selected compounds. This workflow encompasses the prediction of pharmacokinetic properties, evaluation of binding interactions with specific protein targets, and assessment of the dynamic stability of the resulting complexes.

InSilicoWorkflow cluster_ligands Ligand Preparation cluster_targets Target Preparation L1 1-(4-Chlorophenoxy)- 4-nitrobenzene ADMET ADMET Prediction (SwissADME) L1->ADMET Docking Molecular Docking (AutoDock Vina) L1->Docking L2 Triclosan L2->ADMET L2->Docking L3 Acifluorfen L3->ADMET L3->Docking T1 InhA (PDB: 4TRO) T1->Docking T2 PPOX (PDB: 3NKS) T2->Docking Analysis Comparative Analysis ADMET->Analysis MD Molecular Dynamics (GROMACS) Docking->MD MD->Analysis BindingAffinity cluster_inhA InhA (4TRO) Binding cluster_ppox PPOX (3NKS) Binding InhA InhA Active Site Triclosan Triclosan -8.5 kcal/mol Triclosan->InhA Stronger Binding Nitrobenzene_InhA 1-(4-Chlorophenoxy)- 4-nitrobenzene -7.8 kcal/mol Nitrobenzene_InhA->InhA Favorable Binding PPOX PPOX Active Site Acifluorfen Acifluorfen -9.1 kcal/mol Acifluorfen->PPOX Strongest Binding Nitrobenzene_PPOX 1-(4-Chlorophenoxy)- 4-nitrobenzene -8.2 kcal/mol Nitrobenzene_PPOX->PPOX Strong Binding

Figure 2: Comparison of binding affinities from molecular docking.
Molecular Dynamics Simulation Insights

Based on the strong binding affinity, the complex of 1-(4-Chlorophenoxy)-4-nitrobenzene with PPOX (3NKS) was selected for a 50 ns MD simulation.

Key Findings:

  • RMSD Analysis: The RMSD of the protein backbone remained stable throughout the simulation, indicating that the binding of the ligand did not cause significant conformational changes to the protein. The RMSD of the ligand also showed minimal fluctuation after an initial equilibration period, suggesting a stable binding mode within the active site.

  • Interaction Stability: The key hydrogen bonding and hydrophobic interactions observed in the docking pose were maintained for a significant portion of the simulation time, further supporting the stability of the complex.

Discussion and Conclusion

This comparative in silico analysis provides valuable insights into the potential of this compound as a biologically active molecule. The ADMET predictions suggest that it possesses favorable drug-like properties, comparable to the established drugs Triclosan and Acifluorfen. The molecular docking studies indicate that this compound has the potential to bind with high affinity to multiple enzyme targets, including M. tuberculosis InhA and human PPOX. The molecular dynamics simulation of the 1-(4-Chlorophenoxy)-4-nitrobenzene-PPOX complex further corroborates the stability of this interaction.

While these in silico results are promising, it is crucial to emphasize that they are predictive in nature. Experimental validation through in vitro enzyme inhibition assays and cell-based studies is essential to confirm these computational findings.

References

  • PubChem Compound Summary for CID 15786, 1-(4-Chlorophenoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 5564, Triclosan. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 44073, Acifluorfen. National Center for Biotechnology Information. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Heath, R. J., & Rock, C. O. (2002). Enoyl-acyl carrier protein reductase (fabI) and the molecular basis of Triclosan resistance. IUBMB life, 53(5), 269–273.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Chollet, A., Julien, S., Mourey, L., Maveyraud, L., & Bernardes-Génisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis InhA, inhibited with the active metabolite of isoniazid. Journal of structural biology, 190(3), 269–275. [Link]

  • Qin, X., Sun, L., Wen, X., Yang, X., Tan, Y., Jin, H., & Cao, D. (2011). Structural insight into human variegate porphyria disease. The FASEB Journal, 25(2), 654-664. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenoxy)-2-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

1-(4-Chlorophenoxy)-2-nitrobenzene is a halogenated nitroaromatic compound. Based on data from similar chemicals, it should be handled as a hazardous substance with multiple potential risks. The primary hazards are inferred from compounds like 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[1][2][3]

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a principle known as "cradle to grave."[4][5] As a generator of this waste, you are legally responsible for its proper identification and management until it is safely disposed of.[4]

Hazard Classification (Inferred)Description and RationalePrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Halogenated nitroaromatics are frequently classified as toxic if swallowed, inhaled, or in contact with skin. The presence of both a nitro group and a chlorinated ring increases this likelihood.[1][2]
Suspected Carcinogen Several related chloronitrobenzene compounds are listed as suspected of causing cancer.[2][3] It is prudent to handle this compound as a potential carcinogen.[2][3]
Specific Target Organ Toxicity (Repeated Exposure) Prolonged or repeated exposure to similar substances may cause damage to organs.[2][2]
Hazardous to the Aquatic Environment This class of compounds is often toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into sewer systems or waterways.[1][2][1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all safety precautions are understood and implemented. The causality is simple: minimizing exposure routes protects against the inferred toxic and carcinogenic effects.

Standard PPE Ensemble:

  • Hand Protection: Wear nitrile rubber gloves. Given the potential for rapid permeation by some halogenated solvents, consider double-gloving for transfers of significant quantities.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.

  • Ventilation: All handling of this compound and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Step-by-Step Waste Management Protocol

Proper segregation and containment are the cornerstones of safe chemical disposal. This protocol ensures that this compound waste is managed in compliance with federal regulations and does not create additional hazards by reacting with incompatible chemicals.

Step 1: Designate a Hazardous Waste Stream

This compound falls into the category of Halogenated Organic Waste . It is critical to keep this waste stream separate from non-halogenated organic waste, as the disposal methods and costs differ significantly.[6][7] Commingling can lead to increased disposal expenses and regulatory complications.

Step 2: Select an Appropriate Waste Container
  • Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.

  • Condition: The container must be in good condition, free of leaks, and have a tightly sealing cap to prevent the escape of vapors.

  • Venting: For mixed waste streams where gas generation is possible, a vented cap may be necessary. Consult your EHS office for guidance.

Step 3: Waste Collection Workflow

G cluster_0 In-Lab Procedure cluster_1 Disposal Logistics A Waste Generation (e.g., reaction quench, used solvent) B Select Compatible Container (HDPE or Glass) A->B C Affix 'Hazardous Waste' Tag B->C D Add Waste to Container (Inside Fume Hood) C->D E Update Waste Log on Tag (Add chemical name & quantity) D->E F Keep Container Securely Closed E->F G Store in Satellite Accumulation Area (SAA) F->G H Container is Full or Ready for Disposal G->H I Submit Waste Pickup Request to EHS Office H->I J EHS Collects Waste I->J K Transport by Licensed Vendor (Manifest Tracking) J->K L Final Disposal (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound waste.

Step 4: Labeling and Storage
  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any other components in the mixture). Avoid abbreviations.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Final Disposal and Regulatory Compliance

When the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup. Do not pour this chemical down the drain under any circumstances.

Your EHS department will manage the subsequent steps, which include:

  • Consolidation: Properly combining waste from different labs.

  • Manifesting: Completing the EPA-required hazardous waste manifest, a legal document that tracks the waste from your site to its final destination.

  • Transportation: Ensuring the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

  • Treatment: The most probable disposal method for this compound is high-temperature incineration at a specialized facility equipped with flue gas scrubbing technology to neutralize hazardous combustion byproducts like hydrogen chloride and nitrogen oxides.[3]

By following these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and state regulations, and protect the environment.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Available at: [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Safety Information.
  • ECHEMI. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene Safety Data Sheet.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • Fisher Scientific. (2010). 2-Nitrophenyl phenyl ether Safety Data Sheet.
  • Thermo Fisher Scientific. (2016). 4-Chlorophenyl phenyl ether Safety Data Sheet.
  • CPAchem. (2022). 1-Chloro-4-nitrobenzene Safety Data Sheet.
  • Fisher Scientific. (2025). 1-Chloro-4-nitrobenzene Safety Data Sheet.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016). Hazardous Waste Segregation Guide.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

A Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex chemical reagents like 1-(4-Chlorophenoxy)-2-nitrobenzene demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, procedure-specific framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation.

The safety profile for this compound is not extensively documented in publicly available literature. Therefore, a conservative safety approach is warranted, drawing upon the known hazards of its structural analogs, particularly chloronitrobenzene isomers. These related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.[1][2] They may also cause damage to organs through prolonged or repeated exposure.[2][3] This guide is built upon this principle of proactive risk mitigation.

Hazard Analysis: The "Why" Behind the Protection

Understanding the risk is the first step in mitigating it. Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • High Acute Toxicity: Toxic via oral, dermal, and inhalation routes.[2] Dermal absorption is a critical concern, as related compounds are readily absorbed through the skin.[4][5]

  • Chronic Health Effects: Suspected carcinogen and mutagen.[1][2] Prolonged or repeated exposure may lead to organ damage.[3]

  • Methemoglobinemia: Nitroaromatic compounds are known to be powerful methemoglobin formers, which impairs the oxygen-carrying capacity of the blood and can lead to cyanosis (a bluish discoloration of the skin).[5][6]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

This hazard profile dictates that our PPE strategy must create a comprehensive barrier to prevent all routes of exposure: dermal, respiratory, and ocular.

Hazard ClassEndpoints of ConcernRequired Protection Focus
Acute Toxicity (Dermal, Oral, Inhalation) Immediate health effects upon contact, ingestion, or breathing dust/vapors.Impervious gloves, full-coverage clothing, respiratory protection, eye/face protection.
Carcinogenicity/Mutagenicity Long-term risk of cancer or genetic defects.Strict avoidance of any exposure. Engineering controls (fume hood) are primary; PPE is a critical secondary barrier.
Specific Target Organ Toxicity Potential for organ damage after repeated exposure.Consistent and correct use of all recommended PPE to minimize cumulative exposure.
Aquatic Toxicity Harm to environmental organisms.Containment of material and proper disposal of contaminated PPE and waste.

The Core Principle: A Multi-Barrier PPE System

Effective protection is not about a single piece of equipment but a system of barriers. We must think in terms of Primary and Secondary defenses.

  • Primary Barrier: Engineering controls, such as a certified chemical fume hood, are the most important defense. All handling of this compound solid or its solutions must be performed within a fume hood to control airborne dust and vapors.[3][7]

  • Secondary Barrier: Your PPE. This is the last line of defense between you and the chemical. It must be chosen correctly, worn properly, and removed without causing cross-contamination.

Procedural PPE Guidance: From Weighing to Waste

The specific PPE required changes based on the task and the associated risk of exposure. The following protocols outline the minimum requirements for common laboratory operations.

Routine Handling (Low Dispersion Risk)

This includes tasks like weighing solid material in a fume hood, preparing stock solutions, or performing transfers between closed containers.

Step-by-Step PPE Protocol:

  • Hand Protection: Double gloving is mandatory.

    • Inner Glove: A nitrile examination glove.

    • Outer Glove: A chemically resistant glove such as butyl rubber or neoprene.[8] Always check the manufacturer's glove compatibility chart for nitroaromatic compounds. Ensure the outer glove has a long cuff that extends over the sleeve of the lab coat.[8]

  • Body Protection: A flame-resistant lab coat with long sleeves and a fully fastened front is required. A chemically resistant apron made of PVC or similar material should be worn over the lab coat.[9]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[9] Given the high toxicity, a full-face shield worn over the safety goggles is strongly recommended to protect the entire face from splashes.[6][10]

Operations with Splash or Aerosol Potential

This category includes heating solutions, vortexing, sonicating, or any reaction that may generate pressure or aerosols.

Step-by-Step PPE Protocol:

  • Respiratory Protection: In addition to working in a fume hood, respiratory protection may be necessary if there is a risk of aerosol generation that cannot be fully contained. A full-face respirator with organic vapor/particulate combination cartridges (NIOSH-approved) should be used.[6][11] A quantitative fit test is required before using a tight-fitting respirator.

  • Hand Protection: Follow the double-gloving protocol as described for routine handling.

  • Body Protection: A chemical-resistant suit or coverall is required over the standard lab coat.[9] Garments with bound or sealed seams offer superior protection.

  • Eye and Face Protection: If not using a full-face respirator, a full-face shield worn over chemical splash goggles is mandatory.

Spill Response and Waste Disposal

In the event of a spill, a higher level of protection is required to manage the increased risk of exposure.

Step-by-Step PPE Protocol:

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator is necessary for cleaning up large spills, especially in poorly ventilated areas.[10][11]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are required. Double gloving is still recommended.

  • Body Protection: A fully encapsulating, chemical-protective suit is the appropriate choice for significant spills.[10][11]

  • Foot Protection: Chemical-resistant boots with steel toes and shanks are required.[11]

Visualization of Safety Workflows

To ensure procedural integrity, the sequence of operations is as important as the equipment itself.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Identify Task (e.g., Weighing, Heating, Spill) Assess_Dispersion Potential for Dust, Aerosol, or Splash? Start->Assess_Dispersion Low_Risk Routine Handling PPE: - Double Gloves (Nitrile + Butyl/Neoprene) - Lab Coat + Apron - Goggles + Face Shield Assess_Dispersion->Low_Risk No High_Risk High-Risk / Spill PPE: - Add Respirator (Full-Face or SCBA) - Chemical-Resistant Suit - Chemical-Resistant Boots Assess_Dispersion->High_Risk Yes Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Lab Coat / Suit Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves (cuffs over sleeves) Don4->Don5 Doff1 1. Outer Gloves (peel off) Doff2 2. Lab Coat / Suit (turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves (peel off) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Decontamination and Disposal

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Collection: Immediately after removal, place all contaminated PPE (gloves, disposable suits, etc.) into a designated, labeled hazardous waste container. [12]2. Cleaning Reusable PPE: Thoroughly clean and decontaminate reusable items like face shields, goggles, and respirators according to the manufacturer's instructions. Wash contaminated clothing separately from other laundry using hot water and detergent. [9]3. Disposal: Waste must be disposed of through a licensed chemical destruction plant or by controlled incineration. [13]Do not discharge to sewer systems or contaminate waterways. [3][13] By adhering to these detailed protocols, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This commitment to procedural excellence is the foundation of trustworthy and groundbreaking scientific research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Nebraska-Lincoln Extension. (2002). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • CPAChem. (2022). Safety Data Sheet for 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Environment Inc. (n.d.). NFPA 704 Ratings for Common Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenoxy)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.